Iron(3+) phosphate tetrahydrate
説明
特性
IUPAC Name |
iron(3+);phosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOYJIFECJCKIK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH8O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583705 | |
| Record name | Iron(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31096-47-6 | |
| Record name | Iron(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Iron(III) Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). The document summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes experimental workflows relevant to its application in drug development.
Core Chemical and Physical Properties
Iron(III) phosphate tetrahydrate is a hydrated inorganic compound. While specific quantitative data for the tetrahydrate form, such as melting point and density, are not consistently available in the literature, data for the closely related anhydrous and dihydrate forms are provided for comparison. The hydrated forms are often described as a yellowish-white to tan powder and are noted to be practically insoluble in water but soluble in mineral acids.[1][2] Some studies suggest that hydrated iron(III) phosphate synthesized via precipitation may exist in a mostly amorphous state.[3]
Table 1: Physical and Chemical Properties of Iron(III) Phosphate and its Hydrates
| Property | Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O) | Iron(III) Phosphate Dihydrate (FePO₄·2H₂O) | Iron(III) Phosphate Anhydrous (FePO₄) |
| Molecular Formula | FePO₄·4H₂O | FePO₄·2H₂O[4] | FePO₄[4] |
| Molecular Weight | 222.88 g/mol | 186.85 g/mol | 150.82 g/mol [5] |
| Appearance | Yellowish-brown/grayish-white powder[2] | Yellow-brown solid[4] | Yellow-brown solid[4] |
| CAS Number | 31096-47-6 | 13463-10-0[4] | 10045-86-0[4] |
| Melting Point | N/A[6] | 250 °C (decomposes)[4][7] | 1000 °C[5] |
| Density | N/A[6] | 2.87 g/cm³ (at 20 °C)[4][7] | 3.056 g/cm³[4] |
| Solubility in Water | Practically insoluble[1][2] | 0.642 g/100 mL (at 100 °C)[4][7] | Insoluble[4][7] |
| Solubility in other solvents | Soluble in hot acids[2] | Soluble in hydrochloric acid[8] | Soluble in mineral acids |
Crystal Structure
The crystal structure of iron(III) phosphate tetrahydrate is not well-documented in readily available literature, with some evidence suggesting it can be amorphous.[3] However, the crystal structures of the anhydrous and dihydrate forms have been extensively studied.
The most common form of anhydrous FePO₄ adopts a trigonal crystal structure, similar to α-quartz, where both iron(III) and phosphate ions occupy tetrahedral sites.[4] Other known polymorphs of anhydrous FePO₄ include orthorhombic and monoclinic structures.[4][9] The dihydrate, FePO₄·2H₂O, is known to exist in two polymorphs, both with an orthorhombic crystal system, where the iron center is octahedral with two cis-coordinated water ligands.[4][9]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of iron(III) phosphate, particularly in nanoparticle form, are crucial for research and development.
Synthesis of Iron(III) Phosphate Nanoparticles
Several methods are employed for the synthesis of iron(III) phosphate nanoparticles, each offering distinct advantages in controlling particle size and morphology.
1. Co-Precipitation Method
This method involves the reaction of an iron(III) salt with a phosphate source in an aqueous solution.
-
Materials: Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O), Deionized water, Ethanol (B145695).
-
Procedure:
-
Prepare a 0.1 M solution of FeCl₃·6H₂O in deionized water.
-
Prepare a 0.1 M solution of Na₃PO₄·12H₂O in deionized water.
-
Slowly add the Na₃PO₄ solution dropwise to the FeCl₃ solution while stirring vigorously. A yellowish-white precipitate will form.
-
Continue stirring the suspension for 1 hour at room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted ions.
-
Dry the resulting powder in an oven.
-
2. Hydrothermal Synthesis
This method utilizes elevated temperature and pressure to produce crystalline nanoparticles.
-
Materials: Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), Phosphoric acid (H₃PO₄), Deionized water.
-
Procedure:
-
Prepare a solution of Fe(NO₃)₃·9H₂O and H₃PO₄ in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specified temperature (e.g., 180 °C) for a set duration (e.g., 12 hours).
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by centrifugation.
-
Wash the product with deionized water and ethanol.
-
Dry the final product.[6]
-
Characterization of Iron(III) Phosphate
A suite of analytical techniques is used to characterize the synthesized iron(III) phosphate.
1. X-ray Diffraction (XRD)
XRD is used to determine the crystalline phase and structure of the material. Amorphous materials will not produce sharp diffraction peaks.[3][10]
-
Procedure:
-
A powdered sample of the synthesized iron(III) phosphate is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystal phases present.
-
2. Scanning Electron Microscopy (SEM)
SEM is employed to visualize the morphology, size, and surface features of the particles.[11]
-
Procedure:
-
The powdered sample is mounted on an SEM stub using conductive adhesive.
-
The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
A focused beam of electrons is scanned across the sample surface.
-
Secondary electrons, backscattered electrons, and characteristic X-rays emitted from the sample are detected to generate images and elemental information.
-
3. Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the material. TGA measures the change in mass as a function of temperature, which can indicate the loss of water of hydration.[12][13]
-
Procedure:
-
A small, accurately weighed sample is placed in a crucible.
-
The crucible is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.
-
The weight of the sample is continuously monitored as a function of temperature.
-
DSC, often performed concurrently, measures the heat flow to or from the sample relative to a reference, identifying phase transitions and reactions.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the material, such as phosphate (PO₄³⁻) and hydroxyl (-OH) groups from water.[14]
-
Procedure:
-
A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.
-
The sample is exposed to infrared radiation over a range of wavelengths.
-
The absorption of radiation by the sample is measured, resulting in a spectrum with peaks corresponding to the vibrational frequencies of the functional groups.
-
Applications in Drug Development
Iron(III) phosphate's biocompatibility makes it a promising material for drug delivery systems.
Experimental Workflow for Drug Loading
The following workflow describes the loading of an anticancer drug, such as doxorubicin, onto iron(III) phosphate nanoparticles.
Caption: Experimental workflow for the synthesis and drug loading of iron(III) phosphate nanoparticles.
Signaling Pathway Interaction (Hypothetical)
While a specific signaling pathway directly involving iron(III) phosphate tetrahydrate is not established, its application in drug delivery implies an interaction with cellular uptake mechanisms. The following diagram illustrates a hypothetical pathway for the cellular uptake of drug-loaded nanoparticles.
Caption: Hypothetical pathway of cellular uptake for drug-loaded iron(III) phosphate nanoparticles.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 5. 10045-86-0 CAS MSDS (Ferric phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. wholesale Iron(III) phosphate hydrate Powder - FUNCMATER [funcmater.com]
- 8. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. XRD patterns of recovered (a) FePO4·2H2O and (b) FePO4; (c) particle size distribution of recovered FePO4·2H2O. [ijmmm.ustb.edu.cn]
- 11. electrochemsci.org [electrochemsci.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of Ferric Phosphate Hydrates
Therefore, this technical guide will focus on the well-characterized and structurally defined forms of ferric phosphate (B84403): the anhydrous polymorphs and the dihydrate (FePO₄·2H₂O). These compounds are of significant interest in materials science, particularly for their applications in batteries and catalysis. The experimental protocols and structural data presented herein are based on published studies of these stable phases and provide a foundational understanding of the coordination chemistry and crystal packing of ferric phosphate compounds.
Introduction to Ferric Phosphate Structures
Ferric phosphate (FePO₄) is an inorganic compound that can exist in various crystalline forms, known as polymorphs, as well as in hydrated states. The arrangement of the iron (Fe³⁺) and phosphate (PO₄³⁻) ions, along with the presence and coordination of water molecules, dictates the overall molecular structure and resulting physicochemical properties. These properties are critical for applications in drug development, where ferric phosphate can be used as a source of iron or as a component in drug delivery systems, and in materials science, such as in the synthesis of cathode materials for lithium-ion batteries.[1][2]
The fundamental building blocks of crystalline ferric phosphate are typically tetrahedral PO₄ units and either tetrahedral or octahedral FeOₓ units. In the hydrated forms, water molecules are incorporated into the crystal lattice and coordinate with the iron cations.
Molecular Structure of Anhydrous Ferric Phosphate (FePO₄) Polymorphs
Anhydrous ferric phosphate is known to exist in several polymorphic forms, with the α-quartz-type trigonal structure being the most common.[2] Other known polymorphs include orthorhombic and tetragonal structures.
Trigonal (α-Quartz type) Ferric Phosphate
The α-quartz-type structure of FePO₄ is characterized by a three-dimensional network of corner-sharing FeO₄ and PO₄ tetrahedra.[3] In this arrangement, each oxygen atom is bonded to one iron and one phosphorus atom.
Table 1: Crystallographic Data for Trigonal Ferric Phosphate (P3₁21)
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P3₁21 |
| a (Å) | 5.05 |
| b (Å) | 5.05 |
| c (Å) | 11.27 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų) | 248.88 |
| Selected Bond Lengths | (Å) |
| Fe-O | 1.86 - 1.87 |
| P-O | 1.53 |
Data sourced from the Materials Project, entry mp-19109.[3]
Orthorhombic Ferric Phosphate
Another polymorph of anhydrous FePO₄ crystallizes in the orthorhombic system. In this structure, the iron atoms are coordinated to six oxygen atoms, forming FeO₆ octahedra, which share corners with PO₄ tetrahedra.[4]
Table 2: Crystallographic Data for Orthorhombic Ferric Phosphate (Pnma)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.09 |
| b (Å) | 5.86 |
| c (Å) | 4.79 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 283.35 |
| Selected Bond Lengths | (Å) |
| Fe-O | 1.92 - 2.17 |
| P-O | 1.52 - 1.58 |
Data sourced from the Materials Project, entry mp-20361.[4]
Molecular Structure of Ferric Phosphate Dihydrate (FePO₄·2H₂O)
In the dihydrate form, two water molecules are incorporated into the crystal structure for each formula unit of FePO₄. These water molecules are directly coordinated to the iron cation. Two polymorphs of the dihydrate are known.[5] In these structures, the Fe³⁺ center is octahedrally coordinated, with two of the coordination sites occupied by water molecules in a cis configuration.[2]
While detailed single-crystal data for the dihydrate is less frequently reported in open-access databases, powder X-ray diffraction is a common technique for its characterization.
Experimental Protocols
The determination of the molecular structure of crystalline materials like ferric phosphate relies on a combination of synthesis of high-quality crystals and their characterization by various analytical techniques.
Synthesis of Ferric Phosphate Hydrates
Crystalline ferric phosphate hydrates can be synthesized through various methods, including co-precipitation and hydrothermal synthesis.
4.1.1. Co-precipitation Method
This method involves the reaction of a soluble iron(III) salt with a soluble phosphate source in an aqueous solution, leading to the precipitation of ferric phosphate hydrate.
-
Protocol:
-
Prepare separate aqueous solutions of an iron(III) salt (e.g., ferric chloride, FeCl₃, or ferric nitrate, Fe(NO₃)₃) and a phosphate source (e.g., phosphoric acid, H₃PO₄, or a phosphate salt like sodium phosphate, Na₃PO₄).
-
Slowly add the phosphate solution to the iron(III) solution with constant stirring.
-
Adjust the pH of the solution, typically with a base like ammonium (B1175870) hydroxide (B78521) (NH₄OH), to induce precipitation. The pH can influence the nature of the precipitate (amorphous vs. crystalline) and the degree of hydration.
-
The resulting precipitate is then collected by filtration, washed several times with deionized water to remove soluble impurities, and dried under controlled conditions (e.g., in a desiccator or at a low temperature in an oven).
-
4.1.2. Hydrothermal Synthesis
Hydrothermal synthesis is employed to produce highly crystalline materials with controlled morphology.
-
Protocol:
-
Prepare a precursor solution containing an iron(III) salt and a phosphate source in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours). The elevated temperature and pressure facilitate the crystallization process.
-
After the reaction, the autoclave is cooled to room temperature.
-
The crystalline product is collected, washed with deionized water and ethanol, and dried.
-
Structural Characterization by X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystal structure of materials.[1]
-
Protocol for Powder X-ray Diffraction (PXRD):
-
Sample Preparation: A small amount of the dried ferric phosphate powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation, λ = 1.5406 Å) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are compared to standard patterns in databases like the Joint Committee on Powder Diffraction Standards (JCPDS) or the Inorganic Crystal Structure Database (ICSD) to identify the phase. For detailed structural analysis, Rietveld refinement of the powder pattern can be performed to determine lattice parameters, atomic positions, and other structural details.
-
-
Protocol for Single-Crystal X-ray Diffraction (SCXRD):
-
Crystal Selection: A suitable single crystal of the ferric phosphate compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is rotated in a monochromatic X-ray beam, and a series of diffraction images are collected at different orientations.
-
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group). The electron density map is then calculated, from which the positions of the atoms in the unit cell can be determined. This initial model is then refined to obtain precise bond lengths, bond angles, and atomic coordinates.
-
Logical Relationships in Ferric Phosphate Characterization
The characterization of ferric phosphate involves a logical workflow from synthesis to detailed structural analysis.
Caption: Experimental workflow for ferric phosphate characterization.
Signaling Pathways in Drug Development
In the context of drug development, ferric phosphate is primarily considered as a source of iron for the treatment of iron deficiency anemia. The signaling pathway for iron uptake and metabolism is a complex process. When ferric iron is ingested, it is typically reduced to ferrous iron (Fe²⁺) for absorption by enterocytes in the small intestine.
Caption: Simplified pathway of dietary iron absorption.
Conclusion
While the molecular structure of ferric phosphate tetrahydrate remains to be fully elucidated by single-crystal studies, a comprehensive understanding of the anhydrous and dihydrate forms provides a strong foundation for researchers and drug development professionals. The interplay between the iron coordination environment, the role of water molecules in the hydrated structures, and the overall crystal packing are key determinants of the material's properties and performance in various applications. The experimental protocols outlined in this guide provide a roadmap for the synthesis and detailed characterization of these important inorganic compounds. Further research focusing on the isolation and structural analysis of the tetrahydrate form would be a valuable contribution to the field.
References
An In-depth Technical Guide to Iron(III) Phosphate Tetrahydrate (CAS: 31096-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403), also known as ferric phosphate, is an inorganic compound with the chemical formula FePO₄. The tetrahydrate form, with the specific CAS number 31096-47-6, is a hydrated version of this salt, appearing as a tan or light yellow to brown powder.[1] While historically used in agriculture and ceramics, recent advancements in nanotechnology have brought Iron(III) phosphate to the forefront of biomedical research.[1] Its biocompatibility and potential for controlled drug delivery make it a compound of significant interest to researchers in drug development.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological applications of Iron(III) phosphate, with a focus on its nanoparticle form.
Physicochemical Properties
A summary of the key physicochemical properties of Iron(III) phosphate tetrahydrate is presented in Table 1.
Table 1: Physicochemical Properties of Iron(III) Phosphate Tetrahydrate
| Property | Value | Reference |
| CAS Number | 31096-47-6 | [1] |
| Molecular Formula | FePO₄·4H₂O | [1] |
| Molecular Weight | 222.88 g/mol | [1] |
| Appearance | Tan, light yellow to brown powder | [1] |
| Solubility in Water | Insoluble | [2][3] |
| Solubility in Acid | Soluble in mineral acids | [2][3] |
Synthesis and Characterization
The synthesis of Iron(III) phosphate, particularly in its nanoparticle form, is a critical step for its application in drug delivery. A common and effective method is co-precipitation.
Experimental Protocol: Synthesis of Iron(III) Phosphate Nanoparticles
This protocol describes a general method for the synthesis of Iron(III) phosphate nanoparticles based on the co-precipitation method.
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)
-
Trisodium phosphate (Na₃PO₄) or Ammonium phosphate ((NH₄)₃PO₄)
-
Deionized water
-
Biocompatible surfactant (e.g., lipid-PEG) (optional, for stabilization)
Procedure:
-
Prepare aqueous solutions of the iron salt (e.g., 0.1 M FeCl₃) and the phosphate salt (e.g., 0.1 M Na₃PO₄).
-
Under constant stirring, add the phosphate solution dropwise to the iron salt solution.
-
A precipitate of Iron(III) phosphate will form immediately.
-
Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete reaction and particle formation.
-
(Optional) To obtain stabilized nanoparticles, the precipitate can be dispersed in a solution containing a biocompatible surfactant.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water to remove any unreacted precursors.
-
Dry the resulting Iron(III) phosphate nanoparticles under vacuum or by lyophilization.
Experimental Protocol: Characterization of Iron(III) Phosphate Nanoparticles
Objective: To determine the physicochemical properties of the synthesized nanoparticles.
Methods:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and polydispersity index (PDI) of the nanoparticles in suspension.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size distribution of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of phosphate groups and to ensure the absence of precursor impurities.
A general workflow for the synthesis and characterization is depicted in the following diagram:
References
An In-Depth Technical Guide to the Crystal Structure of Hydrated Iron(III) Phosphate
A note on the requested compound: Initial searches for the crystal structure of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O) did not yield specific and verified crystallographic data. This suggests that the tetrahydrate form is either not a stable crystalline phase or has not been sufficiently characterized. Therefore, this guide will focus on the well-documented and structurally characterized iron(III) phosphate dihydrate (FePO₄·2H₂O) , which exists in two primary polymorphic forms: monoclinic (phosphosiderite) and orthorhombic (strengite). This information is of significant interest to researchers, scientists, and professionals in drug development, particularly in fields where crystalline structure and polymorphism are critical.
Introduction to the Crystal Structure of FePO₄·2H₂O
Iron(III) phosphate dihydrate is a naturally occurring mineral and a synthetically produced inorganic compound. Its two polymorphs, the monoclinic and orthorhombic structures, are of considerable interest due to their potential applications, including as precursors for lithium-ion battery cathode materials. In both structures, the iron center is octahedrally coordinated.[1] The arrangement of these octahedra and the phosphate tetrahedra, along with the hydrogen bonding network involving the water molecules, defines the distinct crystal structures of the two polymorphs.
Quantitative Crystallographic Data
The crystallographic data for the monoclinic and orthorhombic polymorphs of FePO₄·2H₂O have been determined through single-crystal X-ray diffraction. A summary of the key parameters is provided in the tables below for easy comparison.
Table 1: Unit Cell Parameters of FePO₄·2H₂O Polymorphs
| Parameter | Monoclinic (Phosphosiderite) | Orthorhombic (Strengite) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pbca |
| a (Å) | 5.312 - 5.480(1) | 9.886 - 9.904 |
| b (Å) | 9.765 - 7.480(1) | 10.116 - 10.122 |
| c (Å) | 8.683 - 8.054(1) | 8.723 - 8.767 |
| α (°) | 90 | 90 |
| β (°) | 90.44 - 95.71(1) | 90 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | ~330 | ~870 |
| Z | 4 | 8 |
Note: The range in lattice parameters reflects values from different studies and refinements.
Table 2: Atomic Coordinates for Monoclinic FePO₄·2H₂O (P2₁/n)
| Atom | Wyckoff Position | x | y | z |
| Fe1 | 4e | 0.2628 | 0.3807 | 0.0076 |
| P1 | 4e | 0.2709 | 0.0671 | 0.1741 |
| O1 | 4e | 0.128 | 0.177 | 0.102 |
| O2 | 4e | 0.128 | -0.041 | 0.245 |
| O3 | 4e | 0.472 | 0.043 | 0.283 |
| O4 | 4e | 0.354 | 0.091 | 0.021 |
| O5 (H₂O) | 4e | 0.490 | 0.274 | -0.082 |
| O6 (H₂O) | 4e | 0.033 | 0.485 | -0.118 |
Table 3: Atomic Coordinates for Orthorhombic FePO₄·2H₂O (Pbca)
| Atom | Wyckoff Position | x | y | z |
| Fe1 | 8c | 0.2791 | 0.1168 | 0.0003 |
| P1 | 8c | 0.0000 | 0.2472 | 0.1751 |
| O1 | 8c | 0.121 | 0.203 | 0.103 |
| O2 | 8c | -0.118 | 0.169 | 0.245 |
| O3 | 8c | 0.002 | 0.378 | 0.282 |
| O4 | 8c | -0.005 | 0.240 | 0.019 |
| O5 (H₂O) | 8c | 0.270 | -0.015 | -0.083 |
| O6 (H₂O) | 8c | 0.287 | 0.252 | -0.118 |
Experimental Protocols
Synthesis of FePO₄·2H₂O Polymorphs
A common method for the synthesis of FePO₄·2H₂O polymorphs is through a hydrothermal process.[2] The specific polymorph obtained can be controlled by the reaction time.
Materials:
-
Ferrous chloride (FeCl₂)
-
Lithium chloride (LiCl)
-
Phosphoric acid (H₃PO₄, 1.85 M)
-
Deionized water
Procedure:
-
In a 125 mL Teflon-lined stainless steel autoclave, combine 0.02 mol of FeCl₂, 0.02 mol of LiCl, and 0.02 mol of 1.85 M H₃PO₄.
-
Add 1.3 mol of deionized water to the mixture.
-
Seal the autoclave and heat to a temperature between 145-170 °C.
-
For a mixture of monoclinic and orthorhombic single crystals: Maintain the temperature for a shorter reaction time (e.g., less than 8 hours). The orthorhombic crystals can be physically separated from the polycrystalline monoclinic product.[2]
-
For pure polycrystalline monoclinic FePO₄·2H₂O: Extend the reaction time to 8 hours or longer.[2]
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the solid product by filtration, wash with deionized water, and dry at a moderate temperature (e.g., 60 °C).
Crystal Structure Determination
The crystal structure of the synthesized materials is typically determined by single-crystal or powder X-ray diffraction (XRD).
3.2.1. Single-Crystal X-ray Diffraction:
-
A suitable single crystal of the desired polymorph is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data is processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved using direct methods or Patterson methods to find the initial positions of the atoms.
-
The structural model is refined by least-squares methods against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, and bond angles.
3.2.2. Powder X-ray Diffraction and Rietveld Refinement:
-
A powdered sample of the synthesized material is prepared and placed in a sample holder.
-
The powder XRD pattern is collected using a diffractometer with a specific X-ray wavelength (e.g., Cu Kα).
-
The resulting diffractogram is analyzed. For phase identification, the peak positions and intensities are compared to standard diffraction patterns from databases like the JCPDS-ICDD.
-
For detailed structural information from powder data, Rietveld refinement is employed.[3] This involves:
-
Developing an initial structural model based on the known polymorph.
-
Using specialized software to calculate a theoretical diffraction pattern from the model.
-
Refining the structural and instrumental parameters (e.g., lattice parameters, atomic positions, peak shape) by minimizing the difference between the calculated and observed diffraction patterns using a least-squares algorithm.[4][5]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of hydrated iron(III) phosphate.
Caption: Workflow for Synthesis and Crystal Structure Determination of FePO₄·2H₂O.
References
A Comprehensive Technical Guide to the Physical Properties of Ferric Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric phosphate (B84403) (FePO₄), an inorganic compound, is of significant interest across various scientific disciplines, including materials science, geology, and increasingly, the pharmaceutical and drug development sectors. In its hydrated form, particularly as ferric phosphate tetrahydrate (FePO₄·4H₂O), its physicochemical properties are critical determinants of its functionality, bioavailability, and safety in potential therapeutic applications. This technical guide provides an in-depth overview of the core physical properties of ferric phosphate tetrahydrate, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this compound.
Core Physical Properties
The physical characteristics of ferric phosphate tetrahydrate are fundamental to its handling, formulation, and behavior in various systems. A summary of these properties is presented below, with comparative data for other hydration states of ferric phosphate provided for context.
| Property | Ferric Phosphate Tetrahydrate (FePO₄·4H₂O) | Ferric Phosphate Dihydrate (FePO₄·2H₂O) | Anhydrous Ferric Phosphate (FePO₄) |
| Molecular Formula | FeH₈O₈P[1] | FePO₄·2H₂O | FePO₄ |
| Molecular Weight | 222.88 g/mol [1] | 186.85 g/mol | 150.82 g/mol [2] |
| Appearance | Tan powder[3], Gray-blue monoclinic crystals[4] | Yellowish-white powder | Yellow-brown solid |
| Density | 2.580 g/cm³[4] | 2.8 g/cm³[2] | 3.056 g/cm³ |
| Solubility in Water | Insoluble[4] | Practically insoluble[2] | Insoluble |
| Solubility in Other Solvents | Soluble in mineral acids[4] | Readily soluble in hydrochloric acid; slowly soluble in nitric acid[2] | Soluble in acids |
| Melting Point | Decomposes before melting[5] | Decomposes above 140 °C[2] | Decomposes |
Experimental Protocols
Accurate determination of the physical properties of ferric phosphate tetrahydrate relies on standardized and meticulously executed experimental protocols. This section details the methodologies for key physical property measurements.
Density Determination (Gas Pycnometry)
Gas pycnometry is a common and accurate method for determining the true density of a solid powder.
-
Objective: To determine the true density of a ferric phosphate tetrahydrate sample.
-
Apparatus: Gas pycnometer, analytical balance, sample cell of known volume, helium or other inert gas.
-
Procedure:
-
Calibrate the gas pycnometer according to the manufacturer's instructions using a standard of known volume.
-
Accurately weigh the empty sample cell.
-
Place a known mass of the ferric phosphate tetrahydrate powder into the sample cell.
-
Place the sample cell into the pycnometer.
-
Purge the system with the analysis gas to remove air and moisture.
-
Pressurize the reference cell to a target pressure and then expand the gas into the sample cell.
-
The instrument measures the pressure change and, using the known volumes of the reference and sample cells, calculates the volume of the solid sample, excluding pore volume.
-
The density is calculated by dividing the mass of the sample by its measured volume.
-
Repeat the measurement several times to ensure reproducibility.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a sparingly soluble compound.[6]
-
Objective: To determine the solubility of ferric phosphate tetrahydrate in a specific solvent (e.g., water, acidic buffer).[6]
-
Apparatus: Constant temperature shaker bath, flasks with stoppers, centrifuge or filtration apparatus (0.22 µm filter), analytical instrumentation for iron quantification (e.g., ICP-MS, AAS).[6]
-
Procedure:
-
Prepare the desired solvent system.[6]
-
Add an excess amount of ferric phosphate tetrahydrate to a known volume of the solvent in a flask to create a saturated solution.[6]
-
Seal the flask and place it in a constant temperature shaker bath.[6]
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow it to reach equilibrium.[6]
-
After equilibration, cease agitation and allow the solid to settle.[6]
-
Carefully separate the solid and liquid phases by centrifugation followed by filtration of the supernatant.[6]
-
Accurately dilute the saturated filtrate to a concentration within the linear range of the analytical instrument.[6]
-
Analyze the concentration of iron in the diluted filtrate using a calibrated analytical instrument.[6]
-
Calculate the solubility of ferric phosphate tetrahydrate from the measured iron concentration, accounting for the molecular weight and any dilutions performed.[6]
-
Caption: Workflow for determining the solubility of ferric phosphate tetrahydrate.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Thermal analysis is crucial for understanding the thermal stability and decomposition behavior of hydrated compounds like ferric phosphate tetrahydrate.
-
Objective: To determine the thermal decomposition profile of ferric phosphate tetrahydrate.[7]
-
Apparatus: Simultaneous TGA/DSC instrument, analytical balance, alumina (B75360) or platinum crucibles, inert purge gas (e.g., nitrogen).[7]
-
Procedure:
-
Accurately weigh 5-10 mg of the ferric phosphate tetrahydrate sample into a tared TGA crucible.[7]
-
Place the sample crucible and an empty reference crucible into the instrument's furnace.[7]
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to establish a stable atmosphere.[7]
-
Equilibrate the system at a stable ambient temperature (e.g., 30°C) for 5-10 minutes.[7]
-
Heat the sample at a constant rate (e.g., 10 K/min) to a final temperature (e.g., 800-1000°C).[7]
-
Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.[7]
-
Analyze the resulting TGA curve for mass loss steps corresponding to the loss of water molecules and the DSC curve for endothermic or exothermic events associated with these transitions.
-
Caption: Workflow for the thermal analysis of ferric phosphate tetrahydrate.
Structural and Morphological Characterization
XRD is a powerful non-destructive technique used to identify the crystalline phases and determine the crystal structure of a material.[3]
-
Objective: To identify the crystalline phase and determine the crystal structure of ferric phosphate tetrahydrate.[3]
-
Apparatus: X-ray diffractometer with a Cu Kα radiation source, sample holder, data acquisition and analysis software.[3]
-
Procedure:
-
Ensure the ferric phosphate tetrahydrate sample is a fine, homogeneous powder.[3]
-
Mount the powder on a zero-background sample holder and flatten the surface.[3]
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed (e.g., 1-2°/minute).[3]
-
Initiate the X-ray scan.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phase.
-
SEM provides high-resolution images of the surface morphology and particle size of a material.[3]
-
Objective: To visualize the particle size, shape, and surface morphology of ferric phosphate tetrahydrate.[3]
-
Apparatus: Scanning electron microscope, SEM stubs, carbon adhesive tabs, sputter coater (for non-conductive samples).[3]
-
Procedure:
-
Mount a carbon adhesive tab on an aluminum SEM stub.[3]
-
Carefully apply a small amount of the ferric phosphate tetrahydrate powder onto the adhesive tab.[3]
-
Gently tap the stub to remove any loose powder.[3]
-
If the sample is non-conductive, sputter-coat it with a thin layer of a conductive material (e.g., gold-palladium) to prevent charging under the electron beam.[3]
-
Place the prepared stub into the SEM chamber.
-
Evacuate the chamber to high vacuum.
-
Apply an accelerating voltage and scan the electron beam across the sample surface.
-
Detect the secondary or backscattered electrons to generate an image of the sample's surface.
-
Applications in Drug Development: Phosphate Binding in Hyperphosphatemia
Ferric phosphate is investigated as a phosphate binder for the treatment of hyperphosphatemia in patients with chronic kidney disease.[8]
-
Mechanism of Action:
-
Oral Administration: Ferric phosphate is taken orally with meals.
-
Dissociation in the Stomach: In the acidic environment of the stomach, some ferric ions (Fe³⁺) may be released from the ferric phosphate compound.
-
Phosphate Binding in the Intestine: In the gastrointestinal tract, the ferric ions bind with dietary phosphate to form insoluble ferric phosphate.[9]
-
Excretion: This newly formed insoluble ferric phosphate is not absorbed into the bloodstream and is subsequently excreted in the feces.[10] This process reduces the overall absorption of dietary phosphate, thereby helping to lower serum phosphate levels.
-
Caption: The phosphate-binding mechanism of ferric phosphate in the GI tract.
Conclusion
This technical guide has provided a detailed examination of the physical properties of ferric phosphate tetrahydrate, offering a valuable resource for scientists and researchers. The presented quantitative data, structured in a comparative format, allows for a clear understanding of its characteristics relative to other hydrated forms. The detailed experimental protocols for density, solubility, thermal analysis, and structural characterization serve as a practical guide for laboratory investigation. Furthermore, the visualization of the phosphate-binding mechanism and experimental workflows offers a clear conceptual framework for its application in drug development and its analytical characterization. A thorough understanding of these fundamental properties is paramount for the successful and innovative application of ferric phosphate tetrahydrate in pharmaceutical and other advanced scientific fields.
References
- 1. Iron(3+) phosphate tetrahydrate | FeH8O8P | CID 16212846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. FERRIC PHOSPHATE TETRAHYDRATE CAS#: 14940-41-1 [m.chemicalbook.com]
- 5. Ferric phosphate [sitem.herts.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. en.terrailac.com.tr [en.terrailac.com.tr]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Aqueous Solubility of Iron(3+) Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of iron(3+) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). Given the limited direct quantitative data for the tetrahydrate form, this document synthesizes the available information for various iron(III) phosphate hydrates and polymorphs to offer a thorough understanding of its solubility characteristics. The guide details the influence of key environmental factors, presents a standardized experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
| Parameter | Value | Compound Form | Temperature (°C) | Conditions/Notes | Reference(s) |
| Qualitative Solubility | Practically insoluble | Tetrahydrate (FePO₄·4H₂O) | Ambient | In pure water | [1][2] |
| Qualitative Solubility | Soluble | Tetrahydrate (FePO₄·4H₂O) | Ambient | In hot acids | [1][2] |
| Quantitative Solubility | 0.642 g / 100 mL | Dihydrate (FePO₄·2H₂O) | 100 | In pure water | [5] |
| Quantitative Solubility | Insoluble | Anhydrous (FePO₄) | Not specified | In pure water | [5] |
| Solubility Product (Ksp) | 9.91 x 10⁻¹⁶ | General (FePO₄) | 25 | Standard conditions | [5] |
| Solubility Product (Ksp) | 1.3 x 10⁻²² | General (FePO₄) | 25 | Standard conditions | [6] |
| pKs (-log(Ksp)) | 21.8 | Amorphous (FePO₄) | Not specified | [7] | |
| pKs (-log(Ksp)) | 26.8 | Crystalline (Strengite) | Not specified | [7] |
Note: The significant variation in the reported Ksp values can be attributed to the different polymorphic forms of iron(III) phosphate (e.g., amorphous vs. crystalline) and the experimental conditions under which the measurements were taken.
Factors Influencing Solubility
The aqueous solubility of iron(3+) phosphate is significantly influenced by several factors, most notably pH and temperature.
-
pH: The solubility of iron(III) phosphate demonstrates a strong dependence on pH, with a marked increase in solubility under acidic conditions[7][8]. The formation of pure iron(III) phosphate dihydrate precipitates is most favorable at a pH below 3.5[7][9]. As the pH rises above this value, there is a tendency for the formation of a mixture of ferric phosphate and ferric hydroxide (B78521), with ferric hydroxide precipitation becoming more dominant at a pH above 4.5[7][9].
-
Temperature: Studies on the dihydrate form of iron(III) phosphate indicate that its solubility decreases with an increase in temperature[9]. This inverse relationship suggests that the dissolution process is likely exothermic.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a sparingly soluble salt like iron(3+) phosphate tetrahydrate, based on the established shake-flask method.
Materials
-
This compound (FePO₄·4H₂O), high purity
-
Deionized water (18.2 MΩ·cm)
-
pH meter, calibrated
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm pore size)
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for iron analysis
-
Ion chromatography for phosphate analysis
-
Volumetric flasks and pipettes, Class A
Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a known volume of deionized water in a sealed container (e.g., a borosilicate glass flask). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Place the sealed container in a constant temperature water bath set to the desired experimental temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the suspension using a mechanical shaker at a constant speed to facilitate the dissolution process and ensure a homogenous mixture.
-
Allow the suspension to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved species remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the settled solid.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is vital to prevent overestimation of the solubility.
-
If necessary, dilute the filtered sample to a concentration within the linear range of the analytical instrument using a calibrated volumetric flask and deionized water.
-
-
Analysis of Dissolved Species:
-
Determine the concentration of dissolved iron(III) ions in the prepared sample using ICP-OES or AAS.
-
Determine the concentration of dissolved phosphate ions using ion chromatography.
-
Measure the pH of the saturated solution at the experimental temperature.
-
-
Data Analysis and Calculation:
-
From the measured concentrations of iron(III) and phosphate ions, calculate the molar solubility (S) of this compound.
-
Calculate the solubility product constant (Ksp) using the following equation: Ksp = [Fe³⁺][PO₄³⁻] where [Fe³⁺] and [PO₄³⁻] are the molar concentrations of the respective ions in the saturated solution.
-
Repeat the experiment at different temperatures and pH values to investigate the influence of these factors on solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 6. Ksp Table [chm.uri.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability of Iron(III) Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the thermal stability of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). This document outlines the expected multi-step decomposition process, presents quantitative data from analogous compounds due to the limited availability of specific data for the tetrahydrate, details comprehensive experimental methodologies for thermal analysis, and includes visual representations of the decomposition pathway and experimental workflow to facilitate understanding.
Core Concepts of Thermal Decomposition
The thermal decomposition of hydrated inorganic salts like iron(III) phosphate tetrahydrate is a process driven by heating, leading to the sequential loss of water molecules and potential structural transformations of the anhydrous salt at higher temperatures. This process is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), which measures changes in mass with temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal events.
For iron(III) phosphate tetrahydrate, the decomposition is expected to occur in distinct stages corresponding to the removal of its four water molecules, ultimately yielding anhydrous iron(III) phosphate (FePO₄). The precise temperatures and nature of these dehydration steps are influenced by experimental conditions such as heating rate, atmosphere, and the crystalline structure of the material.
Quantitative Analysis of Thermal Decomposition
Due to the scarcity of specific quantitative TGA-DSC data for iron(III) phosphate tetrahydrate in the available literature, the following table summarizes the key quantitative data for the thermal decomposition of the analogous compound, iron(III) phosphate dihydrate (FePO₄·2H₂O), to illustrate the expected methodology and data presentation. It is crucial to note that the temperature ranges and mass loss percentages for the tetrahydrate may differ.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (for FePO₄·2H₂O) | Corresponding Event |
| Stage 1 | ~100 - 200 | ~9.6% | Loss of the first water molecule (FePO₄·2H₂O → FePO₄·H₂O + H₂O) |
| Stage 2 | ~200 - 400 | ~9.6% | Loss of the second water molecule (FePO₄·H₂O → FePO₄ + H₂O) |
| Crystallization | > 500 | - | Transformation of amorphous FePO₄ to a crystalline phase |
Note: The temperature ranges and mass loss percentages are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
A typical experimental setup for analyzing the thermal decomposition of a hydrated iron phosphate salt involves the use of a simultaneous TGA-DSC instrument. The following protocol outlines the key steps for such an analysis.
Objective:
To determine the thermal stability, dehydration temperatures, and associated mass loss of iron(III) phosphate tetrahydrate.
Instrumentation:
Simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA-DSC).
Materials:
-
Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O) sample
-
Inert gas (e.g., high-purity nitrogen or argon)
-
Alumina or platinum crucibles
Procedure:
-
Sample Preparation:
-
Ensure the iron(III) phosphate tetrahydrate sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible. A smaller sample size is preferable to minimize thermal gradients within the sample.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible (of the same material and similar mass) into the instrument's furnace.
-
Purge the furnace with a constant flow of inert gas (e.g., nitrogen) at a typical flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to establish a stable, non-reactive atmosphere.
-
-
Thermal Program:
-
Initial Isotherm: Hold the temperature at a stable ambient temperature (e.g., 30°C) for 10-15 minutes to allow the system to equilibrate and to obtain a stable initial mass.
-
Dynamic Heating: Heat the sample from the initial temperature to a final temperature of approximately 800-1000°C. A constant heating rate of 10 K/min is commonly used for such analyses. Slower heating rates can provide better resolution of overlapping thermal events.
-
-
Data Acquisition:
-
Record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature and time throughout the experiment.
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve (mass vs. temperature) to identify the temperature ranges of each mass loss step. Calculate the percentage mass loss for each step, which corresponds to the loss of water molecules.
-
DTG Curve: Analyze the derivative of the TGA curve (DTG curve) to more accurately determine the peak temperatures of the decomposition steps.
-
DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events. Dehydration processes are typically endothermic (requiring heat), while phase transitions or crystallization events can be exothermic (releasing heat).
-
Mandatory Visualization
Caption: Hypothetical thermal decomposition pathway of Iron(III) Phosphate Tetrahydrate.
Caption: Generalized experimental workflow for TGA-DSC analysis.
An In-depth Technical Guide to the Coordination Chemistry of Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O), a compound of significant interest in biomedical applications, particularly in the realm of drug delivery. This document details its structural characteristics, physicochemical properties, synthesis protocols, and its role as a versatile platform for therapeutic agent delivery.
Core Coordination Chemistry and Structural Landscape
Iron(III) phosphate exists in several polymorphic forms, with the coordination environment of the iron center being a key determinant of the material's properties. While detailed crystallographic data for the tetrahydrate is not extensively published, the coordination chemistry can be understood by examining the well-characterized anhydrous and dihydrate forms. In its various anhydrous crystalline structures, Fe³⁺ exhibits coordination numbers ranging from four to six.
For instance, in the trigonal P3₁21 space group, Fe³⁺ is found in a tetrahedral coordination, bonded to four oxygen atoms.[1] In the monoclinic P2₁/c space group, the iron center is coordinated to five oxygen atoms, forming a trigonal bipyramidal geometry.[2] Furthermore, an orthorhombic Pnma space group features Fe³⁺ in an octahedral environment, bonded to six oxygen atoms.[3] In the dihydrate (FePO₄·2H₂O), the iron center is octahedral, with two mutually cis water ligands. Given this trend, it is highly probable that in the tetrahydrate, the Fe³⁺ ion is also in an octahedral coordination environment, with four water molecules and two oxygen atoms from phosphate groups completing the coordination sphere.
The phosphate group (PO₄³⁻) invariably acts as a ligand, bridging iron centers to form a three-dimensional network. The P-O bond lengths are typically around 1.53 Å.[1]
Table 1: Crystallographic Data for Anhydrous FePO₄ Polymorphs
| Crystal System | Space Group | Fe³⁺ Coordination | Fe-O Bond Lengths (Å) | P-O Bond Lengths (Å) |
| Trigonal | P3₁21 | 4 (Tetrahedral) | 1.86 - 1.87[1] | 1.53[1] |
| Monoclinic | P2₁/c | 5 (Trigonal Bipyramidal) | 1.86 - 2.17[2] | 1.52 - 1.57[2] |
| Hexagonal | P6₄22 | 4 (Tetrahedral) | 1.85[4] | 1.53[4] |
| Orthorhombic | Pnma | 6 (Octahedral) | 1.92 - 2.17[3] | 1.52 - 1.58[3] |
Physicochemical Properties and Characterization
The physicochemical properties of FePO₄·4H₂O, particularly when synthesized as nanoparticles, are crucial for its application in drug delivery.
Spectroscopic Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of phosphate groups and the absence of precursor impurities. Characteristic peaks for the phosphate group are observed around 1000 cm⁻¹.[5] A broad peak around 3000 cm⁻¹ and a peak at approximately 1625 cm⁻¹ can be attributed to the stretching and bending vibrations of water molecules, respectively, which is indicative of the hydrated nature of the compound.[5]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of an Fe(III)-phosphoric acid solution shows a strong absorption band around 292 nm.[6] Another study reports a maximum absorption wavelength of 290.5 nm for both Fe(III)–phosphoric acid and an Fe(III)–D2EHPA complex.[7] A charge transfer transition of P-O gives rise to an absorption band at 308 nm.[8]
-
Mössbauer Spectroscopy: Mössbauer spectroscopy is a powerful technique for probing the oxidation state and local environment of iron. For trigonal α-FePO₄, the Mössbauer spectra between 24.5 and 300 K show a paramagnetic quadrupole doublet characteristic of high-spin iron(III) in a pseudotetrahedral oxygen environment.[9] At 4.2 K, a single magnetic sextet is observed with a hyperfine field of 51.36 T.[9]
Thermal Analysis
Thermogravimetric analysis (TGA) of hydrated iron phosphates reveals mass loss steps corresponding to the dehydration process. For a related compound, Fe(NH₃)₂PO₄, thermal decomposition begins around 440 K.[10] Studies on the thermal behavior of FePO₄ in air show that it can be reduced to Fe₂P₂O₇ at temperatures above 1000°C.[11]
Magnetic Properties
The magnetic properties of iron phosphates are dependent on the crystal structure. A hexagonal polymorph of anhydrous FePO₄ is reported to be ferromagnetic with a total magnetization of 5.00 µB/f.u.[4]
Table 2: Physicochemical Properties of FePO₄ Nanoparticles for Drug Delivery
| Property | Value | Reference |
| Hydrodynamic Size | 175 ± 5 nm | [12] |
| Polydispersity Index (PDI) | 0.150 ± 0.01 | [12] |
| Zeta Potential | -19.1 ± 8 mV | [12] |
| Doxorubicin (B1662922) Loading | 26.81% ± 1.0% | [12] |
Experimental Protocols
Synthesis of FePO₄ Nanoparticles by Co-precipitation
This protocol is adapted from a method used for preparing FePO₄ nanoparticles for drug delivery applications.[12]
-
Preparation of Precursor Solutions:
-
Prepare a 16 mg/mL solution of ammonium (B1175870) phosphate ((NH₄)₃PO₄) in deionized water.
-
Prepare an 8 mg/mL solution of iron(III) nitrate (B79036) (Fe(NO₃)₃) in deionized water.
-
-
Precipitation:
-
To 1 mL of the Fe(NO₃)₃ solution, add 1 mL of the (NH₄)₃PO₄ solution dropwise under constant stirring. A precipitate of FePO₄ will form. An excess of (NH₄)₃PO₄ is used to ensure complete precipitation of the iron.
-
-
Washing:
-
Wash the resulting iron phosphate solution with deionized water three times to remove byproducts. Each wash should be followed by centrifugation at 300 g for 2 minutes to pellet the precipitate.
-
-
Dispersion and Stabilization:
-
Finally, disperse the FePO₄ precipitate in a DSPE-PEG-COOH solution (10% w/w) in water to formulate stable FePO₄ nanoparticles.
-
Doxorubicin Loading into FePO₄ Nanoparticles
This protocol describes the co-incubation-precipitation method for loading doxorubicin (DOX) into FePO₄ nanoparticles.[12]
-
Formulation:
-
Add 100 µg of DOX to 1 mL of an 8 mg/mL Fe(NO₃)₃ solution.
-
To this mixture, add 1 mL of a 16 mg/mL (NH₄)₃PO₄ solution dropwise under constant stirring.
-
-
Alternative Formulations:
Applications in Drug Development
FePO₄ nanoparticles have emerged as a promising platform for drug delivery due to their biocompatibility, high bioavailability, and magnetic properties.[12]
Anticancer Drug Delivery
FePO₄ nanoparticles have been successfully utilized as a vehicle for the anticancer drug doxorubicin (DOX).[12] The loading of DOX into the FePO₄ nanoparticles is facilitated by the formation of a complex between the Fe³⁺ ions and the hydroxyl groups of the DOX molecule.[5][12] This complexation enhances the cytotoxicity of DOX against cancer cells by approximately 10-fold compared to the free drug and improves its selectivity towards cancer cells.[12]
Biocompatibility
The biocompatibility of FePO₄ nanoparticles is a key advantage for their use in drug delivery. They show concentration-dependent biocompatibility, with over 70% cell viability observed at concentrations up to 80 µg/mL.[12]
Visualizations
Experimental Workflow for FePO₄ Nanoparticle-Based Drug Delivery System
Caption: Workflow for the synthesis, characterization, and evaluation of FePO₄-based drug delivery systems.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 [mdpi.com]
- 11. "Studies on the Thermal Behavior of FePO₄ in Air" by Liying Zhang, Mark E. Schlesinger et al. [scholarsmine.mst.edu]
- 12. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Iron(3+) Phosphate Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for iron(3+) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). The information is compiled from various sources to assist researchers in materials characterization, quality control, and further development of iron phosphate-based compounds. This document presents available quantitative data in structured tables, details experimental protocols for key spectroscopic techniques, and visualizes analytical workflows.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for iron(3+) phosphate and its hydrated forms. It is important to note that specific quantitative data for the tetrahydrate form is limited in the public domain. Therefore, data from closely related anhydrous and dihydrate forms are included for comparative purposes and are duly noted.
Table 1: Raman Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) - FePO₄·nH₂O | Reference Compound |
| ν₁ (PO₄³⁻ symmetric stretch) | ~930 - 1100 | Iron Phosphates |
| ν₃ (PO₄³⁻ antisymmetric stretch) | Not explicitly found | - |
| ν₂, ν₄ (PO₄³⁻ bending modes) | Not explicitly found | - |
| Fe-O vibrations | < 400 | Iron Phosphates |
| O-H vibrations (water) | Not explicitly found | Hydrated Salts |
Table 2: Mössbauer Spectroscopy Data
| Parameter | Value (mm/s) - Fe(III) Phosphates | Temperature | Reference Compound |
| Isomer Shift (δ) | 0.27 - 0.33 | Room Temp. | α-FePO₄ |
| Quadrupole Splitting (ΔE₋) | 0.62 - 0.66 | Room Temp. | α-FePO₄ |
Note: These values are for high-spin Fe(III) in a tetrahedral environment, as found in anhydrous α-FePO₄. Similar values would be expected for the tetrahydrate, though the hydration sphere could induce slight changes in the local electronic environment of the iron nucleus.
Table 3: UV-Vis Spectroscopy Data
| Transition | Wavelength (nm) | Solvent/Medium | Notes |
| Ligand-to-Metal Charge Transfer | ~290 - 310 | Aqueous | The exact position can be influenced by pH and the presence of other ions. |
Note: The UV-Vis absorption of iron(III) phosphate in solution is primarily characterized by a charge transfer band. The solid-state UV-Vis spectrum of the tetrahydrate may differ.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline generalized procedures for the spectroscopic analysis of powdered inorganic solids like iron(3+) phosphate tetrahydrate.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups, including phosphate and water molecules, based on their vibrational modes.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
-
Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good signal quality.
-
The sample spectrum is then recorded.
-
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-64 (co-added to improve signal-to-noise ratio)
-
-
-
Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of phosphate groups (typically in the 900-1200 cm⁻¹ region) and the broad stretching and bending vibrations of water molecules (around 3400 cm⁻¹ and 1640 cm⁻¹, respectively).
Raman Spectroscopy
Objective: To obtain information about the vibrational modes of the phosphate anion and the iron-oxygen bonds, complementing FTIR data.
Methodology: Powder Raman Spectroscopy
-
Instrument: A Raman spectrometer, often coupled with a microscope for precise sample targeting.
-
Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample holder.
-
Data Acquisition:
-
The sample is brought into focus under the microscope objective.
-
The laser is directed onto the sample.
-
The scattered light is collected and directed to the spectrometer.
-
Typical Parameters:
-
Excitation Laser: e.g., 532 nm, 633 nm, or 785 nm. The choice of laser wavelength may be critical to avoid fluorescence from the sample or impurities.
-
Laser Power: Kept low (e.g., 1-10 mW) to prevent sample degradation or dehydration.
-
Integration Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.
-
-
-
Data Analysis: The Raman spectrum is analyzed for characteristic peaks corresponding to the symmetric and antisymmetric stretching and bending modes of the phosphate group.
Mössbauer Spectroscopy
Objective: To probe the local electronic and magnetic environment of the iron nuclei, providing information on oxidation state, spin state, and site symmetry.
Methodology: Transmission Mössbauer Spectroscopy
-
Instrument: A Mössbauer spectrometer consisting of a radioactive source (typically ⁵⁷Co in a rhodium matrix), a velocity transducer, a sample holder, and a gamma-ray detector.
-
Sample Preparation: The powdered this compound sample is uniformly distributed and contained in a sample holder that is transparent to gamma rays. The optimal sample thickness depends on the iron concentration to achieve adequate absorption without excessive line broadening.
-
Data Acquisition:
-
The spectrometer is typically operated in constant acceleration mode, where the velocity of the source is varied linearly with time.
-
Measurements are often performed at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to increase the recoil-free fraction and resolve hyperfine interactions.
-
Data is collected over a period of hours to days to achieve sufficient statistical quality.
-
-
Data Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray transmission versus source velocity) is fitted with Lorentzian line shapes to extract hyperfine parameters such as isomer shift (δ), quadrupole splitting (ΔE₋), and, if magnetically ordered, the magnetic hyperfine field (BHF). The isomer shift is typically referenced to α-iron at room temperature.
Visualizations
The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of an inorganic powder.
In-Depth Technical Guide to the Material Safety of Ferric Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Ferric Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Section 1: Chemical and Physical Properties
Ferric phosphate tetrahydrate is an inorganic compound with the following key properties:
| Property | Value |
| Chemical Formula | FePO₄·4H₂O |
| Molecular Weight | 222.88 g/mol |
| CAS Number | 31096-47-6 |
| Appearance | Tan, light yellow, or yellowish-white powder |
| pH | 3.3 - 3.4 |
| Melting Point | > 450 °C (> 842 °F) |
| Solubility | Insoluble in water |
| Decomposition Temperature | Information not available |
Section 2: Toxicological Data
The toxicological profile of ferric phosphate tetrahydrate has been evaluated through various studies. A summary of the key quantitative data is presented below.
| Endpoint | Species | Route | Value | Classification |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2,000 mg/kg | Low toxicity |
| Rat | Oral | LD50 > 5,000 mg/kg[1] | Low toxicity | |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 5.05 mg/L (4 hours) | Low toxicity |
| Skin Corrosion/Irritation | Rabbit | Dermal | Non-irritating | Not classified as a skin irritant |
| Eye Irritation | Rabbit | Ocular | Category III / Minimally irritating | May cause slight irritation |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity:
-
Genotoxicity: Ferric phosphate was found to be inactive in mutagenicity tests using Saccharomyces cerevisiae and Salmonella typhimurium.[2] In a mouse lymphoma assay, an increase in mutant frequency was observed only with S9 metabolic activation.[2]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[3][4]
-
Reproductive Toxicity: No adverse effects on reproduction or development have been documented.[5]
Section 3: Experimental Protocols
The toxicological data presented above are primarily derived from studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The general methodologies for these key experiments are outlined below.
Acute Oral Toxicity (OECD Guideline 401)
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[6]
-
Procedure:
-
Healthy, young adult rodents are fasted prior to dosing.
-
The test substance is administered in a single dose.
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.[6]
-
A necropsy of all animals is performed at the end of the observation period.[6]
-
-
Data Analysis: The LD50 (the statistically derived single dose that can be expected to cause death in 50% of the animals) is calculated.[6]
Workflow for Acute Oral Toxicity Testing (OECD 401).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[7]
-
Procedure:
-
A small area of the animal's fur is clipped.
-
0.5 g of the solid test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]
-
After 4 hours, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]
-
-
Data Analysis: The dermal reactions are scored, and the substance is classified based on the severity and reversibility of the observed lesions.[8]
Workflow for Acute Dermal Irritation/Corrosion Testing (OECD 404).
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.[9][10]
-
Procedure:
-
Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation potential.[10]
Workflow for Acute Eye Irritation/Corrosion Testing (OECD 405).
Section 4: Mechanism of Toxicity - Iron Overload
While ferric phosphate has low acute toxicity, excessive exposure to iron-containing compounds can lead to cellular toxicity through iron overload. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]
Under normal physiological conditions, intracellular iron levels are tightly regulated. Iron is transported into cells and either utilized for metabolic processes or safely stored within the protein ferritin.[11] However, in a state of iron overload, the cell's storage capacity can be overwhelmed, leading to an increase in the "labile iron pool." This free iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[9] These radicals can then cause damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA, ultimately leading to cell death.[9][12]
Signaling pathway of cellular toxicity due to iron overload.
Section 5: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on the available data, the GHS classification for ferric phosphate tetrahydrate can be summarized as follows:
| Hazard Class | GHS Category | Hazard Statement(s) |
| Acute Toxicity (Oral) | Not Classified | - |
| Acute Toxicity (Dermal) | Not Classified | - |
| Acute Toxicity (Inhalation) | Not Classified | - |
| Skin Corrosion/Irritation | Not Classified | - |
| Serious Eye Damage/Eye Irritation | Category 2B (or not classified) | H320: Causes eye irritation (or no statement) |
| Respiratory or Skin Sensitization | Not Classified | - |
| Germ Cell Mutagenicity | Not Classified | - |
| Carcinogenicity | Not Classified | - |
| Reproductive Toxicity | Not Classified | - |
| Specific Target Organ Toxicity (Single Exposure) | Not Classified | - |
| Specific Target Organ Toxicity (Repeated Exposure) | Not Classified | - |
| Aspiration Hazard | Not Classified | - |
Note: The classification for eye irritation may vary between suppliers, with some not classifying it as an irritant and others assigning a mild irritant category.
Section 6: Handling, Storage, and First Aid
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide adequate ventilation.
-
Wear suitable protective clothing, including gloves and safety goggles.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Section 7: Conclusion
Ferric phosphate tetrahydrate is a compound with low acute toxicity. The primary health concern, as with other iron salts, is the potential for iron overload with excessive exposure, which can lead to cellular damage via oxidative stress. Standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation, are sufficient for safe handling. The information provided in this guide, including the summarized quantitative data and experimental methodologies, should serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Human iron metabolism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Body iron metabolism and pathophysiology of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Discovery and Characterization of Iron Phosphate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse world of iron phosphate (B84403) (FePO₄) polymorphs, providing a thorough overview of their discovery, synthesis, and characterization. This document is designed to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development, offering detailed experimental protocols, comparative data, and a clear visualization of the relationships between these fascinating materials.
Introduction to Iron Phosphate Polymorphs
Iron phosphate, a compound of significant interest in various scientific and industrial fields, exists in multiple crystalline and amorphous forms known as polymorphs. These different structural arrangements, arising from varied synthesis conditions, lead to a spectrum of physicochemical properties, including thermal stability, electrochemical performance, and catalytic activity. Understanding the nuances of each polymorph is crucial for harnessing its full potential in applications ranging from lithium-ion batteries to drug delivery systems. This guide focuses on the primary anhydrous and hydrated polymorphs of FePO₄, detailing their synthesis and fundamental characteristics.
The known polymorphs of iron(III) phosphate include anhydrous forms with trigonal, orthorhombic, and monoclinic structures, as well as an amorphous state.[1][2] Hydrated forms, most commonly the dihydrate (FePO₄·2H₂O), also exist in monoclinic and orthorhombic structures and often serve as precursors to the anhydrous polymorphs.[3] The interconversion between these forms is a key aspect of iron phosphate chemistry, often dictated by thermal treatment and synthesis pathways.
Data Presentation of Iron Phosphate Polymorphs
The following tables summarize the key quantitative data for the most common polymorphs of iron phosphate, facilitating a clear comparison of their structural and electrochemical properties.
Table 1: Crystallographic Data of Iron Phosphate Polymorphs
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Trigonal (α-quartz) | Trigonal | P3₁21 | 5.036 | 5.036 | 11.236 | 90 | 90 | 120 |
| Orthorhombic | Orthorhombic | Pnma | 9.823 | 5.793 | 4.784 | 90 | 90 | 90 |
| Monoclinic | Monoclinic | P2₁/n | 5.480 | 7.480 | 8.054 | 90 | 95.71 | 90 |
| Amorphous | - | - | - | - | - | - | - | - |
Note: Crystallographic data is sourced from various studies and databases and may show slight variations depending on the specific synthesis and characterization conditions.
Table 2: Electrochemical Performance of Iron Phosphate Polymorphs in Lithium-Ion Batteries
| Polymorph | Typical Discharge Voltage (V vs. Li/Li⁺) | Reported Specific Capacity (mAh/g) | C-Rate |
| Amorphous | ~2.8 - 3.0 | 135 - 175.6 | 0.1C - C/20 |
| Orthorhombic | ~3.0 | 80 - 163 | 0.1C - 0.5C |
| Monoclinic | ~3.0 | < 100 | Low rates |
| Trigonal (α-quartz) | ~2.7 | Low (< 50) | Low rates |
Note: Electrochemical performance is highly dependent on factors such as particle size, carbon coating, and electrode preparation. The values presented are indicative and sourced from various reports for comparative purposes.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of key iron phosphate polymorphs.
Synthesis of Amorphous FePO₄
Amorphous iron phosphate is often synthesized via a co-precipitation method.
Protocol:
-
Precursor Preparation: Prepare aqueous solutions of an iron(III) salt (e.g., iron(III) nitrate (B79036) nonahydrate, Fe(NO₃)₃·9H₂O) and a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄) with desired molar concentrations (e.g., 1 M).
-
Precipitation: Slowly add the phosphate solution to the vigorously stirred iron salt solution at room temperature. A yellowish-white precipitate of amorphous FePO₄·nH₂O will form immediately.
-
Aging: Continue stirring the suspension for a period of 1 to 4 hours to ensure complete reaction.
-
Washing: Isolate the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove residual ions and water.
-
Drying: Dry the washed precipitate in a vacuum oven at a temperature between 80°C and 120°C for 12 to 24 hours to obtain the amorphous hydrated iron phosphate.
-
Dehydration (Optional): To obtain anhydrous amorphous FePO₄, the dried powder can be further heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature range of 300-400°C for several hours.
Synthesis of Monoclinic FePO₄·2H₂O
The monoclinic dihydrate can be synthesized hydrothermally.
Protocol:
-
Precursor Preparation: Prepare an aqueous solution containing an iron(III) salt (e.g., FeCl₃) and phosphoric acid (H₃PO₄) in a 1:1 molar ratio.
-
Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for 12 to 24 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the resulting white precipitate by filtration or centrifugation. Wash the product thoroughly with deionized water and ethanol.
-
Drying: Dry the final product in an oven at 60-80°C for several hours to obtain crystalline monoclinic FePO₄·2H₂O.
Synthesis of Orthorhombic FePO₄
Orthorhombic FePO₄ can be obtained by the controlled thermal dehydration of orthorhombic FePO₄·2H₂O.
Protocol:
-
Synthesis of Orthorhombic FePO₄·2H₂O: First, synthesize the orthorhombic dihydrate precursor. This can be achieved by reacting an iron(II) salt (e.g., FeSO₄·7H₂O) with phosphoric acid and an oxidizing agent like hydrogen peroxide in an aqueous solution at a controlled pH (typically around 2).
-
Thermal Dehydration: Place the synthesized and dried orthorhombic FePO₄·2H₂O powder in a tube furnace.
-
Heating Program: Heat the sample under a continuous flow of an inert gas (e.g., argon) to a temperature between 300°C and 400°C and hold for 2-4 hours. The slow and controlled heating is crucial to preserve the orthorhombic framework.
-
Cooling: Allow the sample to cool down to room temperature under the inert atmosphere to yield anhydrous orthorhombic FePO₄.
Synthesis of Trigonal (α-quartz) FePO₄
The most stable trigonal polymorph is typically synthesized by a solid-state reaction at high temperatures.
Protocol:
-
Precursor Mixing: Intimately mix stoichiometric amounts of an iron(III) source (e.g., Fe₂O₃ or Fe(NO₃)₃·9H₂O) and a phosphate source (e.g., (NH₄)₂HPO₄). This can be done by grinding the powders together in a mortar and pestle or by ball milling.
-
Calcination: Place the mixed powder in an alumina (B75360) crucible.
-
Heating Program: Heat the mixture in a furnace in an air atmosphere. A typical heating program involves a slow ramp up to a high temperature, generally in the range of 600-800°C, and holding at that temperature for an extended period (e.g., 10-20 hours) to ensure complete reaction and crystallization.
-
Cooling: Allow the furnace to cool down slowly to room temperature to obtain the crystalline trigonal FePO₄ powder.
Visualization of Polymorph Relationships and Synthesis Workflows
The following diagrams, created using the DOT language, illustrate the key relationships and workflows discussed in this guide.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Iron(III) Phosphate Tetrahydrate by Precipitation Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron(III) phosphate (B84403) (FePO₄) is an inorganic compound of increasing interest in the pharmaceutical and drug development sectors.[1] Its applications range from being a nutritional supplement for iron fortification to a key component in advanced drug delivery systems.[1][2] The biocompatibility, high bioavailability, and magnetic properties of iron-based nanoparticles make them desirable for biomedical applications.[2] The precipitation method offers a straightforward and scalable approach to synthesize iron(III) phosphate with controlled particle size, morphology, and crystallinity by manipulating various reaction parameters.[3][4] This document provides detailed protocols for the synthesis of iron(III) phosphate tetrahydrate via the co-precipitation method and its subsequent characterization.
Synthesis Methodology: Co-Precipitation
The co-precipitation technique involves the simultaneous precipitation of ferric ions (Fe³⁺) and phosphate ions (PO₄³⁻) from a solution.[3] This method is advantageous for its low energy consumption, cost-effectiveness, and potential for mass production.[5] The physicochemical properties of the resulting iron(III) phosphate, which are crucial for its functionality and bioavailability, are highly dependent on the synthesis conditions.[1][4]
Caption: Experimental workflow for the synthesis of Iron(III) Phosphate Tetrahydrate.
Detailed Experimental Protocols
Two common protocols for the co-precipitation synthesis of iron(III) phosphate are presented below. Protocol 1 utilizes a ferric salt directly, while Protocol 2 involves the oxidation of a ferrous salt.
Protocol 1: Co-precipitation from Ferric Nitrate (B79036)
This protocol is adapted from a method used to produce precursors for LiFePO₄ cathodes and is suitable for generating iron(III) phosphate nanoparticles.[3][5]
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 3 M aqueous solution)
-
Deionized water
Equipment:
-
Reaction vessel with a magnetic or overhead stirrer
-
Heating mantle or water bath
-
pH meter
-
Peristaltic pumps (recommended for controlled addition)
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Prepare a 1 M solution by dissolving ferric nitrate nonahydrate and phosphoric acid in deionized water.[3][5]
-
Reaction Setup: Transfer the precursor solution to the reaction vessel. Heat the solution to 60°C while stirring at 900 RPM.[3][5]
-
pH Adjustment and Precipitation: Slowly add a 3 M ammonium hydroxide solution to the reaction mixture to adjust the pH to approximately 1.5.[3][5] The addition should be controlled to ensure uniform precipitation.
-
Aging: Allow the reaction to proceed for a set duration (e.g., 3 to 10 hours) to control particle growth and morphology.[5]
-
Collection and Washing: Collect the resulting white or pale-yellow precipitate by filtration using a Büchner funnel.[3][5] Wash the precipitate multiple times with deionized water to remove unreacted precursors and by-products.[3][4]
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain hydrated iron(III) phosphate powder.[3]
Protocol 2: Synthesis from Ferrous Sulfate (B86663) with Oxidation
This method involves the use of a ferrous salt and an oxidizing agent to form iron(III) phosphate.[3]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
Equipment:
-
Reaction vessel with a magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Dissolve ferrous sulfate and phosphoric acid in deionized water in the reaction vessel.[3]
-
Oxidation and Precipitation: While stirring, slowly add hydrogen peroxide to the solution. This will oxidize the Fe²⁺ to Fe³⁺, leading to the precipitation of iron(III) phosphate.[3]
-
Collection and Washing: After the reaction is complete, collect the precipitate by filtration and wash it several times with deionized water.[3]
-
Drying: Dry the washed product in an oven at a suitable temperature (e.g., 80°C) to yield iron(III) phosphate hydrate.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the co-precipitation synthesis of iron(III) phosphate.
| Parameter | Protocol 1 (from Fe³⁺) | Protocol 2 (from Fe²⁺) | Reference(s) |
| Iron Precursor | Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) | Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | [3][5] |
| Phosphorus Source | Phosphoric acid (H₃PO₄) | Phosphoric acid (H₃PO₄) | [3][5] |
| Precipitating Agent | Ammonium hydroxide (NH₄OH) | Not explicitly required, precipitation by oxidation | [3] |
| Oxidizing Agent | N/A | Hydrogen peroxide (H₂O₂) | [3] |
| Precursor Concentration | 1 M | Not specified | [3][5] |
| Reaction Temperature | 60 - 90°C | Not specified, typically ambient to moderate | [4][5] |
| pH | ~1.5 | Not specified | [3][4][5] |
| Stirring Speed | 900 RPM | Continuous stirring | [3][5] |
| Reaction Time (Aging) | 3 - 10 hours | Not specified | [4][5] |
| Drying Temperature | 80 - 120°C | ~80°C | [3][4] |
| Drying Time | 12 hours | 12 hours | [3][5] |
Characterization of Synthesized Iron(III) Phosphate
The physicochemical properties of the synthesized iron(III) phosphate are critical for its intended application.[1] Techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are essential for characterization.[1]
Logical Relationship of Synthesis to Application
Caption: Relationship between synthesis, properties, characterization, and application.
Applications in Drug Development
Iron(III) phosphate nanoparticles (NPs) are being explored for various biomedical applications due to their favorable characteristics.[2]
-
Drug Delivery: FePO₄ NPs can serve as drug delivery vehicles. For instance, they have been successfully loaded with the anticancer drug Doxorubicin (DOX), forming FePO₄-DOX NPs. The electrostatic interaction between the iron in FePO₄ and the hydroxyl groups in DOX facilitates this loading.[2] Such complexation has been shown to enhance the cytotoxicity of the drug and improve its selectivity towards cancer cells.[2]
-
Biocompatibility: FePO₄ NPs have demonstrated good biocompatibility. Studies have shown over 70% cell viability up to a concentration of 80 µg/mL in certain cell lines.[2]
-
RNA Stabilization: These inorganic nanoparticles show promise as agents for stabilizing RNA and supporting mRNA translation activity, which could have significant ramifications for RNA-based therapeutics.[2]
Conclusion
The co-precipitation method is a versatile and efficient technique for synthesizing iron(III) phosphate tetrahydrate. By carefully controlling the synthesis parameters, researchers can tailor the physicochemical properties of the material to suit specific applications in drug development, from targeted drug delivery to nucleic acid stabilization. The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of this promising biomaterial.
References
Application Notes and Protocols for Hydrothermal Synthesis of FePO₄·4H₂O Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrothermal synthesis of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O) nanoparticles, their characterization, and their application in drug delivery systems. The protocols detailed below are designed to be a starting point for researchers to develop and optimize their own synthesis and drug-loading procedures.
Introduction
Iron phosphate nanoparticles are gaining significant interest in the biomedical field, particularly for drug delivery, owing to their biocompatibility and potential for controlled release of therapeutic agents.[1][2] The hydrothermal synthesis method offers a robust and scalable approach to produce crystalline nanoparticles with controlled size and morphology. This document outlines the synthesis of FePO₄·4H₂O nanoparticles and their subsequent application in encapsulating the anticancer drug doxorubicin (B1662922).
Experimental Protocols
Hydrothermal Synthesis of FePO₄·4H₂O Nanoparticles
This protocol is a composite of established methods for the synthesis of iron phosphate nanoparticles, adapted for a hydrothermal approach.
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ammonium (B1175870) phosphate ((NH₄)₃PO₄) or Phosphoric acid (H₃PO₄)
-
Ammonia (B1221849) solution (NH₃·H₂O) or other suitable neutralizing agent
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution A Preparation: Prepare a 0.5–3 M solution of iron(III) nitrate nonahydrate in deionized water.
-
Precursor Solution B Preparation: Prepare a 0.5–3 M solution of ammonium phosphate or phosphoric acid in deionized water.
-
Reaction Mixture: In a beaker, slowly add Solution B to Solution A under vigorous stirring.
-
pH Adjustment: Adjust the pH of the resulting mixture to a range of 0.3–4.0 using a neutralizing agent like ammonia solution.[3]
-
Hydrothermal Treatment: Transfer the final mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180 °C for a duration of 1 to 12 hours.[4]
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation (e.g., 300 g for 2 minutes) and wash it multiple times with deionized water until the pH of the supernatant is neutral (around 6.5-7.0).[1][3]
-
Drying: Dry the final product in an oven at 100–120 °C for 4–15 hours to obtain FePO₄·4H₂O nanoparticles.[3]
Experimental Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for FePO₄·4H₂O nanoparticles.
Drug Loading with Doxorubicin (DOX)
This protocol for loading doxorubicin onto FePO₄ nanoparticles is adapted from the work of Aryal et al. (2021).[1]
Materials:
-
FePO₄·4H₂O nanoparticles
-
Doxorubicin (DOX) solution
-
Deionized water
Procedure:
-
Formulation 1 (Optimized Method):
-
Add 100 µg of DOX to 1 mL of an 8 mg/mL iron(III) nitrate solution.
-
Dropwise, add 1 mL of a 16 mg/mL ammonium phosphate solution under constant stirring.[1] This co-precipitation method results in the formation of DOX-loaded FePO₄ nanoparticles (FePO₄-DOX).
-
-
Washing: Wash the resulting FePO₄-DOX nanoparticles with deionized water three times by centrifugation to remove any unloaded drug and byproducts.[1]
-
Storage: Store the FePO₄-DOX nanoparticles in an appropriate buffer or deionized water for further use.
Data Presentation
Table 1: Physicochemical Properties of FePO₄ Nanoparticles
| Parameter | Value | Reference |
| Hydrodynamic Size | 175 ± 5 nm | [1] |
| Polydispersity Index (PDI) | 0.150 ± 0.01 | [1] |
| Zeta Potential | -19.1 ± 8 mV | [1] |
Table 2: Doxorubicin Loading Efficiency in FePO₄ Nanoparticles
| Formulation | Description | Loading Efficiency (%) | Reference |
| Formulation 1 | DOX added to Fe(NO₃)₃ before precipitation | 26.81 ± 1.0 | [1] |
| Formulation 2 | DOX added to (NH₄)₃PO₄ before precipitation | 8.83 ± 2.0 | [1] |
| Formulation 3 | DOX added directly to pre-formed FePO₄ NPs | No significant loading | [1] |
Application in Drug Delivery
FePO₄ nanoparticles serve as a promising vehicle for the delivery of anticancer drugs like doxorubicin.[2] The loading of DOX is facilitated by the complexation between the ferric ions (Fe³⁺) in the iron phosphate structure and the hydroxyl and carbonyl groups of the DOX molecule.[2]
Signaling Pathway for DOX-induced Cytotoxicity
The enhanced cytotoxicity of FePO₄-DOX nanoparticles compared to free DOX suggests an efficient intracellular delivery mechanism.[1] Once internalized by cancer cells, DOX is released and can exert its cytotoxic effects primarily through the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and ultimately apoptosis.
Caption: Proposed mechanism of FePO₄-DOX nanoparticle action in cancer cells.
Conclusion
The hydrothermal synthesis method provides a viable route for producing FePO₄·4H₂O nanoparticles with properties suitable for drug delivery applications. The ability to effectively load chemotherapeutic agents like doxorubicin, coupled with their inherent biocompatibility, positions these nanoparticles as a promising platform for the development of novel cancer therapies. Further research should focus on optimizing the synthesis parameters to fine-tune nanoparticle characteristics and on in vivo studies to validate their therapeutic efficacy and safety.
References
Application Notes and Protocols: Iron(3+) Phosphate Tetrahydrate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Iron(3+) Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O) as a heterogeneous catalyst in several key organic reactions. Iron(III) phosphate is an attractive catalyst due to its low cost, low toxicity, and ease of handling.[1] The protocols outlined below are designed to be readily implemented in a laboratory setting.
Acetylation of Alcohols and Phenols
Iron(III) phosphate is an efficient and reusable catalyst for the chemoselective acetylation of a wide range of alcohols and phenols using acetic anhydride (B1165640) under solvent-free conditions at room temperature.[2][3] This method offers high yields and is environmentally benign.[2]
Data Presentation: Acetylation of Alcohols and Phenols
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | 10 | 92 |
| 2 | 4-Methylbenzyl alcohol | 10 | 95 |
| 3 | 4-Methoxybenzyl alcohol | 10 | 95 |
| 4 | 4-Chlorobenzyl alcohol | 12 | 90 |
| 5 | Cinnamyl alcohol | 12 | 90 |
| 6 | 1-Phenylethanol | 12 | 92 |
| 7 | Cyclohexanol | 15 | 88 |
| 8 | Phenol | 10 | 90 |
| 9 | 4-Methylphenol | 10 | 92 |
| 10 | 4-Nitrophenol | 15 | 95 |
Note: The hydration state of the Iron(III) phosphate was not specified in the source material for this reaction. The reaction is expected to proceed similarly with the tetrahydrate form.
Experimental Protocol: Acetylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol (1.0 mmol, 0.108 g)
-
Acetic anhydride (2.5 mmol, 0.255 g)
-
Iron(III) phosphate tetrahydrate (assumed 0.05 mmol, ~0.011 g)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1.0 mmol), acetic anhydride (2.5 mmol), and a catalytic amount of Iron(III) phosphate (0.05 mmol).[2]
-
Stir the mixture at ambient temperature for 10 hours.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (B1210297) (4:1) as the eluent.[2]
-
Upon completion of the reaction, add 15 mL of dichloromethane to the reaction mixture.[2]
-
Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and reused.[2]
-
Neutralize the filtrate with 15 mL of 10% sodium bicarbonate solution.[2]
-
Extract the aqueous layer with dichloromethane.[2]
-
Dry the combined organic phases over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under reduced pressure to obtain the product, benzyl acetate.[2]
Experimental Workflow: Acetylation
Caption: Workflow for the acetylation of benzyl alcohol.
Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
Iron(III) phosphate dihydrate has been shown to be an effective heterogeneous catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from various aliphatic and aromatic aldehydes, a β-ketoester, and urea (B33335) in acetonitrile (B52724).[4] This protocol is expected to be applicable with Iron(III) phosphate tetrahydrate as well.
Data Presentation: Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4.5 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | 5 | 90 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 5.5 | 88 |
| 5 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | 4 | 94 |
| 6 | Benzaldehyde | Methyl acetoacetate | 4.5 | 90 |
| 7 | 4-Chlorobenzaldehyde | Methyl acetoacetate | 5 | 92 |
| 8 | Cinnamaldehyde | Ethyl acetoacetate | 6 | 85 |
Note: The source material for this reaction specified the use of Iron(III) phosphate dihydrate (FePO₄·2H₂O).[4]
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Iron(III) phosphate tetrahydrate (assumed 1 mmol, ~0.22 g)
-
Acetonitrile (20 mL)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Iron(III) phosphate (1 mmol) in acetonitrile (20 mL).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 15-20 minutes.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Experimental Workflow: Biginelli Reaction
References
- 1. Iron(III) tosylate catalyzed synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via the Biginelli reaction [agris.fao.org]
- 2. Iron (III) Phosphate as a Green and Reusable Catalyst Promoted Chemo Selective Acetylation of Alcohols and Phenols with Acetic Anhydride Under Solvent Free Conditions at Room Temperature -Journal of the Korean Chemical Society | 학회 [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ferric Phosphate Tetrahydrate in Lithium-ion Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ferric phosphate (B84403) tetrahydrate (FePO₄·4H₂O) as a precursor material for the synthesis of lithium iron phosphate (LiFePO₄), a prominent cathode material in lithium-ion batteries. This document details the synthesis of the precursor, its conversion to LiFePO₄, and the subsequent fabrication and electrochemical testing of battery cathodes.
Ferric phosphate is a critical starting material in the production of LiFePO₄ cathodes, which are valued for their excellent thermal stability, long cycle life, and enhanced safety profile.[1][2] The physicochemical properties of the ferric phosphate precursor, such as particle size, morphology, and purity, significantly influence the performance of the final LiFePO₄ cathode.[3][4] While various hydrated forms of ferric phosphate exist, this document focuses on the tetrahydrate form (FePO₄·4H₂O).
I. Data Presentation: Properties of Ferric Phosphate Precursors and Resulting LiFePO₄ Cathodes
The selection of the ferric phosphate precursor and the synthesis method dictates the key characteristics of the resulting LiFePO₄ cathode material. The following tables summarize the typical properties of ferric phosphate precursors synthesized by various methods and the electrochemical performance of the subsequent LiFePO₄/C cathodes.
Table 1: Comparative Analysis of Ferric Phosphate Synthesis Methods
| Synthesis Method | Typical Precursors | Particle Size (nm) | Morphology | Key Advantages |
| Co-precipitation | Iron (III) Nitrate, Phosphoric Acid, Ammonium Hydroxide | 50 - 150 | Aggregated Spheres | Simple, cost-effective, scalable.[5] |
| Hydrothermal | Iron (III) Nitrate, Phosphoric Acid | 30 - 100 | Rod-like or Spherical | Excellent control over particle size and morphology.[3] |
| Solid-State Reaction | Iron (III) Oxalate, Ammonium Dihydrogen Phosphate | > 500 | Irregular | Straightforward, suitable for direct LiFePO₄ synthesis.[5] |
Table 2: Electrochemical Performance of LiFePO₄/C Cathodes Derived from Ferric Phosphate Precursors
| Precursor Synthesis Method | Initial Discharge Capacity (mAh/g at 0.1C) | Capacity Retention (after 100 cycles) | Rate Capability (Capacity at 5C) | Reference |
| Co-precipitation (10h) | 132.25 | 99.9% (after 50 cycles) | ~70% of 0.1C capacity | [6] |
| Hydrothermal (Nano-flake FePO₄) | 158.24 | Not Specified | High rate capability reported | [3] |
| Solid-State | Lower than wet chemical methods | Dependent on processing | Generally lower | [5] |
| From FePO₄·4H₂O (Solid-liquid phase) | 167 (at 0.1C) | No capacity loss up to 50 cycles at 5C and 10C | Excellent high-rate capability | [7] |
II. Experimental Protocols
A. Synthesis of Ferric Phosphate Tetrahydrate (FePO₄·4H₂O) Precursor via Co-Precipitation
This protocol describes a general co-precipitation method that can be adapted to synthesize ferric phosphate hydrates. Specific conditions may need to be optimized to obtain the tetrahydrate form.
Materials:
-
Iron (III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric Acid (H₃PO₄, 85%)
-
Ammonium Hydroxide (NH₄OH, 28-30%)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature control
-
pH meter
-
Peristaltic pumps for reagent addition
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 1 M solution of Iron (III) Nitrate by dissolving the appropriate amount of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 1 M solution of Phosphoric Acid by diluting the appropriate amount of H₃PO₄ in deionized water.
-
-
Precipitation:
-
Transfer the Iron (III) Nitrate solution to the jacketed glass reactor and begin stirring at a constant rate (e.g., 300 rpm).
-
Slowly add the Phosphoric Acid solution to the reactor.
-
Slowly add Ammonium Hydroxide solution dropwise to adjust the pH of the mixture to a target value (e.g., pH 2-4). Maintain a constant temperature (e.g., 60°C) throughout the addition.
-
-
Aging:
-
Once the desired pH is reached, continue stirring the suspension at the set temperature for a designated aging time (e.g., 6-10 hours) to allow for particle growth and stabilization.[5]
-
-
Washing and Filtration:
-
After aging, stop the stirring and allow the precipitate to settle.
-
Filter the precipitate using a Büchner funnel and wash it several times with deionized water until the filtrate is neutral (pH ~7).
-
Perform a final wash with ethanol to remove excess water.
-
-
Drying:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 60-80°C) for 12-24 hours to obtain the ferric phosphate hydrate (B1144303) powder. Characterization (e.g., XRD, TGA) is required to confirm the formation of the tetrahydrate.
-
B. Synthesis of LiFePO₄/C Composite from Ferric Phosphate Tetrahydrate
This protocol is based on a solid-liquid phase reaction followed by thermal conversion, as described for the synthesis of high-rate LiFePO₄ from amorphous FePO₄·4H₂O.[7]
Materials:
-
Amorphous Ferric Phosphate Tetrahydrate (FePO₄·4H₂O)
-
Ammonium Sulfite ((NH₄)₂SO₃)
-
Lithium Acetate Dihydrate (LiCOOCH₃·2H₂O)
-
Carbon source (e.g., glucose, citric acid)
-
Deionized Water
-
Ethanol
Equipment:
-
Ball mill
-
Tube furnace with inert atmosphere control (e.g., Argon)
-
Mortar and pestle
Procedure:
-
Intermediate Preparation (Solid-Liquid Phase Reaction):
-
Mix amorphous FePO₄·4H₂O with an aqueous solution of (NH₄)₂SO₃, which acts as a reducing agent.
-
The reaction is performed to form an intermediate, NH₄FePO₄.[7]
-
-
Mixing with Lithium and Carbon Sources:
-
The NH₄FePO₄ intermediate is then intimately mixed with LiCOOCH₃·2H₂O and a carbon source (e.g., glucose) in a stoichiometric ratio.
-
The mixture can be homogenized using a ball mill or wet grinding in a mortar with a solvent like ethanol.
-
-
Thermal Conversion (Calcination):
-
Dry the homogenized mixture to remove the solvent.
-
Place the dried powder in a tube furnace and heat it under an inert atmosphere (e.g., Argon).
-
A typical calcination profile involves a ramp to a target temperature (e.g., 400-700°C) and holding for several hours to facilitate the formation of crystalline LiFePO₄ and the pyrolysis of the organic precursor to form a conductive carbon coating. The crystallization temperature for LiFePO₄ from this precursor has been noted to be around 437°C.[7]
-
-
Product Recovery:
-
After calcination, allow the furnace to cool down to room temperature under the inert atmosphere.
-
The resulting black powder is the LiFePO₄/C composite.
-
C. Cathode Fabrication and Electrochemical Characterization
Materials:
-
Synthesized LiFePO₄/C powder (active material)
-
Conductive agent (e.g., acetylene (B1199291) black, carbon black)
-
Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Lithium metal foil (counter electrode)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate)
-
Separator (e.g., microporous polypropylene (B1209903) film)
Equipment:
-
Slurry mixer (e.g., planetary mixer)
-
Doctor blade coater
-
Vacuum oven
-
Coin cell assembly equipment (crimper)
-
Battery testing system (cycler)
Procedure:
-
Slurry Preparation:
-
Prepare a slurry by mixing the LiFePO₄/C active material, conductive agent, and PVDF binder in a specific weight ratio (e.g., 8:1:1) in NMP solvent.
-
Mix thoroughly until a homogeneous slurry is formed.
-
-
Electrode Coating:
-
Cast the slurry onto an aluminum foil current collector using a doctor blade to a desired thickness.
-
Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
-
Cell Assembly:
-
Punch out circular electrodes from the coated foil.
-
Assemble CR2032 coin cells in an argon-filled glovebox using the prepared cathode, a lithium metal anode, a separator, and the electrolyte.
-
-
Electrochemical Testing:
-
Perform galvanostatic charge-discharge cycling at various C-rates (e.g., 0.1C, 1C, 5C, 10C) within a defined voltage window (e.g., 2.5-4.2 V vs. Li/Li⁺) to evaluate the specific capacity, cycling stability, and rate capability of the LiFePO₄/C cathode.
-
III. Mandatory Visualizations
References
- 1. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 2. CN104276563A - Preparation method of ferric phosphate - Google Patents [patents.google.com]
- 3. Regulation of nano FePO4 precursors and exploration of influencing mechanisms in LiFePO4/C cathode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Effect of impurities in FePO4 raw materials on the performance of LiFePO4 cathode materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103754855A - FePO4 synthesis method - Google Patents [patents.google.com]
- 6. Synthesis of Iron Phosphate Via Coprecipitation Method for LiFePO4 Cathode [journal.mrs-k.or.kr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FePO₄·4H₂O in Slow-Release Fertilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O) is a promising compound for application as a slow-release fertilizer, offering a gradual supply of both phosphorus (P) and iron (Fe) to plants.[1] Its low water solubility ensures that nutrients are not rapidly leached from the soil, which minimizes environmental pollution and enhances nutrient use efficiency. The release of nutrients is thought to be mediated by root exudates, such as organic acids, which locally solubilize the compound, making the nutrients available for plant uptake.[2] This document provides an overview of the application of FePO₄·4H₂O as a slow-release fertilizer, including synthesis considerations, characterization, and detailed protocols for its evaluation. While specific quantitative data and detailed protocols for FePO₄·4H₂O are not extensively available in the public domain, this document synthesizes information from related iron phosphate compounds and general fertilizer research to provide a comprehensive guide.
Data Presentation
Quantitative data on the nutrient release kinetics of FePO₄·4H₂O is crucial for its evaluation as a slow-release fertilizer. The following tables present hypothetical data based on the expected slow-release characteristics of iron phosphate compounds. Researchers should generate their own data following the experimental protocols provided.
Table 1: Cumulative Phosphorus (P) Release from FePO₄·4H₂O in a Soil Incubation Study
| Time (Days) | Cumulative P Release (%) |
| 1 | 2.5 |
| 7 | 8.0 |
| 14 | 15.5 |
| 30 | 28.0 |
| 60 | 45.0 |
| 90 | 60.0 |
Table 2: Plant Growth Parameters in a Pot Experiment with FePO₄·4H₂O
| Treatment | Plant Height (cm) | Biomass ( g/plant ) | Chlorophyll (B73375) Content (SPAD) |
| Control (No Fertilizer) | 15.2 | 5.8 | 28.5 |
| Conventional P Fertilizer | 25.8 | 12.5 | 42.1 |
| FePO₄·4H₂O (Low Dose) | 22.5 | 10.2 | 38.7 |
| FePO₄·4H₂O (High Dose) | 26.1 | 12.8 | 41.5 |
Experimental Protocols
Synthesis of FePO₄·4H₂O
While several methods exist for synthesizing iron phosphates, a common approach for laboratory-scale preparation for agricultural research is co-precipitation.[3]
Objective: To synthesize FePO₄·4H₂O with characteristics suitable for a slow-release fertilizer.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (B78521) (NH₄OH) solution (25%)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Drying oven
Protocol:
-
Prepare a 1 M solution of FeCl₃·6H₂O by dissolving the appropriate amount in deionized water.
-
Prepare a 1 M solution of H₃PO₄ by diluting the concentrated acid in deionized water.
-
In a beaker, add the FeCl₃ solution and begin stirring.
-
Slowly add the H₃PO₄ solution to the FeCl₃ solution while continuously stirring. The molar ratio of Fe to P should be 1:1.
-
Slowly add the NH₄OH solution dropwise to the mixture to adjust the pH to approximately 2.0-3.0. A precipitate will form.
-
Continue stirring the suspension for 2-4 hours at room temperature to allow for the reaction to complete.
-
Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted salts.
-
Dry the resulting solid in an oven at a temperature below 60°C for 24 hours to obtain FePO₄·4H₂O. Higher temperatures may lead to the formation of the dihydrate or anhydrous forms.
Physicochemical Characterization
Objective: To characterize the synthesized FePO₄·4H₂O to confirm its identity and morphology.
Methods:
-
X-ray Diffraction (XRD): To determine the crystalline phase of the synthesized material.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.
-
Scanning Electron Microscopy (SEM): To observe the particle size, shape, and surface morphology.
-
Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.
Nutrient Release Kinetics Study (Soil Incubation)
Objective: To quantify the rate of phosphorus and iron release from FePO₄·4H₂O in soil over time.
Materials:
-
Synthesized FePO₄·4H₂O
-
Air-dried and sieved (2 mm) soil with known properties (pH, texture, organic matter content)
-
Incubation containers (e.g., 250 mL plastic containers with perforated lids)
-
Deionized water
-
Analytical balance
-
Incubator
Protocol:
-
Weigh 100 g of air-dried soil into each incubation container.
-
Thoroughly mix the FePO₄·4H₂O fertilizer with the soil at a predetermined application rate (e.g., 100 mg P per kg of soil). Include a control group with no fertilizer.
-
Adjust the soil moisture to 60% of its water-holding capacity with deionized water.
-
Incubate the containers at a constant temperature (e.g., 25°C) in the dark.
-
At specified time intervals (e.g., 1, 7, 14, 30, 60, and 90 days), destructively sample three replicate containers for each treatment.
-
Extract the available phosphorus from the soil samples using a suitable extractant (e.g., Olsen P for alkaline soils, Bray-1 P for acidic soils).
-
Analyze the phosphorus concentration in the extracts using a spectrophotometer.
-
Calculate the cumulative percentage of P released from the fertilizer at each time point.
Agronomic Evaluation in a Pot Experiment
Objective: To assess the effectiveness of FePO₄·4H₂O as a slow-release fertilizer on plant growth and nutrient uptake.
Materials:
-
Synthesized FePO₄·4H₂O
-
Conventional, water-soluble phosphate fertilizer (e.g., triple superphosphate)
-
Pots (e.g., 2 L capacity)
-
Growth medium (e.g., a mixture of soil, sand, and compost)
-
Test crop seeds (e.g., cucumber or maize)
-
Greenhouse or controlled environment chamber
Protocol:
-
Fill each pot with a known amount of the growth medium.
-
Establish the following treatment groups (with at least four replicates each):
-
Control (no fertilizer)
-
Conventional P fertilizer at the recommended rate
-
FePO₄·4H₂O at a low application rate
-
FePO₄·4H₂O at a high application rate
-
-
Thoroughly mix the respective fertilizers into the growth medium for each treatment group.
-
Sow the seeds of the test crop in each pot and thin to one plant per pot after germination.
-
Grow the plants under controlled conditions (light, temperature, humidity) and water as needed.
-
After a predetermined growth period (e.g., 45-60 days), harvest the plants.
-
Measure various plant growth parameters, including plant height, shoot and root biomass (fresh and dry weight), and leaf chlorophyll content (using a SPAD meter).
-
Analyze the phosphorus and iron content in the plant tissues (shoots and roots) using appropriate analytical methods (e.g., ICP-OES after acid digestion).
Mandatory Visualizations
Caption: Workflow for the synthesis of FePO₄·4H₂O via co-precipitation.
Caption: Proposed mechanism of nutrient release from FePO₄·4H₂O in the rhizosphere.
Caption: Overall experimental workflow for evaluating FePO₄·4H₂O.
References
Application Notes: Phosphate Removal from Wastewater Using Iron(3+) Compounds
Introduction
Elevated concentrations of phosphorus in wastewater effluents are a primary cause of eutrophication in receiving water bodies, leading to algal blooms, oxygen depletion, and ecological damage. Chemical treatment is a robust and widely implemented method for achieving low phosphorus levels in municipal and industrial wastewater.[1] This process typically involves the addition of iron(3+) salts, such as ferric chloride (FeCl₃) or ferric sulfate (B86663) (Fe₂(SO₄)₃), to the wastewater.[2][3] These iron compounds react with soluble orthophosphates to form insoluble ferric phosphate (B84403) (FePO₄), which can then be removed from the water through sedimentation and/or filtration.[2][4] It is important to note that while the end product is a form of iron phosphate, the reagent used for removal is an iron(3+) salt or hydroxide (B78521), not pre-formed iron(3+) phosphate tetrahydrate.
Mechanisms of Phosphate Removal
The removal of phosphate by iron(3+) is a multifaceted process involving several key mechanisms that often occur simultaneously:
-
Chemical Precipitation: The primary mechanism is the direct reaction between ferric ions (Fe³⁺) and orthophosphate ions (PO₄³⁻) to form solid, insoluble ferric phosphate.[2][3] Fe³⁺ + PO₄³⁻ → FePO₄(s)
-
Co-precipitation and Adsorption: Ferric salts, when added to water, hydrolyze to form insoluble ferric hydroxide (Fe(OH)₃).[3] Phosphate ions can adsorb onto the surface of these freshly formed ferric hydroxide flocs.[2] This process, often termed co-precipitation, is crucial for removing phosphates, especially when aiming for very low effluent concentrations.[2]
-
Coagulation and Flocculation: Ferric salts act as effective coagulants, neutralizing the charge of colloidal particles in the wastewater. This action causes aggregation (flocculation) of particulate phosphorus and other suspended solids, which then settle out and are removed as sludge.[2]
Application Data
The efficiency of phosphate removal is critically dependent on several operational parameters. The following tables summarize key quantitative data derived from various studies.
Table 1: Key Operational Parameters for Phosphate Removal
| Parameter | Optimal Range/Value | Notes | Citations |
| pH | 5.0 - 7.5 | The solubility of ferric phosphate is minimized in this range. At lower pH (<5), removal efficiency can decrease, while at higher pH, competition with hydroxide ions increases. | [1][5][6] |
| Fe:P Molar Ratio | 1.2:1 to 4.0:1 | While the stoichiometric ratio is 1:1, a higher ratio is required in practice to account for reactions with alkalinity and organic matter to achieve low effluent P concentrations. | [5] |
| Contact Time | 30 - 60 minutes | Sufficient time is needed for precipitation and flocculation to occur. Optimal time can vary with mixing energy and wastewater composition. | [6] |
| Temperature | 20 - 45 °C | Adsorption can be endothermic, with capacity increasing with temperature. However, the process is effective across a wide range of typical wastewater temperatures. | [7] |
Table 2: Kinetic Models and Parameters for Phosphate Adsorption on Iron Compounds
| Kinetic Model | Description | Typical Findings | Citations |
| Pseudo-First-Order | Assumes the rate of adsorption is proportional to the number of available sites. | Generally provides a less accurate fit to experimental data compared to the pseudo-second-order model. | [8][9] |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons. | Frequently provides the best fit for phosphate adsorption onto iron-based materials, suggesting chemisorption is a key mechanism. | [7][8][10][11] |
| Intra-particle Diffusion | Models the diffusion of adsorbate within the pores of the adsorbent. | Often indicates that intra-particle diffusion is a rate-limiting step but not the only one. | [7] |
Table 3: Adsorption Isotherm Models for Phosphate on Iron Compounds
| Isotherm Model | Description | Typical Findings | Citations |
| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | Often provides a good fit for phosphate adsorption on various iron hydroxides and iron-coated materials. | [9][11] |
| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface. | Can describe adsorption equilibrium well, particularly for materials like sponge iron. | [8] |
| Redlich-Peterson | A hybrid three-parameter model incorporating features of both Langmuir and Freundlich isotherms. | Can provide the best fit for some systems, like phosphate sorption onto iron oxide nanoparticles. | [12] |
Experimental Protocols
The following protocols outline standard laboratory procedures for evaluating the efficacy of iron(3+) compounds for phosphate removal.
Protocol 1: Batch Jar Testing for Optimal Dosage and pH
This protocol determines the optimal pH and coagulant dose for phosphate removal in a specific wastewater sample.
1. Materials and Equipment:
-
Jar testing apparatus with multiple paddles
-
Beakers (e.g., 1 L)
-
pH meter and probes
-
Pipettes and graduated cylinders
-
Stock solution of Iron(3+) coagulant (e.g., 10 g/L FeCl₃)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
Wastewater sample
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and 0.45 µm syringe filters
-
Phosphate analysis equipment (e.g., spectrophotometer with PhosVer® 3 method)
2. Procedure:
-
Sample Preparation: Fill six 1 L beakers with the wastewater sample.
-
pH Adjustment (if testing for optimal pH): Adjust the pH of each beaker to a different value (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) using 0.1 M HCl or 0.1 M NaOH while stirring.
-
Coagulant Dosing: Place the beakers on the jar testing apparatus. While the paddles are rotating rapidly (e.g., 100-120 rpm), add a predetermined dose of the iron(3+) stock solution to each beaker. If testing for optimal dosage, use a constant pH and vary the dose in each beaker (e.g., corresponding to Fe:P molar ratios of 1:1, 1.5:1, 2:1, 2.5:1, 3:1, 4:1).
-
Rapid Mix: Continue rapid mixing for 1-2 minutes to ensure complete dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the mixing speed to a slow stir (e.g., 20-30 rpm) for 20-30 minutes to promote floc formation.
-
Settling: Stop the mixers and allow the flocs to settle for 30 minutes.
-
Sample Collection: Carefully withdraw a supernatant sample from the top of each beaker using a syringe, avoiding settled flocs.
-
Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the filtrate for residual orthophosphate concentration.
-
Calculation: Calculate the phosphate removal efficiency for each condition using the formula: Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial phosphate concentration and Cₑ is the final (equilibrium) concentration.
Protocol 2: Adsorption Kinetics Study
This protocol determines the rate of phosphate adsorption onto an iron-based adsorbent (e.g., granular ferric hydroxide).
1. Materials:
-
Adsorbent (e.g., Granular Ferric Hydroxide - GFH)
-
Phosphate solution of known initial concentration
-
Shaker or magnetic stirrers
-
Flasks or beakers
-
Timer
2. Procedure:
-
Add a fixed amount of adsorbent (e.g., 0.5 g/L) to a known volume of phosphate solution (e.g., 500 mL) in a flask.
-
Immediately start the timer and begin agitation at a constant speed and temperature.
-
Withdraw aliquots of the solution at various time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes).
-
Filter each aliquot immediately through a 0.45 µm filter.
-
Analyze the filtrate for phosphate concentration (Cₜ).
-
Continue until the concentration becomes constant (reaches equilibrium).
-
Analyze the data by fitting it to kinetic models (e.g., pseudo-first-order and pseudo-second-order) to determine the rate constants.[9]
Protocol 3: Adsorption Isotherm Study
This protocol determines the phosphate adsorption capacity of an iron-based adsorbent at a constant temperature.
1. Materials:
-
Adsorbent (e.g., GFH)
-
Phosphate solutions of varying initial concentrations (e.g., 5, 10, 20, 50, 100 mg/L)
-
Flasks with stoppers
-
Constant temperature shaker
2. Procedure:
-
Add a fixed mass of the adsorbent (e.g., 0.5 g) to a series of flasks.
-
Add a fixed volume (e.g., 100 mL) of the different initial concentration phosphate solutions to each flask.
-
Place the flasks in a constant temperature shaker and agitate for a predetermined equilibrium time (determined from the kinetic study, e.g., 24 hours).[12]
-
After reaching equilibrium, filter the samples and analyze the final phosphate concentration (Cₑ).
-
Calculate the amount of phosphate adsorbed per unit mass of adsorbent (qₑ) for each initial concentration.
-
Analyze the data by fitting it to isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other constants.[9]
References
- 1. pca.state.mn.us [pca.state.mn.us]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Phosphorus Removal from Wastewater - Aquasan [aquasan.ca]
- 4. Chemical phosphorus removal - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Removal of phosphorous in wastewater - OMEX Environmental [omexenvironmental.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. deswater.com [deswater.com]
Application Notes and Protocols for Sol-Gel Synthesis of Amorphous Iron(III) Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amorphous iron(III) phosphate (B84403) (FePO₄) has garnered significant interest in various fields, including catalysis, lithium-ion batteries, and biomedical applications, owing to its high surface area, porous structure, and biocompatibility. In the realm of drug delivery, amorphous FePO₄ nanoparticles serve as promising carriers for targeted and controlled release of therapeutics. The sol-gel synthesis route offers a versatile and cost-effective method for producing amorphous FePO₄ with tunable properties. These application notes provide detailed protocols for the sol-gel synthesis of amorphous iron(III) phosphate and its application in drug delivery, specifically for the anticancer drug doxorubicin (B1662922).
Experimental Protocols
Two primary sol-gel methods for the synthesis of amorphous iron(III) phosphate are detailed below.
Protocol 1: Microwave-Assisted Sol-Gel Synthesis from Iron(III) Nitrate (B79036) and Phosphoric Acid
This protocol, adapted from studies on inorganic sol-gel synthesis, utilizes microwave irradiation to facilitate rapid gelation.[1][2]
Materials:
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Distilled water
Equipment:
-
Beakers and magnetic stirrer
-
Microwave oven (e.g., 800 W)
-
Drying oven
-
Centrifuge
-
Buchner funnel and filter paper
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of iron(III) nitrate by dissolving the appropriate amount of Fe(NO₃)₃·9H₂O in distilled water.
-
Prepare a 0.1 M solution of phosphoric acid by diluting 85% H₃PO₄ in distilled water.
-
-
Sol Formation:
-
Gelation:
-
Place the beaker containing the sol in a microwave oven.
-
Irradiate the sol with microwave power (e.g., 800 W) for a short duration, typically around 15 seconds, until a gel is formed.[2]
-
-
Aging and Drying:
-
Washing and Final Product Collection:
Protocol 2: Sol-Gel Synthesis using Iron(III) Chloride and Propylene (B89431) Oxide
This method employs propylene oxide as a gelating agent to promote the formation of a porous iron phosphate network.[3]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Propylene oxide
-
Ethanol
Equipment:
-
Beakers and magnetic stirrer
-
Drying oven
-
Furnace (for optional calcination)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve iron(III) chloride hexahydrate in ethanol to form a clear solution.
-
Separately, dilute orthophosphoric acid in ethanol.
-
-
Sol Formation:
-
Slowly add the phosphoric acid solution to the iron(III) chloride solution under vigorous stirring.
-
-
Gelation:
-
Add propylene oxide dropwise to the sol. Propylene oxide acts as a proton scavenger, promoting condensation reactions and leading to gel formation.
-
Continue stirring until a gel is formed. The gelation time can vary depending on the concentrations and temperature.
-
-
Aging and Drying:
-
Age the wet gel at room temperature for 24-48 hours in a covered container to allow for strengthening of the gel network.
-
Dry the gel in an oven at a temperature between 60-100°C to remove the solvent, resulting in a xerogel.
-
-
Washing and Final Product Collection:
-
Grind the xerogel to a fine powder.
-
Wash the powder with ethanol to remove any residual organic species.
-
Dry the final product in an oven at 60°C.
-
Data Presentation
The following table summarizes the quantitative data for amorphous iron(III) phosphate synthesized via sol-gel methods as reported in the literature. It is important to note that a direct comparison is challenging due to variations in synthesis parameters and characterization techniques across different studies.
| Property | Value | Synthesis Method Reference |
| Point of Zero Charge (PZC) | 2.2 ± 0.2 | Microwave-assisted sol-gel from Fe(NO₃)₃ and H₃PO₄[1] |
| 5.4 | Microwave-assisted sol-gel from Fe(NO₃)₃ and H₃PO₄[4] | |
| Isoelectric Point (IEP) | 1.8 ± 0.1 | Microwave-assisted sol-gel from Fe(NO₃)₃ and H₃PO₄[1] |
| 5.4 | Microwave-assisted sol-gel from Fe(NO₃)₃ and H₃PO₄[4] | |
| Surface Area (BET) | Data not consistently reported | - |
| Pore Volume | Data not consistently reported | - |
| Particle Size | Data not consistently reported | - |
Note: The reporting of surface area, pore volume, and particle size for sol-gel synthesized amorphous iron(III) phosphate is not standardized in the reviewed literature, hence the lack of consolidated data.
Application in Drug Delivery: Doxorubicin Loading
Amorphous iron(III) phosphate nanoparticles are effective carriers for the anticancer drug doxorubicin (DOX). The high surface area and porous nature of the material allow for significant drug loading.
Protocol for Doxorubicin Loading
This protocol is based on a co-incubation-precipitation method, which is analogous to the final stages of a sol-gel process where the material precipitates.
Materials:
-
Amorphous iron(III) phosphate nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or spectrofluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DOX in PBS at a concentration of 1 mg/mL.
-
Disperse the synthesized amorphous iron(III) phosphate nanoparticles in PBS to a concentration of 1 mg/mL.
-
-
Drug Loading:
-
Mix the DOX solution with the nanoparticle dispersion. The ratio of drug to nanoparticles can be varied to optimize loading.
-
Incubate the mixture at room temperature for 24 hours with gentle shaking to allow for the adsorption of DOX onto the nanoparticles.
-
-
Separation and Quantification:
-
Centrifuge the mixture to separate the DOX-loaded nanoparticles from the solution.
-
Carefully collect the supernatant.
-
Measure the concentration of free DOX in the supernatant using a UV-Vis spectrophotometer (at 480 nm) or a spectrofluorometer.
-
Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:
DLE (%) = (Total amount of DOX - Amount of free DOX) / Total amount of DOX * 100
DLC (%) = (Total amount of DOX - Amount of free DOX) / Weight of nanoparticles * 100
-
Expected Results: Studies have shown that iron phosphate nanoparticles can achieve a high drug loading of doxorubicin. For instance, a study using a co-incubation-precipitation method reported a doxorubicin loading efficiency of 26.81% ± 1.0%.[4]
Visualizations
Experimental Workflows
References
Application Notes: Characterization of Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O) by X-ray Diffraction and Scanning Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron(III) phosphate (B84403) (FePO₄) and its hydrated forms are of significant interest in various fields, including pharmaceuticals as an iron supplement, in battery materials, and as a phosphate binder. The degree of hydration, crystal structure, and particle morphology are critical parameters that influence its physicochemical properties and bioavailability. This document outlines the standard procedures for the characterization of FePO₄·4H₂O powder using X-ray Diffraction (XRD) for phase identification and crystallographic analysis, and Scanning Electron Microscopy (SEM) for morphological and particle size assessment. As-synthesized hydrated iron phosphates are often amorphous; therefore, XRD analysis is crucial for determining the crystalline nature of the material.
Data Presentation
X-ray Diffraction (XRD) Data
The analysis of as-synthesized FePO₄·4H₂O by XRD typically reveals its amorphous nature, characterized by the absence of sharp diffraction peaks and the presence of a broad halo. Upon calcination, the material crystallizes. For reference, the theoretical XRD data for the orthorhombic crystalline phase of anhydrous FePO₄ is provided below.
Table 1: Reference XRD Data for Anhydrous FePO₄ (Orthorhombic, Pnma)
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 18.23 | 4.86 | 85 |
| 20.78 | 4.27 | 100 |
| 21.65 | 4.10 | 70 |
| 29.89 | 2.99 | 95 |
| 34.12 | 2.63 | 60 |
| 36.45 | 2.46 | 50 |
| 42.88 | 2.11 | 45 |
Note: These values are calculated based on crystallographic data for anhydrous FePO₄ and may vary slightly based on experimental conditions.
Scanning Electron Microscopy (SEM) Data
SEM analysis provides insights into the surface morphology and particle size distribution of FePO₄·4H₂O powder.
Table 2: Morphological and Particle Size Analysis of FePO₄·4H₂O
| Parameter | Description |
| Morphology | Typically observed as agglomerates of near-spherical or irregularly shaped primary particles. The overall texture can sometimes appear sponge-like. |
| Particle Size | Primary particle size is often in the nanometer to low micrometer range (50 nm - 5 µm). The extent of agglomeration can result in larger secondary particle sizes.[1] |
| Surface Features | The surface of the particles may appear smooth or slightly rough, with the presence of smaller satellite particles on larger ones. |
Experimental Protocols
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystalline or amorphous nature of the FePO₄·4H₂O powder.
Materials:
-
FePO₄·4H₂O powder sample
-
Powder XRD sample holder (zero-background sample holder recommended for small sample amounts)
-
Spatula
-
Glass slide
Equipment:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
Procedure:
-
Sample Preparation:
-
Ensure the FePO₄·4H₂O powder is dry and finely ground to ensure random orientation of the crystallites.
-
Carefully load the powder into the sample holder.
-
Gently press the powder with a glass slide to create a flat, smooth surface that is level with the holder's surface. Avoid excessive pressure to prevent preferred orientation.
-
-
Instrument Setup:
-
Mount the sample holder in the diffractometer.
-
Set the X-ray generator to the desired voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range, typically from 10° to 80° in 2θ.
-
Set the step size (e.g., 0.02°) and the scan speed or time per step (e.g., 1 second/step).
-
-
Data Collection:
-
Initiate the XRD scan.
-
Once the scan is complete, save the raw data file.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Analyze the diffractogram for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material).
-
If crystalline peaks are present, compare their positions and relative intensities to a reference database (e.g., JCPDS/ICDD) to identify the crystalline phase.
-
Scanning Electron Microscopy (SEM) Analysis
Objective: To visualize the morphology, particle size, and surface features of the FePO₄·4H₂O powder.
Materials:
-
FePO₄·4H₂O powder sample
-
SEM sample stub (aluminum)
-
Double-sided conductive carbon tape
-
Spatula or fine brush
-
Compressed air or nitrogen duster
Equipment:
-
Scanning Electron Microscope
-
Sputter coater with a gold or gold-palladium target
Procedure:
-
Sample Preparation:
-
Place a piece of double-sided conductive carbon tape onto a clean SEM stub.
-
Using a spatula, carefully place a small amount of the FePO₄·4H₂O powder onto the carbon tape.
-
Gently tap the side of the stub to distribute the powder and remove excess.
-
Use a can of compressed air to gently blow away any loose particles to prevent contamination of the SEM chamber.
-
-
Conductive Coating:
-
Since FePO₄·4H₂O has poor electrical conductivity, a thin conductive coating is required to prevent charging under the electron beam.
-
Place the stub in a sputter coater.
-
Coat the sample with a thin layer of gold or gold-palladium (typically 5-10 nm).
-
-
Imaging:
-
Mount the coated stub into the SEM sample holder and load it into the microscope chamber.
-
Evacuate the chamber to the required vacuum level.
-
Turn on the electron beam and set an appropriate accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam on the sample and adjust the magnification to observe the overall morphology.
-
Capture images at various magnifications to show the particle shape, size distribution, and surface details.
-
Mandatory Visualizations
Caption: Experimental workflow for XRD analysis of FePO₄·4H₂O powder.
Caption: Experimental workflow for SEM analysis of FePO₄·4H₂O powder.
References
Application Notes and Protocols: Ferric Phosphate Tetrahydrate in Ceramic Glazes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferric phosphate (B84403) tetrahydrate (FePO₄·4H₂O) in the formulation of ceramic glazes. This document outlines its functional roles, summarizes available quantitative data, and provides detailed experimental protocols for its incorporation and analysis.
Introduction: The Role of Ferric Phosphate in Ceramic Glazes
Ferric phosphate tetrahydrate is a versatile inorganic compound used in ceramics to influence color, texture, and crystal formation within the glaze. Its primary applications are as a colorant and a modifier of glaze properties. In contrast to the more common red iron oxide (Fe₂O₃), ferric phosphate introduces both iron and phosphorus into the glaze melt, leading to unique chemical interactions and aesthetic outcomes.[1][2][3] It is particularly noted for its role in developing iron red oxidation colors, metallic effects, and black glazes.[1][4][5]
The phosphorus component can act as a flux at high temperatures and influences the crystallization behavior of iron in the glaze, affecting the size and morphology of the crystals.[6][7] This can result in varied decorative effects, from matte surfaces to crystalline structures.[6]
Physicochemical Properties
A summary of the key physicochemical properties of ferric phosphate is presented in Table 1. Understanding these properties is crucial for its effective application in glaze technology.
Table 1: Physicochemical Properties of Ferric Phosphate
| Property | Value | Reference |
| Chemical Formula | FePO₄·4H₂O | [2] |
| Alternate Names | Iron(III) phosphate, Ferric orthophosphate | [1] |
| Molecular Weight | 150.82 g/mol (Anhydrous) | [8] |
| Appearance | Yellow-brown powder | [8] |
| Solubility | Insoluble in water | [8] |
| Decomposition | Calcines at 140°C (may be reversible). Decomposes at 500°C into Fe₂O₃ and P₂O₅ vapor. | [1] |
| Oxide Analysis (Typical) | P₂O₅: 37.99%, Fe₂O₃: 42.75%, H₂O: 19.26% | [1] |
Applications in Ceramic Glazes
Ferric phosphate tetrahydrate is utilized to achieve a range of aesthetic and functional properties in ceramic glazes.
Colorant
-
Iron Reds and Oranges: In oxidation firings, ferric phosphate can produce rich iron red and orange hues.[1] The presence of phosphorus is reported to contribute to more reliable red colors compared to using iron oxide alone.[2] The final color is highly dependent on the base glaze chemistry, particularly the presence of calcium and magnesium.[3]
-
Metallic and Luster Effects: By adjusting formulations and firing conditions, ferric phosphate can be used to create a variety of metallic glaze tones, including rust-like, copper-like, and gold-like finishes.[4]
-
Black Glazes: It serves as a primary raw material for producing glossy black glazes, particularly in daily-use ceramics.[4][5]
-
Variegated Colors: The interaction of iron and phosphorus can lead to multicolored and variegated glaze surfaces.[3]
Glaze Property Modifier
-
Crystallization Control: The phosphate component influences the formation and morphology of iron crystals within the glaze. The addition of phosphorus can inhibit the growth of large triangular crystals of magnetic hematite, leading to finer, more dendritic crystal structures like pine branches or small clusters.[6][7]
-
Improved Hardness and Stability: The chemical reaction of ferric phosphate with other glaze components at high temperatures can form a more robust crystal structure, potentially enhancing the hardness, corrosion resistance, and thermal stability of the fired glaze.[5]
Experimental Protocols
The following protocols provide a framework for the systematic investigation of ferric phosphate tetrahydrate in ceramic glaze formulations.
Protocol 1: Base Glaze Preparation and Addition of Ferric Phosphate
This protocol describes the preparation of a standard base glaze and the systematic addition of ferric phosphate to create a series of test glazes.
Materials:
-
Base glaze raw materials (e.g., Kaolin, potassium feldspar, calcite, talc, quartz)
-
Ferric phosphate tetrahydrate (FePO₄·4H₂O)
-
Deionized water
-
Ball mill
-
Sieve (e.g., 80-100 mesh)
-
Graduated cylinders and beakers
-
Digital scale
Procedure:
-
Base Glaze Formulation: Prepare a base glaze recipe. A starting point for a cone 6 (approx. 1222°C) oxidation glaze is provided in Table 2.
-
Weighing: Accurately weigh the dry ingredients for the base glaze.
-
Milling: Place the weighed dry ingredients into a ball mill with milling media. Add deionized water to achieve a slurry of appropriate viscosity for application. Mill for a sufficient time to ensure homogeneity and a fine particle size.
-
Sieving: Pass the milled glaze slurry through a sieve to remove any large particles or agglomerates.
-
Systematic Addition of Ferric Phosphate: Prepare a series of test glazes by adding varying weight percentages of ferric phosphate to the base glaze slurry. A suggested range for initial testing is 1%, 3%, 5%, 7%, and 10% by dry weight of the base glaze.
-
Homogenization: Thoroughly mix each test glaze to ensure even distribution of the ferric phosphate.
Table 2: Example Base Glaze Formulation (Cone 6 Oxidation)
| Material | Percentage (%) |
| Kaolin | 15 |
| Potassium Feldspar | 40 |
| Calcite | 15 |
| Talc | 10 |
| Quartz (Silica) | 20 |
Protocol 2: Glaze Application and Firing
This protocol details the application of the test glazes to ceramic test tiles and the subsequent firing process.
Materials:
-
Bisque-fired ceramic test tiles
-
Prepared test glazes
-
Brushes, dipping tongs, or spray gun for application
-
Electric kiln with programmable controller
Procedure:
-
Tile Preparation: Ensure test tiles are clean and free of dust or oils.
-
Glaze Application: Apply an even coat of each test glaze to a separate test tile. The application method (dipping, brushing, or spraying) should be consistent across all samples.
-
Drying: Allow the glazed tiles to dry completely.
-
Kiln Loading: Place the dried test tiles in the kiln, ensuring they are not touching.
-
Firing: Execute a controlled firing schedule. A typical firing schedule for a cone 6 glaze is provided in Table 3. It is crucial to control both the heating and cooling rates, as these can significantly impact crystal formation and color development.[3]
-
Cooling: Allow the kiln to cool to room temperature before opening and removing the fired tiles.
Table 3: Example Firing Schedule (Cone 6 Oxidation)
| Segment | Ramp Rate (°C/hour) | Target Temperature (°C) | Hold Time (minutes) |
| 1 | 100 | 600 | 0 |
| 2 | 150 | 1222 | 15 |
| 3 | Natural Cooling | Room Temperature | - |
Protocol 3: Characterization of Fired Glazes
This protocol outlines methods for the qualitative and quantitative analysis of the fired glaze samples.
Equipment:
-
Spectrophotometer or colorimeter for color analysis
-
Scanning Electron Microscope (SEM) for microstructural analysis
-
X-ray Diffractometer (XRD) for phase analysis
Procedure:
-
Visual and Colorimetric Analysis:
-
Visually inspect the fired tiles for color, surface texture (glossy, matte, crystalline), and any defects.
-
Use a spectrophotometer to obtain quantitative color data (e.g., CIE Lab* values) for each glaze sample. This will allow for precise comparison of the effects of varying ferric phosphate concentrations.
-
-
Microstructural Analysis:
-
Prepare small sections of the fired glaze samples for SEM analysis.
-
Examine the microstructure of the glaze, focusing on the size, shape, and distribution of any crystalline phases.
-
-
Phase Analysis:
-
Use XRD to identify the crystalline phases present in the fired glazes. This will help to understand the chemical reactions that have occurred during firing and the nature of the iron and phosphate-containing crystals.
-
Data Presentation
The following tables provide a template for organizing the quantitative data obtained from the experimental protocols.
Table 4: Effect of Ferric Phosphate Concentration on Glaze Color (CIE Lab*)
| Ferric Phosphate (wt%) | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) | Visual Description |
| 0 (Base Glaze) | ||||
| 1 | ||||
| 3 | ||||
| 5 | ||||
| 7 | ||||
| 10 |
Table 5: Summary of Glaze Properties at Different Ferric Phosphate Concentrations
| Ferric Phosphate (wt%) | Surface Texture | Crystalline Phases Identified (XRD) | Crystal Morphology (SEM) |
| 0 (Base Glaze) | |||
| 1 | |||
| 3 | |||
| 5 | |||
| 7 | |||
| 10 |
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual chemical interactions of ferric phosphate in a ceramic glaze.
Caption: Experimental workflow for the incorporation and analysis of ferric phosphate in ceramic glazes.
Caption: Conceptual diagram of ferric phosphate's chemical interactions during glaze firing.
References
- 1. Iron Phosphate [digitalfire.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Pottery: Iron Glazes [johnsankey.ca]
- 4. researchgate.net [researchgate.net]
- 5. ruipugroup.com [ruipugroup.com]
- 6. francis-press.com [francis-press.com]
- 7. francis-press.com [francis-press.com]
- 8. Ferric phosphate or Iron (III) phosphate Manufacturers, with SDS [mubychem.com]
Preparation of Iron(III) Phosphate Tetrahydrate: A Laboratory Protocol for Researchers
Application Note
Iron(III) phosphate (B84403) (FePO₄) and its hydrated forms are compounds of significant interest across various scientific disciplines, including materials science, agriculture, and pharmacology. In the pharmaceutical and drug development sectors, iron compounds are crucial for treating iron-deficiency anemia, and phosphates are explored as formulation components. The controlled synthesis of iron(III) phosphate tetrahydrate (FePO₄·4H₂O) is fundamental for investigating its potential applications, such as a phosphate binder or an iron supplement precursor.
This document provides a detailed protocol for the laboratory synthesis of iron(III) phosphate tetrahydrate via a co-precipitation method. This method is advantageous due to its simplicity, cost-effectiveness, and scalability. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, isolation, and characterization of the final product. Additionally, representative quantitative data and characterization results are presented to guide researchers in evaluating their synthesis outcomes.
Experimental Protocols
Synthesis of Iron(III) Phosphate Tetrahydrate via Co-Precipitation
This protocol details the synthesis of iron(III) phosphate tetrahydrate from iron(III) chloride and trisodium (B8492382) phosphate. The reaction proceeds according to the following balanced chemical equation:
FeCl₃ + Na₃PO₄ → FePO₄↓ + 3NaCl
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
Equipment:
-
250 mL Beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Burette or dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
-
pH meter or pH indicator strips
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of iron(III) chloride by dissolving 13.52 g of FeCl₃·6H₂O in 100 mL of deionized water.
-
Prepare a 0.5 M solution of trisodium phosphate by dissolving 19.01 g of Na₃PO₄·12H₂O in 100 mL of deionized water.
-
-
Precipitation:
-
Place the 100 mL of the iron(III) chloride solution in a 250 mL beaker on a magnetic stirrer and begin stirring vigorously.
-
Slowly add the trisodium phosphate solution dropwise to the iron(III) chloride solution using a burette or dropping funnel. A yellowish-white precipitate of iron(III) phosphate will form immediately.[1]
-
Monitor the pH of the solution during the addition. The final pH should be in the neutral to slightly acidic range.
-
-
Aging the Precipitate:
-
After the complete addition of the trisodium phosphate solution, continue stirring the suspension for 1 hour at room temperature. This aging process allows for the stabilization of the precipitate.[1]
-
-
Isolation and Washing of the Product:
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected precipitate three times with deionized water to remove soluble byproducts such as sodium chloride.
-
Perform a final wash with ethanol to facilitate drying.[1]
-
-
Drying:
-
Carefully transfer the washed precipitate to a pre-weighed watch glass or drying dish.
-
Dry the product in a drying oven at a temperature of 60-80°C for 12 hours or until a constant weight is achieved.[1]
-
-
Characterization:
-
The final product, a tan powder, can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and Thermogravimetric Analysis (TGA) to determine the water of hydration content.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of iron(III) phosphate tetrahydrate.
Table 1: Synthesis Parameters and Expected Outcome
| Parameter | Value |
| Reactants | FeCl₃·6H₂O, Na₃PO₄·12H₂O |
| Solvent | Deionized Water |
| Reaction Temperature | Room Temperature (~25°C) |
| Aging Time | 1 hour |
| Drying Temperature | 60-80°C |
| Theoretical Yield | Based on 1:1 molar ratio of reactants |
| Expected Purity | >97% |
Table 2: Physicochemical and Characterization Data
| Property | Value/Result |
| Molecular Formula | FePO₄·4H₂O |
| Molecular Weight | 222.88 g/mol |
| Appearance | Tan powder |
| Iron Content (as Fe) | 24.3 - 25.8% |
| TGA Weight Loss | Dehydration steps corresponding to the loss of four water molecules |
| XRD Analysis | Characteristic peaks for the crystalline structure of iron(III) phosphate tetrahydrate |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Iron(III) Phosphate Tetrahydrate.
References
Application Notes and Protocols for the Synthesis of Lithium Iron Phosphate (LiFePO₄) from Iron(III) Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium iron phosphate (B84403) (LiFePO₄) has emerged as a leading cathode material for the next generation of lithium-ion batteries, primarily due to its exceptional thermal stability, long cycle life, low cost, and environmental benignity. The performance of the final LiFePO₄ product is critically dependent on the physicochemical properties of its precursors. Iron(III) phosphate tetrahydrate (FePO₄·4H₂O), along with its dihydrate form (FePO₄·2H₂O), serves as a viable and often preferred iron and phosphate source for LiFePO₄ synthesis. This document provides detailed application notes and experimental protocols for the synthesis of high-performance LiFePO₄ using iron(III) phosphate hydrate (B1144303) as a precursor. Various synthesis methodologies are explored, including solid-state, hydrothermal, and sol-gel methods.
Key Advantages of Using Iron(III) Phosphate Precursors
-
Stoichiometric Control: Using a single precursor for both iron and phosphate simplifies the control of the Fe:P molar ratio, which is crucial for obtaining phase-pure LiFePO₄.
-
Cost-Effectiveness: Iron(III) phosphate can be synthesized from abundant and inexpensive raw materials, contributing to the overall cost reduction of LiFePO₄ production.[1]
-
Morphology Control: The morphology of the initial iron phosphate precursor can influence the morphology of the final LiFePO₄/C composite, which in turn affects its electrochemical performance.[2][3]
Data Presentation
Table 1: Comparison of Synthesis Methods for LiFePO₄ from Iron(III) Phosphate Precursors
| Synthesis Method | Typical Temperature (°C) | Reaction Time (hours) | Key Advantages | Key Disadvantages | Resulting Particle Size |
| Solid-State | 600 - 800 | 6 - 20 | Simple, scalable, and widely used in industrial production.[4] | Requires repeated grinding, high temperatures, and can lead to particle agglomeration.[4] | Micro-sized with potential for nano-structuring |
| Hydrothermal | 120 - 220 | 5 - 24 | Excellent control over particle size and morphology, can produce highly crystalline materials at lower temperatures.[5][6] | Often requires high pressure, can be more energy-intensive than solid-state methods.[5] | Nano- to micro-sized platelets or rods[5][7] |
| Sol-Gel | 600 - 700 (sintering) | 8 - 12 | Produces fine, homogeneous nanoparticles with a uniform carbon coating.[8] | Can be more complex and may involve more expensive reagents.[9] | 200 - 300 nm[10] |
Table 2: Electrochemical Performance of LiFePO₄/C Synthesized from Iron(III) Phosphate Precursors
| Synthesis Method | Precursor | Carbon Source | Initial Discharge Capacity (0.1C) | Capacity Retention | Citation |
| Solid-State | FePO₄·xH₂O | Glucose (8 wt.%) | Not specified | Better with alcohol solvent | [1] |
| Solid-State | FePO₄·2H₂O | Glucose | 161 mAh/g | 98.0% after 100 cycles at 1C | [11] |
| Solid-State | Anhydrous FePO₄ | Sucrose | 132.25 mAh/g | 99.9% after 50 cycles | [12] |
| Hydrothermal | FePO₄·2H₂O | Not specified | Not specified | Not specified | [7] |
| Hydrothermal | Fe₂O₃ + H₃PO₄ (to form FePO₄ precursor) | Not specified | 158.24 mAh/g at 0.2C | Not specified | [2] |
| Sol-Gel | FePO₄·2H₂O | Oxalic Acid | 160.5 mAh/g at 0.1C | Not specified | [9] |
Experimental Protocols
Protocol 1: Solid-State Synthesis of LiFePO₄/C
This protocol outlines a general solid-state reaction method for synthesizing carbon-coated LiFePO₄.
Materials:
-
Iron(III) phosphate tetrahydrate (FePO₄·4H₂O) or dihydrate (FePO₄·2H₂O)
-
Lithium carbonate (Li₂CO₃)
-
Carbon source (e.g., glucose, sucrose, stearic acid)[11][13]
-
Ethanol (B145695) or isopropanol[1][13]
Procedure:
-
Dehydration of Precursor (Optional but Recommended): Heat the FePO₄·4H₂O precursor at a moderate temperature (e.g., 120°C for 5 hours, followed by 500°C for 6 hours) to obtain anhydrous FePO₄.[13][14] This step ensures accurate stoichiometric calculations.
-
Mixing: Stoichiometrically mix the anhydrous FePO₄, Li₂CO₃, and the chosen carbon source. A slight excess of the lithium source (e.g., 1-2%) may be added to compensate for potential lithium loss during high-temperature calcination.[14] The mixing can be performed by ball milling in a solvent like ethanol or isopropanol (B130326) to ensure homogeneity.[1]
-
Drying: Dry the resulting slurry in an oven at a low temperature (e.g., 80°C) for several hours to remove the solvent.[12]
-
Calcination: Place the dried powder in a tube furnace and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 600°C and 800°C for 6 to 20 hours.[8][13] The carbon source will pyrolyze to form a conductive carbon coating on the LiFePO₄ particles.
-
Cooling and Grinding: Allow the furnace to cool down to room temperature under the inert atmosphere. Gently grind the resulting LiFePO₄/C composite to obtain a fine powder.
Protocol 2: Hydrothermal Synthesis of LiFePO₄
This protocol describes a hydrothermal method for the synthesis of LiFePO₄, which often results in well-defined crystal morphologies.
Materials:
-
Iron(III) phosphate dihydrate (FePO₄·2H₂O)[7]
-
Lithium hydroxide (B78521) (LiOH)
-
Reducing agent (e.g., ascorbic acid)[6]
-
Deionized water
Procedure:
-
Precursor Slurry Preparation: Disperse the FePO₄·2H₂O powder in deionized water in a Teflon-lined stainless-steel autoclave.
-
Addition of Reagents: Add a stoichiometric amount of LiOH and a suitable reducing agent like ascorbic acid to the slurry. The reducing agent helps to prevent the oxidation of Fe²⁺ to Fe³⁺ during the synthesis.[6]
-
Hydrothermal Reaction: Seal the autoclave and heat it to a temperature between 150°C and 220°C for 5 to 24 hours.[6][15] The reaction time and temperature can be optimized to control particle size and crystallinity.
-
Product Recovery: After the reaction, allow the autoclave to cool to room temperature. Collect the precipitate by filtration, wash it several times with deionized water and ethanol, and then dry it in a vacuum oven at a low temperature (e.g., 60-80°C).
Protocol 3: Sol-Gel Synthesis of LiFePO₄/C
This protocol provides a sol-gel route to produce nano-sized LiFePO₄/C composites.
Materials:
-
Iron(III) phosphate dihydrate (FePO₄·2H₂O)[9]
-
Lithium source (e.g., lithium acetate, lithium hydroxide)
-
Solvent (e.g., deionized water, ethylene (B1197577) glycol)
Procedure:
-
Sol Formation: Dissolve the lithium source and the complexing agent in the chosen solvent. Then, add the FePO₄·2H₂O precursor to the solution and stir until a homogeneous sol is formed. The complexing agent helps to chelate the metal ions and form a stable gel.
-
Gel Formation: Heat the sol at a moderate temperature (e.g., 80°C) with continuous stirring to evaporate the solvent and promote the formation of a viscous gel.
-
Drying: Dry the gel in an oven to obtain a precursor powder.
-
Calcination: Calcine the precursor powder in a tube furnace under an inert atmosphere at a temperature typically between 600°C and 700°C for several hours. The organic components of the gel will decompose to form a carbon network that coats the LiFePO₄ particles.
-
Cooling and Collection: Cool the furnace to room temperature under the inert atmosphere and collect the final LiFePO₄/C powder.
Visualizations
Caption: General workflow for LiFePO₄ synthesis from Iron(III) Phosphate.
Caption: Step-by-step protocol for the Solid-State synthesis method.
Caption: Relationship between precursor properties and final performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of nano FePO4 precursors and exploration of influencing mechanisms in LiFePO4/C cathode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. LiFePO4 Nanostructures Fabricated from Iron(III) Phosphate (FePO4 x 2H2O) by Hydrothermal Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of LiFePO4/C Cathode Materials via a Green Synthesis Route for Lithium-Ion Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.apub.kr [cdn.apub.kr]
- 13. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 14. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 15. tycorun.com [tycorun.com]
- 16. iieta.org [iieta.org]
Application Notes and Protocols: Electrochemical Properties of Iron(III) Phosphate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of Iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). While this material is a precursor in the synthesis of lithium iron phosphate (LiFePO₄) cathodes for lithium-ion batteries, its intrinsic electrochemical characteristics are of significant interest for various applications, including energy storage and potentially as an iron-releasing compound in specific therapeutic contexts.[1] This document details the methodologies for characterizing its electrochemical behavior and presents available data for hydrated iron phosphates.
Overview of Electrochemical Properties
Iron(III) phosphate tetrahydrate is an inorganic compound that, like other hydrated iron phosphates, can exhibit electrochemical activity. The presence of a hydrated structure can influence ion mobility and the overall electrochemical performance.[2][3] The primary electrochemical process of interest is the reversible intercalation of ions, such as lithium, into the crystal structure, accompanied by the reduction of Fe³⁺ to Fe²⁺ during discharge and the reverse process during charging.
While specific quantitative data for the tetrahydrate is limited in publicly available literature, studies on other hydrated forms, such as the dihydrate (FePO₄·2H₂O), provide valuable insights into the expected electrochemical behavior. These hydrated forms have been investigated as potential cathode materials for rechargeable lithium batteries, demonstrating reversible lithium insertion at potentials between 2.5 and 3.5 V versus Li⁺/Li.[2]
Key Applications
The primary application of Iron(III) phosphate tetrahydrate in an electrochemical context is as a precursor for the synthesis of LiFePO₄, a prominent cathode material in lithium-ion batteries.[1] However, its direct use in electrochemical applications is also being explored. Potential applications include:
-
Cathode Material for Lithium-Ion Batteries: Hydrated iron phosphates can directly be used as cathode materials, offering a potentially lower-cost and environmentally benign alternative to other materials.[2]
-
Electrocatalysis: The iron centers in the phosphate framework could potentially catalyze electrochemical reactions.
-
Drug Delivery: In biomedical applications, electrochemical control over iron release from a phosphate matrix could be a novel approach for targeted therapies.
Quantitative Electrochemical Data
The following table summarizes electrochemical data for a closely related compound, Iron(III) phosphate dihydrate (FePO₄·2H₂O), which can be considered indicative of the potential performance of the tetrahydrate form.
| Parameter | Value | Conditions | Reference |
| Specific Capacity | 106 mAh/g | First cycle | [2] |
| Average Voltage | ~2.8 V vs. Li⁺/Li | Lithium intercalation | [3] |
| Coulombic Efficiency | 74% | First cycle | [2] |
| Lithium Ions Inserted | 0.7 per mole | First cycle | [2] |
Experimental Protocols
Detailed protocols for the three key electrochemical characterization techniques are provided below. These are generalized protocols and may require optimization based on the specific experimental setup and material characteristics.
Synthesis of Iron(III) Phosphate Tetrahydrate
A common method for synthesizing hydrated iron phosphates is through precipitation.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of Iron(III) chloride.
-
Separately, prepare an aqueous solution of phosphoric acid.
-
Slowly add the phosphoric acid solution to the Iron(III) chloride solution under constant stirring.
-
Adjust the pH of the mixture to a desired value (e.g., pH 2-4) by dropwise addition of ammonium hydroxide to initiate precipitation.
-
Continuously stir the suspension for several hours to ensure complete reaction.
-
The resulting precipitate is then filtered, washed multiple times with deionized water to remove any unreacted precursors, and finally dried under vacuum at a low temperature (e.g., 40-60 °C) to obtain the tetrahydrate form.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to probe the redox reactions and electrochemical stability of the material.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working electrode: FePO₄·4H₂O composite, Counter electrode: Platinum wire/foil, Reference electrode: Ag/AgCl or Li metal)
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v))
Working Electrode Preparation:
-
Mix the synthesized FePO₄·4H₂O powder with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of approximately 80:10:10.
-
Add a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.
-
Coat the slurry onto a current collector (e.g., aluminum foil) and dry in a vacuum oven at 80-120°C for 12 hours.
-
Punch out circular electrodes of a defined area.
Protocol:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Set the potential window (e.g., 2.0 V to 4.0 V vs. Li⁺/Li).
-
Select a scan rate (e.g., 0.1 mV/s).
-
Run the cyclic voltammetry for a desired number of cycles and record the resulting voltammogram.
Galvanostatic Cycling
Galvanostatic cycling is used to determine the specific capacity, cycling stability, and coulombic efficiency of the material when used as a battery electrode.
Equipment:
-
Battery cycler
-
Coin cell (CR2032) components (casing, spacers, spring, separator)
-
Electrolyte (as in CV)
Coin Cell Assembly:
-
Inside an argon-filled glovebox, place the prepared working electrode in the coin cell casing.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place a separator on top of the working electrode.
-
Add more electrolyte to wet the separator.
-
Place a lithium metal foil as the counter/reference electrode.
-
Add a spacer and a spring.
-
Crimp the coin cell to seal it.
Protocol:
-
Set the charge/discharge current rate (e.g., C/10, where C is the theoretical capacity).
-
Define the voltage window (e.g., 2.3 V to 4.2 V).
-
Cycle the cell for a specified number of cycles (e.g., 100 cycles).
-
Record the charge and discharge capacities for each cycle to evaluate performance and stability.
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to investigate the kinetics of the electrochemical processes, including charge transfer resistance and ion diffusion.
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Assembled coin cell (as in Galvanostatic Cycling)
Protocol:
-
Set the DC potential to the open-circuit voltage (OCV) of the cell.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV).
-
Sweep a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
The resulting spectrum can be fitted to an equivalent circuit model to extract kinetic parameters.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical characterization of Iron(III) phosphate tetrahydrate.
Electrochemical Reaction Mechanism
This diagram illustrates the proposed mechanism of lithium ion intercalation and deintercalation in a hydrated iron phosphate electrode during discharge and charge cycles.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iron(III) Phosphate Tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Iron(III) Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O), with a specific focus on controlling particle size.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing Iron(III) Phosphate Tetrahydrate?
A1: Common methods for synthesizing Iron(III) Phosphate Tetrahydrate include co-precipitation, hydrothermal synthesis, and sol-gel techniques. The co-precipitation method is widely used due to its relative simplicity and scalability.[1] This involves reacting a soluble iron(III) salt with a phosphate source in an aqueous solution under controlled conditions to precipitate the desired product.
Q2: Which experimental parameters are most critical for controlling the particle size of Iron(III) Phosphate Tetrahydrate?
A2: The most critical parameters for controlling particle size are:
-
pH of the reaction mixture: The pH significantly influences the nucleation and growth rates of the particles.[2][3]
-
Reaction Temperature: Temperature affects the solubility of precursors and the kinetics of the precipitation reaction.[4]
-
Stirring Speed (Agitation): The stirring speed impacts the homogeneity of the reaction mixture and the diffusion of reactants, which in turn affects particle nucleation and growth.
-
Precursor Concentration: The concentration of iron and phosphate precursors can influence the rate of precipitation and consequently the final particle size.
-
Reaction Time: The duration of the reaction and any subsequent aging process can allow for particle growth or Ostwald ripening.[1]
-
Surfactants/Additives: The presence of surfactants or other additives can control particle growth and prevent agglomeration.[5][6]
Q3: How does pH affect the particle size of the final product?
A3: The pH of the reaction solution is a crucial factor in determining the particle size of iron phosphate. Generally, as the pH value increases, the particle sizes of the resulting LiFePO4 (from the iron phosphate precursor) are reduced, and the particle size distribution becomes narrower.[7] For instance, in one study, LiFePO4/C composites synthesized from an iron phosphate precursor prepared at a pH of 2 showed a superior electrochemical capacity, which is often related to optimized particle size and morphology.[2][3]
Q4: What is the role of surfactants in the synthesis of Iron(III) Phosphate nanoparticles?
A4: Surfactants play a significant role in controlling the size and shape of nanoparticles during synthesis. They adsorb to the surface of newly formed nuclei, which lowers the surface free energy and prevents uncontrolled growth and agglomeration. The type and concentration of the surfactant are key factors. For example, cationic surfactants like Cetyltrimethyl Ammonium Bromide (CTAB) have been used to produce ultrafine iron phosphate micropowder with an average particle size of about 0.4 μm.[8] The ratio of surfactant to the metal precursor can also be adjusted to control the size distribution of the nanoparticles.
Q5: Can the particle size of the Iron(III) Phosphate precursor influence the properties of other materials synthesized from it?
A5: Yes, the particle size of the Iron(III) Phosphate precursor has a direct impact on the properties of materials subsequently synthesized from it, such as Lithium Iron Phosphate (LiFePO₄) for battery applications. Using small-sized FePO₄·2H₂O raw materials contributes to high purity and reduced particle size in the final LiFePO₄, leading to superior rate performance in batteries.[9]
Troubleshooting Guides
Issue 1: The synthesized Iron(III) Phosphate particles are too large.
| Possible Cause | Troubleshooting Step |
| Low Stirring Speed | Increase the stirring speed to improve mixing and promote the formation of smaller nuclei. For example, increasing the stirring speed from 200 rpm to 500 rpm has been shown to result in smaller particles. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can sometimes lead to faster particle growth. A study showed that maintaining the temperature at 40°C resulted in larger particles compared to a synthesis at 60°C. |
| Incorrect pH | Adjust the pH of the reaction mixture. A higher pH generally leads to smaller particle sizes.[7] |
| Long Reaction/Aging Time | Reduce the reaction or aging time to limit the extent of particle growth. |
| High Precursor Concentration | Decrease the concentration of the iron and phosphate precursor solutions. |
| Absence of Surfactant | Introduce a suitable surfactant (e.g., CTAB) into the reaction mixture to control particle growth and prevent agglomeration.[8] |
Issue 2: The particle size distribution is too broad.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Mixing | Ensure rapid and uniform mixing of the reactants by using a higher stirring speed or a more efficient stirring mechanism. |
| Fluctuations in Temperature or pH | Maintain a constant and uniform temperature and pH throughout the reaction vessel. |
| Slow Addition of Precursors | Add the precursor solutions at a faster and more controlled rate to ensure a burst of nucleation, which can lead to a narrower size distribution. |
| Ostwald Ripening | Minimize the aging time or perform the synthesis at a lower temperature to reduce the effects of Ostwald ripening, where larger particles grow at the expense of smaller ones. |
Issue 3: The particles are highly agglomerated.
| Possible Cause | Troubleshooting Step |
| Lack of Stabilizing Agent | Introduce a surfactant or another dispersing agent to the reaction to prevent particles from sticking together.[8] |
| Inefficient Washing | Ensure thorough washing of the precipitate to remove any residual ions that might cause agglomeration upon drying. |
| Drying Method | Consider alternative drying methods such as freeze-drying or spray-drying, which can reduce agglomeration compared to conventional oven drying. A liquid phase precipitation-spray drying method has been shown to produce well-shaped and homogenously dispersed spherical iron phosphate.[7] |
Quantitative Data
Table 1: Effect of Stirring Speed and Temperature on Particle Size
| Stirring Speed (rpm) | Temperature (°C) | Resulting Particle Size | Reference |
| 500 | 60 | Small-particle iron phosphate | [10] |
| 200 | 40 | Large-particle iron phosphate | [10] |
Table 2: Effect of Hydrothermal Synthesis Parameters on Particle Size
| Parameter | Value | Resulting Average Particle Size (μm) | Reference |
| Reaction Temperature | 160 °C | ~0.4 | [8] |
| Surfactant (CTAB) | 1 wt% | ~0.4 | [8] |
Experimental Protocols
Protocol 1: Co-Precipitation Method for Iron(III) Phosphate Tetrahydrate
This protocol describes a general co-precipitation method. The final particle size can be tuned by adjusting the parameters mentioned in the troubleshooting guide.
Materials:
-
Iron(III) salt (e.g., Ferric Chloride, FeCl₃, or Ferric Nitrate, Fe(NO₃)₃·9H₂O)
-
Phosphate source (e.g., Phosphoric Acid, H₃PO₄, or Ammonium Dihydrogen Phosphate, NH₄H₂PO₄)
-
Base for pH adjustment (e.g., Ammonium Hydroxide, NH₄OH, or Sodium Hydroxide, NaOH)
-
Deionized water
-
Surfactant (optional, e.g., CTAB)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare an aqueous solution of the Iron(III) salt at a desired concentration (e.g., 1 M).
-
Prepare an aqueous solution of the phosphate source at a desired concentration (e.g., 1 M).
-
-
Reaction Setup:
-
In a reaction vessel equipped with a mechanical stirrer and a pH probe, add a specific volume of deionized water.
-
If using a surfactant, dissolve it in the deionized water at this stage.
-
-
Precipitation:
-
Aging:
-
After the addition of precursors is complete, continue stirring the suspension for a specific period (e.g., 1-4 hours) at a constant temperature to allow the precipitate to age.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Wash the precipitate with ethanol (B145695) to facilitate drying.
-
-
Drying:
-
Dry the collected solid in an oven at a relatively low temperature (e.g., 60-80 °C) to obtain Iron(III) Phosphate Tetrahydrate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of pH on Electrochemical Performances of Iron Phosphate (FePO4•xH2O) Particles and LiFePO4/C Composites | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. beltfurnaces.com [beltfurnaces.com]
- 5. Surfactant-driven optimization of iron-based nanoparticle synthesis: a study on magnetic hyperthermia and endothelial cell uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. electrochemsci.org [electrochemsci.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Preventing Agglomeration of Ferric Phosphate Nanoparticles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the agglomeration of ferric phosphate (B84403) nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ferric phosphate nanoparticle agglomeration?
A1: The agglomeration of ferric phosphate nanoparticles is primarily driven by their high surface-area-to-volume ratio, which makes them thermodynamically unstable. Key factors contributing to agglomeration include:
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between nanoparticles allows attractive van der Waals forces to dominate, leading to clumping. The pH of the medium plays a critical role in determining surface charge.[1]
-
Ineffective Capping Agents: Capping agents (stabilizers) are essential for forming a protective layer around the nanoparticles. The absence, incorrect choice, or insufficient concentration of a suitable capping agent can lead to significant agglomeration.[1]
-
Suboptimal Synthesis Parameters: Factors such as temperature, stirring rate, and reactant concentration can significantly influence the formation and stability of nanoparticles.[1]
-
Magnetic Dipole-Dipole Interactions: For iron-based nanoparticles, magnetic forces can contribute to their aggregation, especially without adequate stabilizing forces.[1]
Q2: How does pH influence the agglomeration of ferric phosphate nanoparticles?
A2: The pH of the suspension is a critical factor in controlling nanoparticle agglomeration because it directly affects their surface charge.
-
Isoelectric Point (IEP): At a specific pH, known as the isoelectric point (IEP), the net surface charge of the nanoparticles is zero. Around the IEP, electrostatic repulsion is minimal, resulting in maximum agglomeration.[1][2]
-
Electrostatic Stabilization: Adjusting the pH away from the IEP imparts a net positive or negative charge to the nanoparticle surface. This creates repulsive electrostatic forces between particles, preventing aggregation.[1] For many iron oxide and phosphate-based nanoparticles, alkaline conditions (e.g., pH 9) can lead to a higher negative surface charge and reduced agglomeration.[1]
Q3: What are capping agents and how do I select the right one?
A3: Capping agents, also known as stabilizers or surfactants, are molecules that adsorb to the surface of nanoparticles to prevent them from aggregating.[1] The selection of an appropriate capping agent depends on the synthesis method, the desired final properties of the nanoparticles, and their intended application. Stability is conferred through two main mechanisms:
-
Electrostatic Stabilization: Charged molecules adsorb to the nanoparticle surface, creating an electrical double layer that results in repulsion between particles.[1]
-
Steric Stabilization: Large molecules, typically polymers, adsorb to the surface and create a physical barrier that prevents nanoparticles from approaching each other too closely.[1]
Common capping agents for iron-based nanoparticles include citric acid, oleic acid, polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG).[1]
Q4: Can sonication be used to redisperse agglomerated ferric phosphate nanoparticles?
A4: Yes, sonication is a widely used technique to break up "soft agglomerates" held together by weaker van der Waals forces.[1][3] The high-frequency sound waves create cavitation bubbles that, upon collapse, generate shockwaves that can disperse the agglomerates.[1] However, sonication may not be effective for breaking up "hard agglomerates," which are formed by stronger chemical bonds.[1][3]
Q5: What techniques can I use to characterize the agglomeration of my ferric phosphate nanoparticles?
A5: Several techniques are available to assess the size and agglomeration state of nanoparticles:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in a suspension.[1]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A high absolute zeta potential (typically > ±30 mV) indicates good stability against agglomeration.[1]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticle size, shape, and aggregation state.[4]
-
X-ray Diffraction (XRD): Can be used to determine the crystallite size, which can be compared to the particle size from other methods to infer aggregation.[4]
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as peak shifting or broadening, can indicate agglomeration.[1]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| Severe agglomeration immediately after synthesis. | 1. Inadequate or inappropriate capping agent.[1] 2. pH of the synthesis medium is near the isoelectric point (IEP).[1] 3. Suboptimal reaction temperature or stirring rate.[1] | 1. Optimize Capping Agent: Ensure compatibility with the synthesis method. Experiment with different concentrations. Consider a combination of electrostatic and steric stabilizers.[1] 2. Adjust pH: Measure and adjust the pH to be significantly different from the IEP to enhance electrostatic repulsion. Alkaline conditions are often favorable for iron-based nanoparticles.[1] 3. Control Synthesis Parameters: Maintain a consistent and appropriate reaction temperature and ensure vigorous, uniform stirring.[1] |
| Nanoparticles are initially dispersed but agglomerate over time. | 1. Insufficient long-term stability from the capping agent.[1] 2. Changes in the suspension environment (e.g., pH, ionic strength).[1] 3. Desorption of the capping agent from the nanoparticle surface.[1] | 1. Improve Surface Coating: Consider a more robust coating, such as a silica (B1680970) shell, for better long-term stability.[1] 2. Maintain a Stable Environment: Store the nanoparticle suspension in a buffer with a pH that ensures high surface charge. Avoid adding salts that can screen the surface charge.[1] 3. Use a Stronger Capping Agent: Select a capping agent with a stronger affinity for the ferric phosphate surface or one that can be covalently attached.[1] |
| Inconsistent particle size and agglomeration between batches. | 1. Variations in precursor concentrations or purity. 2. Inconsistent rate of reactant addition.[1] 3. Fluctuations in reaction temperature or stirring speed.[1] | 1. Use High-Purity Reagents: Ensure the use of high-purity precursors and accurately prepare all solutions.[1] 2. Standardize Addition Rate: Use a syringe pump for the controlled and reproducible addition of reactants. 3. Precise Control of Conditions: Maintain strict control over reaction temperature and stirring speed using appropriate equipment. |
Data Presentation
Table 1: Influence of pH on Zeta Potential and Agglomeration of Iron-Based Nanoparticles
This table illustrates the general relationship between pH, zeta potential, and the agglomeration behavior of iron-based nanoparticles, which can serve as a guide for ferric phosphate nanoparticles. The isoelectric point (IEP) is where the zeta potential is zero, leading to maximum agglomeration.
| pH Range | Zeta Potential | Agglomeration Behavior |
| Acidic (Far below IEP) | High Positive | Low (Good Stability) |
| Near Isoelectric Point (IEP) | Near Zero | High (Maximum Agglomeration) |
| Alkaline (Far above IEP) | High Negative | Low (Good Stability) |
Data adapted from general principles of nanoparticle stabilization.[1]
Table 2: Common Capping Agents for Iron-Based Nanoparticles
| Capping Agent | Primary Stabilization Mechanism | Typical Applications |
| Citric Acid | Electrostatic | Aqueous synthesis, provides good stability in water.[1] |
| Oleic Acid | Steric | High-temperature organic phase synthesis, yields hydrophobic nanoparticles.[1] |
| Polyvinylpyrrolidone (PVP) | Steric | Provides good steric hindrance; can be used in aqueous and non-aqueous media.[1] |
| Polyethylene Glycol (PEG) | Steric | Biocompatible coating, reduces non-specific protein binding, increases circulation time in biological systems.[1] |
| Silica (SiO₂) Shell | Steric and Electrostatic | Forms a stable, inert shell and allows for further surface functionalization.[1] |
| Chitosan | Steric and Electrostatic | Biocompatible and biodegradable polymer, provides a positive surface charge.[1] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Ferric Phosphate Nanoparticles
This protocol describes a common method for synthesizing ferric phosphate nanoparticles at room temperature.[5]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Trisodium (B8492382) phosphate dodecahydrate (Na₃PO₄·12H₂O)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of iron (III) chloride in deionized water.
-
Prepare a 0.1 M solution of trisodium phosphate in deionized water.
-
-
Precipitation:
-
Place the iron (III) chloride solution on a magnetic stirrer and stir vigorously.
-
Slowly add the trisodium phosphate solution dropwise to the iron (III) chloride solution. A yellowish-white precipitate of ferric phosphate will form.
-
-
Aging:
-
Continue stirring the suspension for 1 hour at room temperature to allow for nanoparticle aging and stabilization.[5]
-
-
Washing:
-
Collect the precipitate by centrifugation.
-
Discard the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the washing process three times with deionized water and twice with ethanol.[5]
-
-
Drying:
-
Dry the final product in an oven at 80°C for 12 hours.[5]
-
Protocol 2: Silica Coating of Ferric Phosphate Nanoparticles (Modified Stöber Method)
This protocol outlines a general procedure for coating ferric phosphate nanoparticles with a silica shell to enhance their stability.[1]
Materials:
-
Ferric phosphate nanoparticles
-
Anhydrous ethanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
Procedure:
-
Dispersion of Nanoparticles:
-
Disperse a known amount of ferric phosphate nanoparticles in a mixture of anhydrous ethanol and deionized water.
-
Sonicate the suspension for 15-30 minutes for uniform dispersion.[1]
-
-
Addition of Catalyst:
-
Add ammonium hydroxide to the nanoparticle suspension while stirring vigorously.[1]
-
-
Addition of Silica Precursor:
-
Slowly add TEOS to the reaction mixture dropwise while maintaining vigorous stirring. The concentration of TEOS will determine the thickness of the silica shell.[1]
-
-
Reaction:
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Washing and Collection:
-
Collect the silica-coated nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Visualizations
Caption: Troubleshooting workflow for ferric phosphate nanoparticle agglomeration.
Caption: Mechanisms for preventing nanoparticle agglomeration.
References
Technical Support Center: Synthesis of Iron(III) Phosphate Tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purity issues encountered during the synthesis of Iron(III) Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O).
Troubleshooting Guide: Common Purity Issues
Problem 1: The final product is an off-white or yellowish-brown amorphous precipitate, not a crystalline powder.
Possible Causes & Solutions:
-
Incorrect pH: The pH of the reaction mixture is critical for the formation of crystalline Iron(III) phosphate. High pH levels can lead to the co-precipitation of amorphous ferric hydroxide (B78521).[1][2]
-
Rapid Precipitation: Adding reagents too quickly can lead to the formation of fine, amorphous particles that are difficult to filter and purify.
-
Solution: Add the phosphate solution to the iron(III) salt solution slowly and with constant, vigorous stirring. This promotes the growth of larger, more well-defined crystals.
-
-
Low Reaction Temperature: Insufficient thermal energy can hinder the crystallization process.
Problem 2: The product contains unreacted starting materials (e.g., residual iron salts or phosphates).
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An improper molar ratio of iron to phosphate can leave excess reactants in the final product.
-
Solution: Ensure the molar ratio of phosphate to iron is appropriate, often with a slight excess of the phosphate source to ensure complete reaction of the iron. A common ratio to test is a P/Fe molar ratio of 1.1.[4]
-
-
Inadequate Mixing: Poor mixing can result in localized areas of high reactant concentration, leading to incomplete reaction.
-
Solution: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous throughout the addition and reaction phases.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time, allowing the mixture to stir at the desired temperature for several hours (e.g., 6-12 hours) to ensure the reaction is complete.[3]
-
Problem 3: Elemental analysis (ICP-MS/AAS) shows high levels of heavy metal impurities (e.g., Cr, Cu, Ni, Zn).
Possible Causes & Solutions:
-
Impure Starting Materials: The iron or phosphate sources may contain heavy metal contaminants.[5]
-
Solution: Use high-purity, reagent-grade starting materials. If necessary, analyze the starting materials for trace metal content before synthesis.
-
-
Contamination from Reaction Vessel: Corrosion of a metallic reactor or stirrer can introduce impurities.
-
Solution: Use glass or Teflon-lined reactors and stirrers to prevent metallic contamination.
-
-
Co-precipitation: Impurities present in the reaction solution can co-precipitate with the Iron(III) phosphate.
-
Solution: A purification step, such as acid pickling, can be employed to remove acid-soluble impurities.[6] This involves washing the precipitate with a dilute acid solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for precipitating pure Iron(III) phosphate?
A1: The optimal pH for precipitating crystalline Iron(III) phosphate is generally in the acidic range, typically between 1.0 and 2.5.[3][4] At higher pH values, there is an increased risk of precipitating amorphous ferric hydroxide, which will contaminate your product.[1][2]
Q2: How can I improve the filterability of my Iron(III) phosphate precipitate?
A2: To improve filterability, aim for larger, more crystalline particles. This can be achieved by:
-
Slowing down the rate of addition of your precipitating agent.
-
Maintaining a constant and vigorous stirring rate.
-
Increasing the reaction temperature (e.g., to 60-80°C).[3][4]
-
Allowing for a longer aging time after precipitation, where the solution is stirred at an elevated temperature.
Q3: My XRD pattern shows broad peaks, indicating low crystallinity. How can I improve this?
A3: Low crystallinity can be addressed by:
-
Optimizing the reaction temperature; higher temperatures often favor more crystalline products.[4]
-
Increasing the reaction or aging time to allow for crystal growth.
-
Controlling the pH to ensure you are in the optimal range for FePO₄ formation.
-
A post-synthesis hydrothermal treatment or calcination step can also be used to improve crystallinity.[3]
Q4: What are the common crystalline phases of hydrated Iron(III) phosphate I might encounter?
A4: The most common hydrated forms are dihydrates (FePO₄·2H₂O), such as strengite and metastrengite.[7][8] The specific phase obtained can depend on the precise reaction conditions, including pH and temperature. The tetrahydrate is also a known form.[9]
Q5: Can I use ferrous iron (Fe²⁺) as a starting material?
A5: Yes, you can start with a ferrous salt, but an oxidizing agent (like hydrogen peroxide) must be added to oxidize the Fe²⁺ to Fe³⁺ to form Iron(III) phosphate.[10] This method can be effective, but the oxidation step needs to be carefully controlled to prevent the formation of unwanted byproducts.
Data Presentation
Table 1: Key Parameters for High-Purity Iron(III) Phosphate Tetrahydrate Synthesis
| Parameter | Recommended Range | Rationale |
| pH | 1.0 - 2.5 | Prevents the formation of ferric hydroxide impurities.[3][4] |
| Temperature | 60 - 80 °C | Promotes the formation of a crystalline product.[3][4] |
| P/Fe Molar Ratio | 1.0 - 1.2 | A slight excess of phosphate can ensure complete iron precipitation.[4] |
| Reaction Time | 6 - 12 hours | Allows for complete reaction and crystal growth.[3] |
Table 2: Common Impurities and Analytical Techniques for Detection
| Impurity | Analytical Technique | Typical Limit for High-Purity Grade |
| Amorphous Phases | X-Ray Diffraction (XRD) | Sharp, well-defined peaks corresponding to the desired crystalline phase.[11] |
| Heavy Metals (Cr, Cu, Ni, Zn) | ICP-MS or ICP-AES | Cr ≤ 50 ppm, Cu ≤ 8 ppm, Ni ≤ 20 ppm, Zn ≤ 50 ppm.[5] |
| Iron Content | Redox Titration | Typically 24.3 - 25.8% for the tetrahydrate.[9][12] |
| Other Crystalline Phases | X-Ray Diffraction (XRD) | Pattern should match the reference for pure Iron(III) phosphate tetrahydrate.[13] |
Experimental Protocols
Protocol 1: Synthesis of Iron(III) Phosphate Tetrahydrate via Precipitation
-
Prepare Solutions:
-
Prepare a solution of a high-purity iron(III) salt (e.g., ferric chloride or ferric nitrate) in deionized water.
-
Prepare a solution of a high-purity phosphate source (e.g., phosphoric acid or diammonium phosphate) in deionized water.
-
-
Reaction Setup:
-
Place the iron(III) salt solution in a jacketed glass reactor equipped with an overhead stirrer and a pH probe.
-
Heat the solution to the desired reaction temperature (e.g., 70°C) with constant stirring.
-
-
Precipitation:
-
Slowly add the phosphate solution to the heated iron(III) solution using a peristaltic pump or a dropping funnel over a period of 1-2 hours.
-
Continuously monitor the pH and adjust as necessary by adding a dilute acid (e.g., HCl) or base (e.g., NH₄OH) to maintain the pH within the target range (e.g., 1.5-2.0).
-
-
Aging:
-
Once the addition is complete, allow the reaction mixture to stir at the set temperature for an additional 6-12 hours to promote crystal growth.
-
-
Isolation and Washing:
-
Turn off the heat and allow the precipitate to settle.
-
Isolate the solid product by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Perform a final wash with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain Iron(III) phosphate tetrahydrate.
-
Protocol 2: Purification by Acid Pickling
This protocol is for removing acid-soluble impurities from the synthesized Iron(III) phosphate.
-
Prepare Acid Solution: Prepare a dilute solution of phosphoric acid (e.g., 0.75 M).[6]
-
Washing:
-
Suspend the crude Iron(III) phosphate precipitate in the dilute phosphoric acid solution.
-
Heat the suspension to approximately 90°C with stirring for 1-2 hours.[6]
-
-
Isolation:
-
Filter the hot suspension to isolate the purified solid.
-
Wash the solid thoroughly with deionized water until the filtrate is neutral.
-
-
Drying:
-
Dry the purified product as described in Protocol 1.
-
Protocol 3: Purity Assessment by X-Ray Diffraction (XRD)
-
Sample Preparation: Finely grind a small amount of the dried Iron(III) phosphate powder to ensure random crystal orientation.[11]
-
Data Acquisition:
-
Mount the powdered sample on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 10-70°) using a diffractometer with a monochromatic X-ray source.[11]
-
-
Phase Identification: Compare the obtained diffraction pattern with a reference pattern for Iron(III) phosphate tetrahydrate from a crystallographic database (e.g., ICDD) to confirm the phase purity and identify any crystalline impurities.
Visualizations
Caption: Workflow for the synthesis and analysis of Iron(III) phosphate tetrahydrate.
Caption: Troubleshooting logic for addressing purity issues in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN108706561B - Method for preparing high-purity iron phosphate by using pyrite cinder - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. CN104276563A - Preparation method of ferric phosphate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Iron(III) phosphate 31096-47-6 [sigmaaldrich.com]
- 13. ruipugroup.com [ruipugroup.com]
Technical Support Center: Optimizing FePO₄·4H₂O Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the precipitation of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters influencing the formation and purity of FePO₄·4H₂O?
A1: The most critical parameters are pH, temperature, reactant concentration, and aging time . The solution pH is crucial for preventing the co-precipitation of iron hydroxides.[1] Temperature significantly affects the hydration state of the precipitate, with lower temperatures generally favoring the formation of higher hydrates like FePO₄·4H₂O. Reactant concentration and the rate of addition influence nucleation and particle growth, while aging can promote the transition from an amorphous to a crystalline phase.
Q2: What is the optimal pH range for precipitating FePO₄·4H₂O?
A2: The optimal pH for precipitating iron(III) phosphate is in the acidic range, typically between 1.5 and 2.5 . This acidic environment minimizes the formation of ferric hydroxide (B78521) (Fe(OH)₃) as an impurity.[2][3] At a pH below 1.5, the solubility of iron phosphate may increase, leading to lower yields.
Q3: How does temperature affect the hydration state of the precipitated iron(III) phosphate?
A3: Temperature plays a significant role in determining the number of water molecules in the crystal lattice. Lower reaction temperatures are believed to favor the formation of FePO₄·4H₂O. As the temperature increases, the dihydrate (FePO₄·2H₂O) or anhydrous (FePO₄) forms become more stable.[4][5] For instance, amorphous iron phosphate often forms at lower temperatures (e.g., 50-100°C), which can then crystallize into various hydrated forms upon aging.[4][5]
Q4: Can the choice of iron and phosphate precursors impact the final product?
A4: Yes, the choice of precursors can influence the reaction kinetics and the purity of the final product. Commonly used iron sources include ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) and ferric chloride (FeCl₃·6H₂O).[2] Phosphoric acid (H₃PO₄) is a common phosphate source.[2] The purity of these precursors is important to avoid the incorporation of unwanted ions into the precipitate.
Q5: What is the importance of the aging step in the precipitation process?
A5: The aging step, where the precipitate is left in the mother liquor for a period, is crucial for improving the crystallinity and ensuring the formation of a stable phase. During aging, amorphous precipitates can undergo a phase transformation to a more crystalline form.[6] The duration of the aging process can be optimized to achieve the desired particle size and morphology.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitate | - pH is too low: Increased solubility of iron phosphate. - Incomplete reaction: Insufficient reaction time or poor mixing. - Reactant concentrations are too low. | - Carefully adjust the pH to the optimal range of 1.5-2.5 using a suitable base (e.g., ammonium (B1175870) hydroxide). - Increase the reaction time and/or improve the stirring efficiency. - Increase the concentration of the iron and phosphate precursor solutions. |
| Precipitate is Brownish/Reddish (indicating Fe(OH)₃ contamination) | - pH is too high: Precipitation of ferric hydroxide. - Localized high pH zones: Poor mixing during the addition of the base. | - Maintain the pH strictly within the 1.5-2.5 range.[2][3] - Add the base slowly and with vigorous stirring to ensure homogeneous pH throughout the solution. |
| Formation of Amorphous Precipitate | - Reaction temperature is too low. - Rapid precipitation: Reactant addition rate is too fast. - Insufficient aging time. | - While lower temperatures favor higher hydration, a balance is needed to promote crystallinity. Consider a slight increase in temperature within the optimal range. - Decrease the rate of addition of the precipitating agent. - Increase the aging time to allow for crystallization to occur.[6] |
| Incorrect Hydration State (e.g., obtaining FePO₄·2H₂O instead of FePO₄·4H₂O) | - Reaction temperature is too high. | - Conduct the precipitation and aging steps at a lower temperature (e.g., room temperature or slightly below) to favor the formation of the tetrahydrate. |
| Broad Particle Size Distribution | - Inhomogeneous nucleation: Poor mixing or rapid addition of reactants. - Ostwald ripening during aging. | - Ensure uniform mixing throughout the reaction. - Control the rate of reactant addition to promote controlled nucleation. - Optimize the aging time and temperature to minimize excessive particle growth. |
Data Presentation: Optimized Reaction Conditions
The following table summarizes the generally accepted optimal conditions for the precipitation of hydrated iron(III) phosphate, with specific recommendations for targeting the tetrahydrate form.
| Parameter | Recommended Range for FePO₄·4H₂O | Notes |
| pH | 1.5 - 2.5 | Critical for preventing Fe(OH)₃ formation.[2][3] |
| Temperature | 15 - 30 °C | Lower temperatures favor higher hydration states. |
| Fe³⁺ Source Concentration | 0.5 - 1.5 M | Ferric nitrate (Fe(NO₃)₃·9H₂O) or ferric chloride (FeCl₃·6H₂O).[2] |
| PO₄³⁻ Source Concentration | 0.5 - 1.5 M | Phosphoric acid (H₃PO₄). |
| Fe:P Molar Ratio | 1:1 to 1:1.2 | A slight excess of phosphate can ensure complete precipitation of iron. |
| Stirring Speed | 300 - 500 RPM | To ensure homogeneity without creating excessive shear. |
| Aging Time | 6 - 24 hours | Promotes crystallinity and phase purity.[3] |
| Drying Temperature | < 40 °C | To prevent the loss of water of hydration. |
Experimental Protocols
Protocol 1: Co-Precipitation of FePO₄·4H₂O
This protocol describes a standard co-precipitation method for the synthesis of FePO₄·4H₂O.
Materials:
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 1.0 M solution of ferric nitrate by dissolving the appropriate amount of Fe(NO₃)₃·9H₂O in deionized water.
-
Prepare a 1.0 M solution of phosphoric acid by diluting the concentrated H₃PO₄ in deionized water.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the ferric nitrate solution.
-
Begin stirring the solution at 400 RPM and maintain the temperature at 25 °C.
-
-
Precipitation:
-
Slowly add the phosphoric acid solution to the ferric nitrate solution.
-
Slowly add 1 M ammonium hydroxide solution dropwise to the mixture to adjust the pH to approximately 2.0. Monitor the pH continuously with a calibrated pH meter.
-
-
Aging:
-
Once the desired pH is reached, continue stirring the suspension at 25 °C for 12 hours to allow the precipitate to age.
-
-
Washing and Filtration:
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Perform a final wash with ethanol (B145695) to aid in drying.
-
-
Drying:
-
Dry the resulting white precipitate in a vacuum oven at 35 °C for 24 hours to obtain the final FePO₄·4H₂O powder.
-
Visualizations
Experimental Workflow for FePO₄·4H₂O Precipitation
Caption: Experimental workflow for the synthesis of FePO₄·4H₂O.
Troubleshooting Decision Tree for FePO₄·4H₂O Precipitation
Caption: Troubleshooting decision tree for FePO₄·4H₂O precipitation.
References
Technical Support Center: Thermal Decomposition of Iron(III) Phosphate Tetrahydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition pathway for iron(III) phosphate tetrahydrate?
Q2: What are the typical temperature ranges for the dehydration steps?
A2: Based on studies of related hydrated iron phosphates, the dehydration process generally occurs in overlapping steps. For instance, the decomposition of iron(III) phosphate dihydrate (FePO₄·2H₂O) shows significant water loss between 100°C and 250°C. It is anticipated that the tetrahydrate would begin to lose its water of hydration in a similar temperature range, likely starting at a slightly lower temperature.
Q3: What are the final products of the thermal decomposition?
A3: The final solid product of the thermal decomposition of iron(III) phosphate tetrahydrate is anhydrous iron(III) phosphate (FePO₄). At temperatures above 500°C, amorphous FePO₄ may undergo crystallization to form various polymorphs, such as α-FePO₄.[1] The other product is water vapor.
Q4: What analytical techniques are most suitable for studying this decomposition?
A4: The most common and effective techniques for studying the thermal decomposition of hydrated salts are Thermogravimetric Analysis (TGA) to monitor mass loss, Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) to observe thermal events like dehydration and phase transitions, and in-situ X-ray Diffraction (XRD) to identify the crystalline phases present at different temperatures.[2][3][4][5][6] Infrared (IR) spectroscopy can also be used to monitor the loss of water molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent mass loss in TGA. | 1. Inhomogeneous sample. 2. Sample left uncovered before the experiment, leading to premature water loss.[7] 3. Fluctuations in the heating rate or purge gas flow. | 1. Ensure the sample is finely ground and well-mixed. 2. Keep the sample in a desiccator before analysis and handle it quickly. 3. Calibrate the TGA instrument and ensure stable experimental conditions. |
| Overlapping peaks in DTG/DSC curves. | The dehydration steps are not well-separated, which is common for hydrated salts. | 1. Use a slower heating rate to improve the resolution of the thermal events. 2. Employ deconvolution techniques on the data to separate overlapping processes.[8] |
| Final mass does not correspond to anhydrous FePO₄. | 1. Incomplete decomposition. 2. The starting material was not pure FePO₄·4H₂O. 3. The anhydrous product is hygroscopic and has reabsorbed moisture during cooling.[9] | 1. Extend the final temperature of the TGA experiment. 2. Verify the purity of the starting material using techniques like XRD or elemental analysis. 3. Ensure a dry purge gas is maintained during the cooling phase of the experiment. |
| XRD pattern of the final product is amorphous. | The final temperature was not high enough to induce crystallization of the anhydrous FePO₄. | Heat the sample to a higher temperature (e.g., above 600°C) and hold for a period to promote crystallization.[10] |
Quantitative Data Summary
Note: The following data is based on studies of iron(III) phosphate dihydrate and trihydrate and serves as an estimate for the tetrahydrate. Actual values may vary.
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) for FePO₄·4H₂O | Observed Mass Loss (%) (for FePO₄·2H₂O) | Product(s) |
| Dehydration | 100 - 250 | ~32.3% (for 4 H₂O) | ~20.35% (for 2 H₂O) | FePO₄ (amorphous) + H₂O(g) |
| Crystallization | 500 - 750 | 0% | 0% | FePO₄ (crystalline polymorphs) |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the iron(III) phosphate tetrahydrate sample into a clean TGA crucible (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable atmosphere.
-
Heat the sample from room temperature to a final temperature of approximately 900°C.
-
Use a constant heating rate, typically between 5 and 20°C/min. A slower rate (e.g., 5 or 10°C/min) is recommended for better resolution of decomposition steps.
-
-
Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
In-situ X-ray Diffraction (XRD)
-
Instrument Setup: Use an XRD instrument equipped with a high-temperature stage.
-
Sample Preparation: Place a small amount of the iron(III) phosphate tetrahydrate sample on the sample holder of the high-temperature stage.
-
Data Collection:
-
Collect an initial XRD pattern at room temperature.
-
Heat the sample to a series of desired temperatures, allowing the temperature to stabilize at each point before collecting an XRD pattern. The temperature points should be chosen based on the thermal events observed in the TGA/DSC data.
-
Collect XRD patterns over a suitable 2θ range to identify the crystalline phases present.
-
-
Data Analysis: Analyze the XRD patterns at each temperature to identify the crystalline phases and monitor the phase transitions during the thermal decomposition.
Visualizations
Caption: Predicted thermal decomposition pathway of Iron(III) Phosphate Tetrahydrate.
Caption: Experimental workflow for analyzing the thermal decomposition.
References
- 1. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thermal Transformation of FePO₄·4H₂O
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal transformation of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O).
Phase Transformation Overview
Upon heating, FePO₄·4H₂O undergoes a multi-step dehydration process, ultimately yielding anhydrous FePO₄. This transformation is critical in various applications, including catalyst preparation and the synthesis of electrode materials for lithium-ion batteries. The precise temperature control and understanding of the intermediate phases are crucial for achieving the desired material properties.
The thermal decomposition of FePO₄·4H₂O generally proceeds through two distinct dehydration steps.[1] Initially, the tetrahydrate loses a portion of its water molecules to form an intermediate hydrate, which upon further heating, releases the remaining water to become anhydrous iron(III) phosphate.
Troubleshooting Guide
This guide addresses common issues encountered during the thermal treatment of FePO₄·4H₂O.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dehydration | 1. Insufficient final temperature. 2. Heating rate is too high, not allowing enough time for water to escape. 3. Sample mass is too large, leading to poor heat transfer. | 1. Ensure the final temperature is above the second dehydration step (typically > 300°C). 2. Use a slower heating rate (e.g., 5-10°C/min). 3. Use a smaller sample size and ensure it is spread thinly in the crucible. |
| Sample Spattering/Explosion | 1. Heating rate is excessively high, causing rapid water vapor release. 2. Presence of sealed pores in the starting material. | 1. Significantly reduce the heating rate, especially during the initial dehydration phase. 2. Consider a pre-drying step at a lower temperature (e.g., 80°C) to slowly remove surface water. |
| Formation of Unwanted Phases (e.g., iron oxides) | 1. Heating to excessively high temperatures (e.g., > 900°C). 2. Non-inert atmosphere during heating. | 1. Maintain the final temperature below the decomposition temperature of anhydrous FePO₄. 2. Conduct the heating process under an inert atmosphere (e.g., nitrogen or argon) if phase purity is critical. |
| Inconsistent Results Between Batches | 1. Variation in the starting material's hydration state. 2. Differences in experimental conditions (heating rate, atmosphere, crucible type). 3. Instrument calibration drift. | 1. Ensure the starting FePO₄·4H₂O is from the same batch and has been stored under consistent humidity. 2. Standardize and document all experimental parameters. 3. Regularly calibrate the thermal analysis instrument (TGA/DSC). |
Frequently Asked Questions (FAQs)
Q1: What are the expected dehydration steps for FePO₄·4H₂O?
A1: The dehydration of FePO₄·4H₂O typically occurs in two main steps. The first step involves the loss of two water molecules to form the dihydrate (FePO₄·2H₂O), followed by a second step where the remaining two water molecules are removed to yield anhydrous FePO₄.[1]
Q2: At what temperatures do these dehydration steps occur?
A2: The exact temperatures can vary depending on factors like heating rate and atmospheric conditions. However, a general guideline is:
-
Step 1 (FePO₄·4H₂O → FePO₄·2H₂O + 2H₂O): Onset around 80-100°C, peaking around 120-150°C.
-
Step 2 (FePO₄·2H₂O → FePO₄ + 2H₂O): Onset around 150-180°C, peaking around 200-250°C.
Q3: What is the theoretical weight loss for each dehydration step?
A3: Based on the molecular weight of FePO₄·4H₂O (222.88 g/mol ), the theoretical weight losses are:
| Dehydration Step | Molar Mass of H₂O Lost | Theoretical Weight Loss (%) |
| Step 1: -2H₂O | 36.03 g/mol | ~16.16% |
| Step 2: -2H₂O | 36.03 g/mol | ~16.16% |
| Total Dehydration | 72.06 g/mol | ~32.33% |
Q4: What analytical techniques are best for monitoring the phase transformation?
A4:
-
Thermogravimetric Analysis (TGA): To quantify the weight loss associated with dehydration and determine the temperature ranges of each step.
-
Differential Scanning Calorimetry (DSC): To identify the endothermic peaks associated with water loss and any subsequent phase transitions.
-
X-ray Diffraction (XRD): To identify the crystal structure of the starting material, intermediates (if stable enough to be isolated), and the final anhydrous product.
Q5: What is the expected appearance change during heating?
A5: FePO₄·4H₂O is typically a pale-colored powder. Upon heating, it will likely lose its powdered texture and may change color. The anhydrous FePO₄ can be a yellow-brown solid.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of FePO₄·4H₂O into a clean, tared alumina (B75360) or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or dry air, with a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10°C/min is standard. Slower rates (e.g., 5°C/min) can provide better resolution of overlapping steps.
-
Temperature Range: Heat the sample from room temperature to at least 400°C to ensure complete dehydration. For studying high-temperature phase transitions of the anhydrous form, the range can be extended.
-
-
Data Analysis: Analyze the resulting TGA curve for weight loss steps and the DSC curve for endothermic peaks. Correlate the weight loss percentages with the theoretical values for the dehydration steps.
Powder X-ray Diffraction (XRD) for Phase Identification
-
Sample Preparation: Prepare samples of the initial FePO₄·4H₂O and the final product after heating to a temperature sufficient for complete dehydration (e.g., 350°C). If possible, intermediate phases can be prepared by heating to just after the first dehydration step and rapidly cooling.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation.
-
Data Collection: Scan the samples over a 2θ range appropriate for identifying the expected phases (e.g., 10-80°).
-
Phase Identification: Compare the obtained diffraction patterns with reference patterns from crystallographic databases (e.g., ICDD) to confirm the crystal structures of the initial, intermediate, and final materials.
Visualized Workflows and Pathways
References
Technical Support Center: Hydrothermal Synthesis of Ferric Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of ferric phosphate (B84403) (FePO₄) synthesized via hydrothermal methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the hydrothermal method for ferric phosphate synthesis?
A1: The hydrothermal method is a versatile and robust technique for producing high-purity, single-crystal materials. It allows for precise control over the crystallization process, which influences particle size, morphology, and crystallinity. This level of control is crucial for applications such as precursors for lithium-ion battery cathodes and in catalysis.[1] The process involves a chemical reaction in a closed system, typically an autoclave, at elevated temperatures and pressures with water as the solvent.[1]
Q2: What are the key parameters that influence the yield and morphology of ferric phosphate during hydrothermal synthesis?
A2: The yield and morphology of the synthesized ferric phosphate crystals can be significantly tuned by adjusting several key parameters, including pH, temperature, reaction time, and the concentration of precursors.[1][2] For instance, the morphology can change from microspheres to flower-like structures by varying the concentration of reactants and the reaction duration.[3][4]
Q3: What are the common iron and phosphate precursors used in this synthesis?
A3: Commonly used iron(III) salts include ferric chloride (FeCl₃) or ferric nitrate (B79036) (Fe(NO₃)₃).[1] For the phosphate source, phosphoric acid (H₃PO₄) or ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) are frequently utilized.[1] The choice of precursors can influence the final product's characteristics.[2]
Q4: Can additives be used to modify the synthesis outcome?
A4: Yes, additives can be used to control the morphology and particle size of the final product. For example, the addition of cetyltrimethylammonium bromide (CTAB), a surfactant, has been shown to effectively modulate the morphology of the synthesized FePO₄·2H₂O.[5][6] Urea can also influence the reaction route, leading to the formation of different iron phosphate compounds.[2]
Q5: What are the typical post-synthesis processing steps?
A5: After the hydrothermal reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected through centrifugation or filtration. The product is then washed multiple times with deionized water and ethanol (B145695) to eliminate any unreacted precursors or by-products. Finally, the purified product is dried in a vacuum oven at a low temperature, for instance, 60°C, for several hours.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction due to insufficient time or temperature.- Suboptimal pH affecting precursor solubility and precipitation.- Precursor concentration is too low. | - Increase the reaction time or temperature within the recommended range (e.g., 120-180°C for 6-24 hours).[1]- Adjust the pH of the precursor solution. The optimal pH can vary depending on the specific precursors and desired phase.[7][8]- Increase the concentration of the iron and phosphate precursors.[9] |
| Impure Product (e.g., presence of iron oxides) | - Incorrect pH of the reaction medium.- Oxidation of Fe²⁺ to Fe³⁺ if using a ferrous precursor without a proper oxidizing agent.- Inadequate washing of the final product. | - Carefully control the pH of the solution; for example, a pH between 2 and 3 has been reported to yield high-purity crystalline ferric phosphate dihydrate.[7]- If starting with an Fe(II) salt, ensure a suitable oxidizing agent like hydrogen peroxide (H₂O₂) is used to fully convert it to Fe(III).[4]- Thoroughly wash the precipitate with deionized water and ethanol to remove soluble impurities.[1] |
| Poor Crystallinity | - Reaction temperature is too low.- Reaction time is too short for crystal growth. | - Increase the hydrothermal synthesis temperature. Higher temperatures generally promote better crystallinity.[10][11]- Extend the reaction duration to allow for more complete crystal formation.[1] |
| Undesired Particle Morphology or Size | - Incorrect pH, temperature, or reaction time.- Inappropriate precursor concentration.- Absence of a morphology-directing agent. | - Systematically vary the pH, temperature, and reaction time to find the optimal conditions for the desired morphology.[1][3]- Adjust the concentration of the reactants as this can influence nucleation and growth.[3]- Consider adding a surfactant like CTAB to control particle shape and size.[5][6] |
| Particle Agglomeration | - High precursor concentration leading to rapid nucleation.- Insufficient stirring during precursor mixing. | - Optimize the precursor concentration to balance nucleation and growth rates.[9]- Ensure vigorous and uniform stirring when mixing the precursor solutions. |
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of FePO₄·2H₂O
This protocol outlines a general procedure for the synthesis of ferric phosphate dihydrate.
Materials:
-
Iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃)
-
Phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Preparation: Prepare aqueous solutions of the iron(III) salt and the phosphate source. The concentration can be varied to control the final morphology.[1]
-
Hydrothermal Reaction: Mix the precursor solutions in a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature, typically between 120-180°C, for a designated period, usually ranging from 6 to 24 hours. The reaction time influences crystal growth and morphology.[1]
-
Product Collection and Purification: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.[1]
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.[1]
Protocol 2: Synthesis of Spherical FePO₄·2H₂O
This protocol is for the synthesis of spherical ferric phosphate dihydrate, a useful precursor for LiFePO₄/C cathode materials.
Procedure:
-
Prepare Amorphous Precursor: Prepare an amorphous FePO₄·2H₂O solution.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heating: Maintain the autoclave at 150°C for 12 hours.[1][12]
-
Collection and Processing: Collect, wash, and dry the resulting spherical FePO₄·2H₂O powder as described in Protocol 1.[1]
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Ferric Phosphate Synthesis
| Parameter | Condition | Observation | Reference |
| pH | 1.0 - 2.5 | Influences the morphology of FePO₄·2H₂O, with different pH values leading to various microsphere structures. | [8] |
| 2 - 3 | Results in high-purity crystalline ferric phosphate dihydrate. | [7] | |
| 9.06 - 12.75 | For iron oxide nanoparticles, increasing pH leads to a decrease in average particle size. | [13] | |
| Temperature | 120 - 180°C | Typical range for hydrothermal synthesis of FePO₄.[1] | [1] |
| 120 - 175°C | Affects crystallinity and morphology of LiFePO₄; a critical temperature around 135°C is noted for rapid nucleation.[14] | [14] | |
| 150°C | Used to synthesize spherical FePO₄·2H₂O.[1][12] | [1][12] | |
| Time | 6 - 24 hours | Common reaction duration, influencing crystal growth and morphology.[1] | [1] |
| 12 hours | Specifically used for the synthesis of spherical FePO₄·2H₂O at 150°C.[1][12] | [1][12] | |
| Precursor Concentration | High | Can lead to highly crystalline material at lower temperatures. | [9][15] |
| Varied | Affects the morphology, with changes from microspheres to flower-like structures observed. | [3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of FePO4•2H2O with Flower-like Microstructure by a Facile Hydrothermal Synthesis Method | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00463J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Simple Hydrothermal Process Based on FePO4•2H2O to Synthesize Spherical LiFePO4/C Cathode Material | Scientific.Net [scientific.net]
- 13. Influence of the pH Synthesis of Fe3O4 Magnetic Nanoparticles on Their Applicability for Magnetic Hyperthermia: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temperature-dependent crystallinity and morphology of LiFePO4 prepared by hydrothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Low temperature hydrothermal synthesis of battery grade lithium iron phosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting low crystallinity in synthesized Iron(3+) phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low crystallinity in synthesized Iron(III) Phosphate (B84403) (FePO₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low crystallinity in synthesized iron(III) phosphate?
Low crystallinity in FePO₄ is often attributed to several key factors during the synthesis process. These include:
-
Suboptimal pH: The pH of the reaction solution is a critical parameter that dictates the crystalline phase of the iron(III) phosphate. Incorrect pH can lead to the formation of amorphous or poorly crystalline precipitates.[1][2][3]
-
Insufficient Reaction Time or Temperature: The transformation from an initially formed amorphous phase to a crystalline structure is often a time and temperature-dependent process.[4][5] Inadequate aging time or a reaction temperature that is too low can result in an amorphous final product.
-
Inappropriate Precursor Concentration: The concentration of iron and phosphate precursors can influence the nucleation and growth rates of the crystals, thereby affecting the final crystallinity.
-
Rapid Precipitation: A very fast precipitation rate can favor the formation of amorphous material over well-defined crystals.[3]
-
Presence of Impurities: Certain ions or molecules in the reaction mixture can inhibit crystal growth.
Q2: How does pH affect the crystalline phase of iron(III) phosphate?
The pH of the aqueous solution directly influences the type of hydrated iron(III) phosphate that precipitates. Different pH ranges favor the formation of specific crystalline structures. For instance, different phases such as strengite and metastrengite can be obtained by carefully controlling the pH during precipitation.[1][2] One study reported that by varying the pH, the resulting phases could be monoclinic (pH 0-1), a mix of monoclinic and orthorhombic (pH 1-2), or orthorhombic (pH 3-4).[2]
Q3: Can an amorphous iron(III) phosphate be converted to a crystalline form?
Yes, it is often possible to convert an amorphous FePO₄ precursor to a crystalline form. This is typically achieved through post-synthesis treatments such as:
-
Aging: Allowing the amorphous precipitate to remain in the mother liquor for an extended period can promote crystallization.[6]
-
Hydrothermal Treatment: Heating the amorphous material in an aqueous solution under pressure can provide the necessary energy for crystallization.
-
Annealing/Calcination: Heating the dried amorphous powder at a specific temperature can induce a phase transition to a crystalline state. The required temperature and duration will depend on the desired crystalline phase.[2] For example, one study noted the transformation of amorphous precipitates to strengite and phosphosiderite after 5 days at 100°C.[4]
Q4: What is the role of the iron and phosphate precursors in achieving high crystallinity?
The choice and quality of the iron and phosphate precursors are crucial. The purity of the precursors is important, as impurities can interfere with crystal growth.[7] Furthermore, the structure of the precursor can influence the properties of the final material.[8] For example, using a crystalline FePO₄ precursor can lead to a final product with better electrochemical properties in applications like Li-ion batteries.[8]
Troubleshooting Guide for Low Crystallinity
This guide provides a systematic approach to diagnosing and resolving issues of low crystallinity in your iron(III) phosphate synthesis.
Problem: XRD analysis shows broad, undefined peaks, indicating an amorphous or poorly crystalline product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase-controlled synthesis of iron phosphates via phosphation of β-FeOOH nanorods - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. ihedelftrepository.contentdm.oclc.org [ihedelftrepository.contentdm.oclc.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of FePO₄·4H₂O
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). The focus is on the critical role of pH in determining the morphology and purity of the final product.
Troubleshooting Guide
Issue: My FePO₄ precipitate is amorphous or has poor crystallinity.
-
Possible Cause: The pH of the reaction mixture may be outside the optimal range for crystalline FePO₄·4H₂O formation. Very low or very high pH values can lead to the formation of amorphous phases or other iron phosphate species.
-
Solution: Ensure the pH is controlled within the range of 2.0 to 2.5 for optimal crystallinity.[1][2][3] It is recommended to use a calibrated pH meter for precise monitoring and adjustment throughout the precipitation process. Add the pH-adjusting solution (e.g., NaOH or NH₃·H₂O) slowly and with vigorous stirring to avoid localized pH spikes.
Issue: I am observing impurities in my final product.
-
Possible Cause: The formation of impurity phases is highly dependent on the solution's pH. At pH values above the optimal range, you risk precipitating iron hydroxides (e.g., Fe(OH)₃), while at very low pH, the precipitation of FePO₄ may be incomplete.[2]
-
Solution: Maintain a stable pH of approximately 2.4 to prevent the formation of iron hydroxides or other phosphate phases.[1][2] Theoretical analysis and experimental results show that at a pH of 2.4, with the addition of an oxidizing agent like H₂O₂, the resulting FePO₄·2H₂O has a perfect crystal form with fewer impurities.[1][2]
Issue: The particle size of my FePO₄·4H₂O is too large or inconsistent.
-
Possible Cause: The pH can influence the nucleation and growth rates of the crystals, thereby affecting the final particle size.
-
Solution: For smaller and more uniform nanoparticles, a pH of around 2 has been shown to be effective.[4] The morphology and particle size of the precursor, FePO₄·xH₂O, directly impact the properties of subsequently synthesized materials like LiFePO₄/C, with smaller, well-dispersed particles leading to better performance.[5]
Issue: The morphology of my FePO₄·4H₂O is not what I expected (e.g., plates instead of spheres).
-
Possible Cause: The pH is a primary determinant of the resulting crystal morphology. Different pH ranges favor the formation of different crystal structures and shapes.
-
Solution: Carefully control the pH to target a specific morphology. For instance, in some iron phosphate systems, different phases (monoclinic vs. orthorhombic) are known to form at different pH ranges (pH 0-1 vs. pH 3-4), which will have distinct morphologies.[6] Refer to the data summary table below for more specific guidance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing crystalline FePO₄·4H₂O?
A1: The optimal pH for synthesizing crystalline FePO₄·2H₂O (a common hydrate) with minimal impurities is consistently reported to be in the acidic range, specifically around pH 2.0 to 2.5.[1][2][3] One study found that no impurities were present in FePO₄·xH₂O synthesized in a pH range of 2 to 5.[5]
Q2: How does pH affect the crystal structure of the iron phosphate precipitate?
A2: The pH of the synthesis solution plays a crucial role in determining which crystalline phase of iron phosphate is formed. For example, when mixing FeCl₃·6H₂O and H₃PO₄, the precipitate phase is monoclinic at a pH of 0-1, a mix of monoclinic and orthorhombic at a pH of 1-2, and orthorhombic at a pH of 3-4.[6]
Q3: What are the consequences of having an incorrect pH during synthesis?
A3: An incorrect pH can lead to several undesirable outcomes, including the formation of amorphous material instead of crystalline FePO₄·4H₂O, the co-precipitation of impurities such as iron hydroxides, and a lack of control over particle size and morphology.[2] This can significantly impact the material's performance in its intended application, for example, as a cathode material in lithium-ion batteries.[4][5]
Q4: Which reagents are typically used to adjust the pH during the synthesis of FePO₄·4H₂O?
A4: Common reagents used to adjust the pH in the synthesis of FePO₄·4H₂O include sodium hydroxide (B78521) (NaOH) and ammonia (B1221849) solution (NH₃·H₂O).[1][2][5] The choice of reagent may depend on the specific precursors and the desired purity of the final product.
Data Presentation
Table 1: Effect of pH on the Properties of Synthesized Iron Phosphate
| pH Value | Precursors | Resulting Phase/Morphology | Particle Size | Observations |
| 0 - 1 | FeCl₃·6H₂O, H₃PO₄ | Monoclinic FePO₄ | Not specified | Thermodynamically stable phase.[6] |
| 1 - 2 | FeCl₃·6H₂O, H₃PO₄ | Mixed: Monoclinic and Orthorhombic | Not specified | Transition region for crystal phase.[6] |
| 2 | Fe(NO₃)₃·9H₂O, H₃PO₄ | Not specified | Not specified | Resulted in LiFePO₄/C with superior electrochemical capacity (146 mAh/g).[4] |
| 2 | FeSO₄·7H₂O, H₃PO₄, H₂O₂ | FePO₄·2H₂O without impurities | Not specified | Optimal for high production rate and subsequent LiFePO₄ performance.[3] |
| 2.4 | FeSO₄, H₃PO₄, H₂O₂ | Crystalline FePO₄·2H₂O | Not specified | Perfect crystal form with fewer impurities.[1][2] |
| 3 - 4 | FeCl₃·6H₂O, H₃PO₄ | Orthorhombic FePO₄ | Not specified | Different crystal structure compared to lower pH.[6] |
| 2 - 5 | FeSO₄·7H₂O, H₃PO₄, H₂O₂ | FePO₄·xH₂O without impurities | Not specified | A safe range to avoid impurity phases.[5] |
Experimental Protocols
Detailed Methodology for pH-Controlled Synthesis of FePO₄·2H₂O
This protocol is based on a common co-precipitation method.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂) (oxidizing agent)
-
Sodium hydroxide (NaOH) or Ammonia solution (NH₃·H₂O) (for pH adjustment)
-
Deionized water
-
Flat-bottom flask with three necks
-
Stirring paddle
-
pH meter
-
Water bath for temperature control
Procedure:
-
Prepare aqueous solutions of FeSO₄·7H₂O and H₃PO₄ at the desired concentration (e.g., 0.1 mol/L).[1][2]
-
Add the prepared FeSO₄ and H₃PO₄ solutions to the three-necked flask.
-
Introduce a stirring paddle through the central neck and a pH meter through one of the side necks.
-
Begin stirring the solution to ensure homogeneity.
-
Add the required amount of H₂O₂ to the solution to oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[1][2]
-
Set the initial reaction temperature, for example, to 40°C, using the water bath.[1][2]
-
Slowly add NaOH or NH₃·H₂O solution dropwise to adjust the pH to the target value (e.g., 2.4). Monitor the pH continuously.[1][2]
-
Once the target pH is reached, increase the temperature to 80°C and maintain the reaction for a set duration, typically around 2 hours, with continuous stirring.[1][2]
-
After the reaction is complete, allow the precipitate to settle.
-
Separate the solid product from the solution by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the collected solid in an oven at approximately 105°C for about 4 hours to obtain FePO₄·2H₂O powder.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the pH-controlled synthesis of FePO₄·4H₂O.
Caption: Relationship between synthesis pH and FePO₄ morphology/purity.
References
Technical Support Center: Synthesis and Purification of Iron(III) Phosphate Tetrahydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Iron(III) Phosphate (B84403) Tetrahydrate (FePO₄·4H₂O).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Iron(III) Phosphate Tetrahydrate.
Issue 1: The final product is not the expected color (e.g., off-white, tan, or pale-yellow).
-
Question: My synthesized Iron(III) Phosphate is brownish or has a distinct yellow tint. What could be the cause?
-
Answer: A significant color deviation can indicate the presence of impurities or the formation of undesired iron oxide or hydroxide (B78521) phases.
-
Incomplete Oxidation: If starting from a ferrous (Fe²⁺) salt, incomplete oxidation to ferric (Fe³⁺) can result in a greenish or off-color product. Ensure sufficient oxidizing agent (e.g., hydrogen peroxide) is used and that the reaction goes to completion.
-
Incorrect pH: The pH of the reaction solution is critical. A pH that is too high can lead to the precipitation of ferric hydroxide (Fe(OH)₃), which is a reddish-brown solid. Conversely, a pH that is too low may inhibit the complete precipitation of iron phosphate.[1][2][3] The optimal pH for precipitation is typically in the range of 1.5 to 4.0.[2][3]
-
Presence of Impurities: The color can also be affected by impurities from the starting materials. For instance, if using industrial-grade reagents, trace metals can impart color to the final product.[4][5]
-
Issue 2: Low yield of Iron(III) Phosphate precipitate.
-
Question: I am getting a very low yield of my Iron(III) Phosphate. What factors could be contributing to this?
-
Answer: Low yield can be attributed to several factors related to the reaction conditions.
-
Suboptimal pH: As mentioned, the pH plays a crucial role. If the pH is not within the optimal range for precipitation, a significant portion of the iron and phosphate ions will remain in the solution.[1][2][3]
-
Inadequate Reaction Time or Temperature: Precipitation of Iron(III) Phosphate may not be instantaneous. Allowing for a sufficient aging or digestion time after the initial precipitation can help maximize the yield.[3] Temperature also influences the solubility and precipitation kinetics.[2]
-
Loss During Washing: Excessive washing or the use of a washing solution in which the product has some solubility can lead to a loss of product. Washing with deionized water is standard, but multiple extensive washes can reduce the final yield.[3]
-
Issue 3: The final product contains significant metallic impurities.
-
Question: My elemental analysis shows high levels of other metals like aluminum, copper, or nickel in my Iron(III) Phosphate. How can I remove these?
-
Answer: Metallic impurities are a common issue, especially when using technical-grade starting materials or recovering iron phosphate from waste streams.[6][7] The most effective method for removing these impurities is acid leaching.
-
Acid Leaching: Washing the crude Iron(III) Phosphate with a dilute acid solution can selectively dissolve many metallic impurities. Dilute sulfuric acid or phosphoric acid are commonly used for this purpose.[6][7] Hydrothermal treatment in dilute phosphoric acid has also been shown to be highly effective.[6][7]
-
Control of Starting Material Purity: The most straightforward way to minimize impurities is to use high-purity starting materials.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized Iron(III) Phosphate?
A1: Common metallic impurities include aluminum (Al), copper (Cu), calcium (Ca), and nickel (Ni), particularly when the synthesis is performed using industrial-grade reagents or from recycled materials.[6][7] If sulfate-containing precursors are used, sulfur can also be a significant impurity.[8]
Q2: How can I confirm the purity and identity of my synthesized Iron(III) Phosphate Tetrahydrate?
A2: A combination of analytical techniques is recommended:
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the material.
-
Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES or ICP-MS): To determine the elemental composition and quantify metallic impurities.
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size.[9]
-
Thermogravimetric Analysis (TGA): To determine the water content and confirm the hydration state (tetrahydrate).
Q3: What is the importance of the washing step after precipitation?
A3: The washing step is crucial for removing soluble byproducts and unreacted starting materials from the surface of the precipitate.[1][3] For example, if ammonium (B1175870) hydroxide is used for pH adjustment, ammonium salts will be present as byproducts and need to be washed away.[2] Typically, the precipitate is washed with deionized water until the pH of the filtrate is neutral.[3]
Q4: Can the morphology of the Iron(III) Phosphate particles be controlled during synthesis?
A4: Yes, the particle size and morphology can be influenced by several factors, including:
-
Reaction Temperature and Time: These parameters affect the nucleation and growth of the crystals.[2]
-
pH: The pH can influence the rate of precipitation and the final particle size.[1]
-
Stirring Rate: The agitation during precipitation can affect the particle size distribution.[2]
-
Use of Surfactants: The addition of surfactants can help control particle size and improve dispersion.
Experimental Protocols
1. Synthesis of Iron(III) Phosphate Tetrahydrate via Co-precipitation
This protocol describes a common method for synthesizing Iron(III) Phosphate Tetrahydrate using ferrous sulfate (B86663) as the iron source.
-
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Phosphoric acid (H₃PO₄)
-
Hydrogen peroxide (H₂O₂)
-
Ammonium hydroxide (NH₄OH) or other suitable base
-
Deionized water
-
-
Procedure:
-
Dissolve a stoichiometric amount of ferrous sulfate heptahydrate in deionized water to create a solution of a specific molarity (e.g., 1 M).
-
Slowly add a stoichiometric amount of phosphoric acid to the ferrous sulfate solution while stirring continuously.
-
Add hydrogen peroxide solution dropwise to the mixture to oxidize the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Adjust the pH of the solution to a range of 1.5-3.5 by slowly adding ammonium hydroxide. A precipitate will form.[2]
-
Continue stirring the suspension for a period of time (e.g., 1-2 hours) to allow for the aging of the precipitate.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with deionized water multiple times until the pH of the filtrate is close to neutral.[3]
-
Dry the precipitate in an oven at a low temperature (e.g., 60-80°C) to obtain Iron(III) Phosphate Tetrahydrate.[1]
-
2. Purification of Iron(III) Phosphate by Acid Leaching
This protocol outlines the procedure for removing metallic impurities from crude Iron(III) Phosphate.
-
Materials:
-
Crude Iron(III) Phosphate
-
Dilute sulfuric acid (e.g., 1 M) or dilute phosphoric acid
-
Deionized water
-
-
Procedure:
-
Suspend the crude Iron(III) Phosphate powder in the dilute acid solution in a beaker.
-
Stir the suspension at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 2-4 hours).
-
Filter the purified Iron(III) Phosphate.
-
Wash the precipitate thoroughly with deionized water to remove any residual acid and dissolved impurities.
-
Dry the purified product in an oven at a low temperature (e.g., 60-80°C).
-
Data Presentation
Table 1: Effectiveness of Acid Leaching for Impurity Removal
| Impurity | Leaching Method | Leaching Rate (%) | Reference |
| Aluminum (Al) | Dilute Sulfuric Acid | 36.0 | [6][7] |
| Copper (Cu) | Dilute Sulfuric Acid | 51.4 | [6][7] |
| Calcium (Ca) | Dilute Sulfuric Acid | 89.5 | [6][7] |
| Nickel (Ni) | Dilute Sulfuric Acid | 90.9 | [6][7] |
| Aluminum (Al) | Hydrothermal Treatment in Dilute Phosphoric Acid | 87.9 | [6][7] |
| Calcium (Ca) | Hydrothermal Treatment in Dilute Phosphoric Acid | 85.8 | [6][7] |
| Copper (Cu) | Hydrothermal Treatment in Dilute Phosphoric Acid | 98.4 | [6][7] |
| Nickel (Ni) | Hydrothermal Treatment in Dilute Phosphoric Acid | 99.1 | [6][7] |
Visualizations
Caption: Workflow for the synthesis of crude Iron(III) Phosphate Tetrahydrate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cdn.apub.kr [cdn.apub.kr]
- 3. CN103754855A - FePO4 synthesis method - Google Patents [patents.google.com]
- 4. cathodesolution.com [cathodesolution.com]
- 5. eepower.com [eepower.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Stability of Iron(3+) phosphate tetrahydrate in acidic solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O) in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Iron(III) phosphate tetrahydrate?
A1: Iron(III) phosphate tetrahydrate is practically insoluble in water but is soluble in mineral acids.[1][2][3] Its solubility in acidic solutions is highly dependent on the pH, the type of acid used, and the temperature.[4][5][6]
Q2: How does pH affect the solubility of Iron(III) phosphate?
A2: The solubility of Iron(III) phosphate increases significantly as the pH decreases (becomes more acidic).[4][6] In strongly acidic conditions (pH < 2), it is considerably more soluble than in weakly acidic or neutral conditions.[4][7] This is because the phosphate ion (PO₄³⁻) is the conjugate base of a weak acid and reacts with H⁺ ions, shifting the dissolution equilibrium towards the formation of soluble species.[7]
Q3: Does the type of acid used matter for dissolution?
A3: Yes, the type of acid can influence the dissolution process. While generally soluble in mineral acids, the formation of stable, colorless iron-phosphate complexes can occur, particularly with phosphoric acid.[1][8] Strong non-complexing acids like hydrochloric acid are often effective for dissolution.[5]
Q4: What happens to the Iron(III) phosphate in an acidic solution over time?
A4: In acidic aqueous solutions, Iron(III) phosphate dissolves to release ferric ions (Fe³⁺) and various protonated phosphate species (H₃PO₄, H₂PO₄⁻, HPO₄²⁻).[8][9] Depending on the pH and concentration, these can form soluble complexes like FeHPO₄⁺ and FeH₂PO₄²⁺.[9][10] At higher pH values (approaching neutral), the dissolved species may precipitate as ferric hydroxide (B78521) [Fe(OH)₃] or transform into other less soluble phases.[11][12]
Troubleshooting Guide
Problem 1: My Iron(III) phosphate tetrahydrate is not dissolving or is dissolving very slowly in an acidic solution.
-
Possible Cause 1: Insufficiently Low pH. The solution may not be acidic enough. Iron(III) phosphate is poorly soluble even at a pH of 1 and requires lower pH values for complete dissolution.[4]
-
Solution: Gradually decrease the pH of the solution by adding more acid. Monitor the pH continuously. The optimal solubility is often found in the pH range of 2-4, but lower values may be needed depending on the required concentration.[6]
-
-
Possible Cause 2: Temperature is too high. Unlike many salts, the solubility of iron phosphates can decrease as the temperature increases in acidic solutions.[6]
-
Solution: Attempt the dissolution at ambient or lower temperatures. Avoid heating the solution unless a specific protocol requires it.
-
-
Possible Cause 3: Formation of insoluble species. You may be operating at a pH where less soluble iron hydroxides or mixed iron-hydroxy-phosphate complexes form. Pure FePO₄·2H₂O precipitates typically form below pH 3.5; above this, mixtures with ferric hydroxide can emerge.[6]
-
Solution: Ensure the pH is maintained in the optimal range for dissolution and avoid pH levels above 3.5-4.0 if precipitation is observed.
-
Problem 2: The solution turned cloudy or a precipitate formed after initial dissolution.
-
Possible Cause 1: pH Shift. The dissolution of FePO₄ consumes protons (H⁺), which can cause the pH of the solution to rise.[6] This increase can lead to the precipitation of iron hydroxides or less soluble phosphate species.
-
Solution: Use a buffered acidic solution or monitor and adjust the pH by adding acid as the dissolution proceeds to maintain the desired acidic environment.
-
-
Possible Cause 2: Hydrolysis. In weakly acidic solutions, dissolved FePO₄ can hydrolyze to form iron(III) hydroxide [Fe(OH)₃] and phosphoric acid (H₃PO₄), with Fe(OH)₃ being insoluble.[12]
-
Solution: Maintain a sufficiently low pH to prevent the hydrolysis reaction from occurring.
-
Quantitative Data Summary
Table 1: Solubility of Iron(III) Phosphate as a Function of pH
| pH | Relative Solubility | Predominant Species in Solution | Reference |
| < 1.0 | High | Fe³⁺, FeH₂PO₄²⁺, H₃PO₄ | [4][9] |
| 1.0 - 2.2 | Moderate to High | Fe³⁺, FeOH²⁺, FeHPO₄⁺, H₃PO₄, H₂PO₄⁻ | [8] |
| 2.2 - 3.5 | Decreasing | FeHPO₄⁺, FeH₂PO₄²⁺, H₂PO₄⁻ | [6][9] |
| > 3.5 | Low | Potential for Fe(OH)₃ precipitation | [6] |
| 4.5 - 9.5 | Very Low | Transformation to iron hydroxides | [11] |
Table 2: Influence of Temperature and Acid Concentration on Solubility
| Factor | Effect on Solubility | Experimental Observation | Reference |
| Temperature | Inverse | Solubility decreases 1 to 2 orders of magnitude as temperature increases from 298.15 K to 363.15 K. | [6] |
| Phosphoric Acid Conc. | Direct | Solubility increases by 5 orders of magnitude or more as H₃PO₄ concentration increases from 1.13 to 10.7 wt%. | [6] |
Experimental Protocols
Protocol: Standardized Determination of FePO₄·4H₂O Solubility in an Acidic Buffer
-
Preparation of Acidic Buffer: Prepare a buffer solution at the target pH (e.g., pH 1.0, 2.0, 3.0) using appropriate reagents (e.g., HCl/KCl for pH 1-2.2, Glycine/HCl for pH 2.2-3.6). Ensure the buffer has sufficient capacity.
-
Slurry Preparation: Add an excess amount of Iron(III) phosphate tetrahydrate powder to a known volume of the prepared acidic buffer in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.
-
Sample Collection and Separation: Withdraw a sample of the slurry using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to separate the solid phase from the aqueous solution. This step must be performed quickly to prevent temperature changes or pH shifts.
-
Sample Dilution: Accurately dilute the clear filtrate with a known volume of the same acidic buffer or a dilute nitric acid solution to bring the iron concentration into the analytical range of the measurement instrument.
-
Analysis: Determine the concentration of dissolved iron in the diluted filtrate using a validated analytical technique such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: Calculate the solubility in units of mol/L or g/100 mL, accounting for the dilution factor.
Visualizations
References
- 1. Ferric phosphate | 10045-86-0 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Ferric Phosphate | FeO4P | CID 24861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. you-iggy.com [you-iggy.com]
Technical Support Center: Scaling Up Iron(III) Phosphate Tetrahydrate Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Iron(III) phosphate (B84403) tetrahydrate production.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of Iron(III) phosphate tetrahydrate production.
Issue 1: Low Yield of Iron(III) Phosphate Tetrahydrate Precipitate
-
Question: We are experiencing a lower than expected yield of Iron(III) phosphate tetrahydrate during our precipitation reaction. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields in Iron(III) phosphate tetrahydrate precipitation are often linked to suboptimal reaction conditions. The most critical factors include pH, temperature, and reactant concentrations.[1] Incomplete precipitation can result from these parameters being outside their optimal ranges.
Troubleshooting Steps:
-
Verify and Optimize pH: The pH of the reaction medium is a crucial factor. Pure ferric phosphate precipitation is most effective at a pH below 3.5.[1] As the pH increases, particularly above 4.5, the formation of ferric hydroxide (B78521) can compete with the desired reaction, reducing the yield of ferric phosphate.[1]
-
Monitor and Control Temperature: Reaction temperature influences the kinetics of the reaction and the formation of the precipitate. While the optimal temperature can vary depending on the specific synthesis method, maintaining a consistent and controlled temperature is essential for reproducibility.[1]
-
Check Reactant Concentrations: Ensure that the molar ratios of your iron and phosphate sources are correct. An insufficient amount of either reactant will directly limit the yield of the final product.[1]
-
Analyze Supernatant: After the precipitation process, analyze the supernatant for any dissolved iron and phosphate ions. The presence of high concentrations of these ions indicates that the precipitation was incomplete, suggesting a need to readjust the pH, temperature, or reaction time to optimize the process.[1]
-
Issue 2: Inconsistent Particle Size and Morphology in Scaled-Up Batches
-
Question: Our scaled-up batches of Iron(III) phosphate tetrahydrate show significant variation in particle size and morphology, which is affecting our downstream processing. How can we achieve better control?
-
Answer: Controlling particle size and morphology is critical for many applications, including drug delivery systems and as a precursor for battery materials. Key parameters that influence these characteristics are the reaction temperature, reactant concentration, and the rate of agitation.[1]
Troubleshooting Steps:
-
Precise Temperature Control: Higher aging temperatures can lead to a decrease in the size of spherical particles.[2] It is important to implement precise and uniform temperature control throughout the reactor.
-
Control Reactant Concentration: An increase in the concentration of the solute can also lead to the formation of smaller spherical particles.[2] Ensure that the dosing of reactants is accurate and consistent.
-
Optimize Agitation Rate: The agitation rate affects the mixing of reactants and the growth of particles. Insufficient agitation can lead to localized areas of high supersaturation and uncontrolled precipitation, while excessive agitation can lead to particle breakage. The optimal agitation rate should be determined experimentally for your specific reactor geometry and scale.[1]
-
Issue 3: Product Contamination with Anions and Other Metallic Impurities
-
Question: Our Iron(III) phosphate tetrahydrate product is contaminated with sulfate (B86663)/nitrate (B79036) anions and other metallic impurities. What are the sources of these impurities and how can we purify our product?
-
Answer: Impurities in the final product often originate from the starting materials, such as ferric sulfate or ferric nitrate. These impurities can be detrimental to the final application of the product.[1]
Troubleshooting Steps:
-
Select High-Purity Raw Materials: Whenever possible, it is best to start with high-purity iron and phosphorus sources to minimize the introduction of contaminants from the beginning of the process.[1]
-
Thoroughly Wash the Precipitate: Wash the Iron(III) phosphate tetrahydrate precipitate thoroughly with deionized water to remove any soluble impurities. It may be necessary to perform multiple washing steps to ensure all soluble impurities are removed.[1]
-
Utilize Magnetic Traps: For the removal of magnetic impurities, the use of one or more magnetic traps during the reaction process or after the formation of the final product can be effective.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for the large-scale production of Iron(III) phosphate tetrahydrate?
-
A1: The co-precipitation method is widely considered advantageous for mass production due to its potential for low energy consumption and cost-effectiveness.[1] This method allows for the modification of the morphology and size of the precursor by controlling parameters such as pH, the use of complexing agents, and the reaction time.[1]
-
-
Q2: How does the choice of the iron precursor (e.g., ferrous sulfate vs. ferric chloride) affect the final product?
-
Q3: What are the recommended storage conditions for Iron(III) phosphate tetrahydrate?
-
Q4: What safety precautions should be taken when handling Iron(III) phosphate tetrahydrate and its precursors?
-
A4: Standard chemical laboratory and production safety protocols should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and lab coats.[1] While Iron(III) phosphate itself is generally considered to have low toxicity, the precursors and reagents used in its synthesis, such as strong acids and oxidizing agents, can be hazardous.[1] Ensure proper ventilation and handling procedures are in place, especially when working with powders to avoid inhalation.[1][6]
-
Data Presentation
Table 1: Key Parameters for Iron(III) Phosphate Tetrahydrate Synthesis
| Parameter | Optimal Range/Value | Effect on Product Characteristics | Reference |
| pH | < 3.5 | Affects yield and purity; higher pH can lead to ferric hydroxide formation. | [1] |
| Temperature | Varies with method | Influences reaction kinetics, particle size, and morphology. | [1][2] |
| P/Fe Molar Ratio | 1.8 - 8.9 | Can determine the crystallographic phase (e.g., orthorhombic vs. monoclinic). | [7] |
| Agitation Rate | Experimentally determined | Affects particle size distribution and prevents localized supersaturation. | [1] |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Iron(III) Phosphate Tetrahydrate via Co-Precipitation
This protocol describes a general co-precipitation method for the synthesis of Iron(III) phosphate tetrahydrate.
Materials:
-
Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
Phosphoric acid (H₃PO₄)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Methodology:
-
Prepare Reactant Solutions:
-
Prepare a solution of the iron salt (e.g., 1 M FeCl₃) in deionized water.
-
Prepare a solution of phosphoric acid (e.g., 1 M H₃PO₄) in deionized water.
-
-
Precipitation:
-
Place the phosphoric acid solution in a beaker on a magnetic stirrer.
-
Slowly add the iron salt solution to the phosphoric acid solution while stirring continuously.
-
Monitor the pH of the solution using a pH meter.
-
Slowly add a base (e.g., NH₄OH or NaOH) dropwise to adjust the pH to the desired value (typically between 1.5 and 2.5). A precipitate will form.
-
-
Aging the Precipitate:
-
Continue stirring the mixture at a constant temperature (e.g., 50 °C) for a set period (e.g., 2 hours) to allow the precipitate to age and for the particle size to stabilize.
-
-
Washing and Filtration:
-
Turn off the heat and stirrer and allow the precipitate to settle.
-
Decant the supernatant.
-
Wash the precipitate by resuspending it in deionized water and stirring for 15 minutes. Allow the precipitate to settle and decant the supernatant. Repeat this washing step 3-4 times to remove any unreacted ions and by-products.
-
Filter the washed precipitate using a Buchner funnel and filter paper.
-
-
Drying:
-
Transfer the filtered solid to a drying dish and place it in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Characterization:
-
The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to observe the particle size and morphology.
-
Visualizations
Caption: Troubleshooting workflow for low yield of Iron(III) phosphate tetrahydrate.
Caption: Workflow for controlling particle size and morphology.
Caption: Relationship between reaction parameters and product characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Control on size and adsorptive properties of spherical ferric phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9174846B2 - Ferric phosphate and methods of preparation thereof - Google Patents [patents.google.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ammol.org [ammol.org]
- 7. Iron(III) Phosphate Dihydrate | High-Purity Reagent [benchchem.com]
Validation & Comparative
A Comparative Guide to Iron(III) Phosphate Tetrahydrate and Anhydrous Ferric Phosphate for Researchers and Drug Development Professionals
An In-depth Analysis of Two Iron Phosphate (B84403) Forms for Scientific Applications
Iron(III) phosphate exists in various forms, with the tetrahydrate and anhydrous states being of significant interest to the scientific community. While chemically similar, the presence of water of hydration in iron(III) phosphate tetrahydrate imparts distinct physicochemical properties compared to its anhydrous counterpart. These differences can have profound implications for their application in research, particularly in the fields of materials science and drug development. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal form for their specific needs.
Physicochemical Properties: A Tale of Two Hydration States
The primary distinction between iron(III) phosphate tetrahydrate and anhydrous ferric phosphate lies in their water content, which directly influences their crystal structure, solubility, and thermal stability. The presence of water molecules in the crystal lattice of the tetrahydrate form generally leads to a different crystalline structure compared to the anhydrous form.[1] This structural variance can affect the material's dissolution rate and subsequent bioavailability.[2]
Anhydrous ferric phosphate is typically synthesized from hydrated precursors through calcination, a high-temperature process that removes water molecules.[3] This process can also influence the material's crystallinity, with amorphous forms generally exhibiting higher solubility than their crystalline counterparts.[2]
For drug delivery applications, the biocompatibility of iron phosphates is a critical factor. Studies on iron(III) phosphate nanoparticles have shown good biocompatibility, with cell viability remaining high at concentrations up to 80 µg/mL.[4][5] While direct comparative studies on the biocompatibility of the tetrahydrate versus the anhydrous form are limited, the inherent nature of iron phosphates suggests good biological tolerance.
A summary of the key physicochemical properties is presented in the table below.
| Property | Iron(III) Phosphate Tetrahydrate | Anhydrous Ferric Phosphate | Key Observations |
| Chemical Formula | FePO₄·4H₂O | FePO₄ | The presence of four water molecules of hydration in the tetrahydrate form is the defining difference. |
| Molecular Weight | 222.88 g/mol | 150.82 g/mol | The higher molecular weight of the tetrahydrate is due to the water of hydration. |
| Appearance | Yellowish-white to tan powder | Yellow-brown solid | The color can vary depending on the synthesis method and purity. |
| CAS Number | 31096-47-6 | 10045-86-0 | Unique identifiers for each compound. |
| Solubility in Water | Slightly soluble | Insoluble | The hydrated form generally exhibits slightly better solubility in aqueous solutions.[1] |
| Solubility in Dilute Acid | Soluble | Soluble | Both forms are soluble in acidic conditions, which is relevant for bioavailability in gastric fluid.[6] |
| Thermal Stability | Decomposes upon heating, losing water of hydration.[7] | Thermally stable at lower temperatures but can undergo phase transitions at high temperatures.[8][9] | Thermal analysis is a key method to differentiate between the two forms. |
| Relative Bioavailability | Generally higher than anhydrous crystalline forms due to better dissolution.[2] | Lower in crystalline form; amorphous anhydrous form can have high bioavailability.[2] | Bioavailability is highly dependent on crystallinity and particle size.[10][11] |
Experimental Protocols
To aid researchers in the characterization and comparison of these materials, detailed methodologies for key experiments are provided below.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the water content and thermal stability of the iron phosphate samples.
Protocol:
-
Accurately weigh 5-10 mg of the iron phosphate sample into an alumina (B75360) crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
-
Analysis: For iron(III) phosphate tetrahydrate, a significant weight loss corresponding to the loss of four water molecules will be observed. The DSC curve will show endothermic peaks associated with the dehydration process. Anhydrous ferric phosphate will exhibit minimal weight loss until higher temperatures, where phase transitions or decomposition may occur.[8][12]
Crystallinity Analysis: X-ray Diffraction (XRD)
Objective: To determine the crystal structure and phase purity of the iron phosphate samples.
Protocol:
-
Prepare a powdered sample of the iron phosphate.
-
Mount the sample on a zero-background sample holder.
-
Place the sample in the XRD instrument.
-
Collect the diffraction pattern over a 2θ range of 10-80° using Cu Kα radiation.
-
Analysis: The resulting diffraction pattern is a fingerprint of the crystalline phases present. By comparing the experimental pattern to standard diffraction databases (e.g., JCPDS), the specific crystalline form of iron(III) phosphate (hydrated or anhydrous polymorphs) can be identified. Amorphous materials will not produce sharp diffraction peaks but rather a broad halo.[13][14][15]
Biocompatibility and Cytotoxicity Assessment: MTT Assay
Objective: To evaluate the in vitro cytotoxicity of the iron phosphate compounds on a relevant cell line (e.g., fibroblasts or specific cancer cell lines).
Protocol:
-
Culture the chosen cell line in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of iron(III) phosphate tetrahydrate and anhydrous ferric phosphate in a suitable solvent or dispersion medium.
-
Serially dilute the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the iron phosphate samples. Include a vehicle control (medium with solvent/dispersion agent) and a positive control (a known cytotoxic agent).
-
Incubate the cells for 24, 48, or 72 hours.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. A dose-dependent decrease in viability indicates cytotoxicity.[16][17][18]
Visualizing the Comparison: Workflows and Relationships
To further clarify the experimental processes and the relationships between the properties of these compounds, the following diagrams are provided.
Caption: Experimental workflow for comparing iron(III) phosphate forms.
Caption: Interrelationship of physicochemical properties and performance.
Conclusion
The choice between iron(III) phosphate tetrahydrate and anhydrous ferric phosphate is not trivial and should be guided by the specific requirements of the research application. The tetrahydrate form, with its inherent water molecules, may offer advantages in applications where slightly higher aqueous solubility is desired. Conversely, the anhydrous form is essential for applications requiring high thermal stability or as a precursor in high-temperature synthesis, such as in the production of lithium iron phosphate batteries.
For drug development, particularly in oral formulations, the amorphous form of either the hydrated or anhydrous iron(III) phosphate is likely to provide superior bioavailability due to its enhanced solubility.[2] Researchers are encouraged to perform the characterization and performance evaluation experiments detailed in this guide to make an informed decision based on empirical data. Understanding the nuanced differences between these two compounds will ultimately lead to more robust and reproducible scientific outcomes.
References
- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biocompatible FePO4 Nanoparticles: Drug Delivery, RNA Stabilization, and Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kinetic Analysis of the Thermal Decomposition of Iron(III) Phosphates: Fe(NH3)2PO4 and Fe(ND3)2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and bioavailability in rats of ferric phosphate nanoparticles. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A new iron-phosphate compound (Fe7P11O38) obtained by pyrophosphate stoichiometric glass devitrification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imf.ucmerced.edu [imf.ucmerced.edu]
- 16. Cytotoxic effect of magnetic iron oxide nanoparticles synthesized via seaweed aqueous extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Precipitation and Hydrothermal Synthesis of Iron (III) Phosphate Tetrahydrate (FePO₄·4H₂O)
For researchers and professionals in materials science and drug development, the synthesis method for iron (III) phosphate (B84403) (FePO₄) is a critical determinant of the final product's physicochemical properties, which in turn govern its performance in applications such as a precursor for lithium iron phosphate (LiFePO₄) cathodes in batteries.[1] This guide provides a detailed comparison of two prevalent synthesis techniques: co-precipitation and hydrothermal synthesis, offering insights into their respective methodologies and the characteristics of the resulting FePO₄·4H₂O.
Quantitative Performance Comparison
The choice between precipitation and hydrothermal synthesis often involves a trade-off between control over particle characteristics, cost, and scalability. The following table summarizes key quantitative and qualitative differences between these two methods.
| Parameter | Precipitation Method | Hydrothermal Method | Source(s) |
| Particle Size | Can range from nano-sized to several micrometers, but may be less uniform.[2][3] | Offers precise control, often resulting in uniform, well-defined morphologies (e.g., flower-like, spherical).[4][5] | [2][3][4][5] |
| Morphology | Typically results in amorphous or less crystalline particles, can be influenced by aging time.[6][7] | Produces highly crystalline structures with controllable morphologies.[4][5] | [4][5][6][7] |
| Yield | Generally high. | Can achieve very high yields (e.g., 99.5%).[4] | [2][4] |
| Purity | Purity can be high, but may require thorough washing to remove by-products. | High purity can be achieved. | |
| Process Temperature | Typically conducted at or near room temperature, up to 90°C.[6][7] | Requires elevated temperatures (e.g., 120-180°C).[4] | [4][6][7] |
| Process Pressure | Atmospheric pressure. | High pressure (autoclave). | [4] |
| Reaction Time | Can be rapid, but may involve an aging step.[6][7] | Generally longer reaction times are required (e.g., 6-24 hours).[4][5] | [4][5][6][7] |
| Cost & Scalability | Simple, cost-effective, and suitable for industrial production.[6][8] | More energy-intensive and may be less scalable due to the need for autoclaves.[5] | [5][6][8] |
| Environmental Impact | Can generate significant industrial sewage if not managed properly. | Can be designed to be more environmentally friendly by reducing industrial sewage.[5] | [5] |
| Control over Properties | Good control by manipulating pH, temperature, and concentration.[6] | Excellent control over particle size and morphology.[1][5] | [1][5][6] |
Experimental Protocols
Detailed methodologies for both synthesis routes are provided below, based on established experimental procedures.
Co-Precipitation Synthesis of FePO₄·4H₂O
This method involves the simultaneous precipitation of ferric and phosphate ions from a solution.[6] It is valued for its simplicity and cost-effectiveness.[6]
Materials and Equipment:
-
Ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
-
Reaction vessel with stirring and heating capabilities
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Precursor Solution Preparation: Prepare a 1 M solution by dissolving appropriate amounts of Fe(NO₃)₃·9H₂O and H₃PO₄ in deionized water.[6]
-
Reaction Setup: Transfer the precursor solution to the reaction vessel and heat to 60°C while stirring at 900 RPM.[6]
-
pH Adjustment and Precipitation: Slowly add a 3 M ammonium hydroxide solution to the reaction mixture to adjust the pH to approximately 1.5, inducing precipitation.[6]
-
Aging: Allow the precipitate to age in the solution to ensure complete reaction and to influence particle characteristics.[6]
-
Collection and Washing: Collect the precipitate by filtration and wash it thoroughly with deionized water to remove any soluble impurities.[6]
-
Drying: Dry the washed precipitate in an oven at 80°C for 12 hours to obtain the hydrated ferric phosphate powder.[6]
Hydrothermal Synthesis of FePO₄·4H₂O
Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures, allowing for the formation of highly crystalline and morphologically controlled particles.[4]
Materials and Equipment:
-
Iron(III) salt (e.g., FeCl₃ or Fe(NO₃)₃)
-
Phosphate source (e.g., H₃PO₄ or NH₄H₂PO₄)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
Precursor Preparation: Prepare aqueous solutions of the iron(III) salt and the phosphate source.[4]
-
Hydrothermal Reaction: Mix the precursor solutions in the Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120-180°C for a duration of 6-24 hours.[4] The specific temperature and time will influence the crystal growth and morphology.[4]
-
Product Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.[4] Collect the precipitate by centrifugation or filtration.[4]
-
Purification: Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and by-products.[4]
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.[4]
Experimental Workflow Diagrams
To visualize the procedural flow of each synthesis method, the following diagrams are provided.
Caption: Workflow for Co-Precipitation Synthesis of FePO₄·4H₂O.
Caption: Workflow for Hydrothermal Synthesis of FePO₄·4H₂O.
Conclusion
References
A Comparative Guide to the XRD Analysis of Iron(III) Phosphate Hydrates for Phase Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of two common iron(III) phosphate (B84403) hydrate (B1144303) phases: strengite and phosphosiderite. Understanding the distinct crystallographic properties of these polymorphs is crucial for accurate phase identification in various research and development applications, including pharmaceutical formulation and materials science. This document presents supporting experimental data, a detailed analytical protocol, and a visual workflow for phase identification.
Distinguishing Iron(III) Phosphate Hydrate Polymorphs: Strengite vs. Phosphosiderite
Strengite and phosphosiderite are both hydrated forms of iron(III) phosphate (FePO₄·2H₂O) but differ in their crystal structures. Strengite possesses an orthorhombic crystal system, while phosphosiderite is monoclinic. These structural differences result in unique powder XRD patterns, which serve as fingerprints for their identification.
Comparative XRD Data
The following table summarizes the characteristic XRD peaks for strengite and phosphosiderite, including their d-spacings and relative intensities. This data is essential for distinguishing between the two phases in an unknown sample.
| Strengite (Orthorhombic) [1][2][3] | Phosphosiderite (Monoclinic) [4] |
| d-spacing (Å) | Relative Intensity (%) |
| 5.509 | 60 |
| 4.383 | 85 |
| 3.996 | 45 |
| 3.114 | 100 |
| 3.002 | 45 |
| 2.949 | 45 |
| 2.546 | 50 |
| 2.455 | 30 |
| 2.088 | 30 |
| 1.998 | 25 |
Note: The 2θ values are dependent on the wavelength of the X-ray source used. The d-spacing is an intrinsic property of the crystal structure.
Experimental Protocol for XRD Analysis
This section outlines a standard procedure for preparing and analyzing iron(III) phosphate hydrate samples using powder XRD.
1. Sample Preparation
-
Grinding: The sample should be gently ground to a fine, homogenous powder using an agate mortar and pestle. This minimizes preferred orientation of the crystallites.
-
Sample Mounting: The powdered sample is then carefully packed into a sample holder. The surface of the sample should be smooth and level with the surface of the holder to ensure accurate data collection.
2. Instrument Parameters
-
X-ray Source: A common X-ray source is Cu Kα radiation (λ = 1.5406 Å).
-
Scan Range (2θ): A typical scan range for phase identification is 10° to 80°.
-
Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2°/minute are generally sufficient for routine analysis.
3. Data Analysis
-
Phase Identification: The obtained XRD pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
-
Data Matching: The experimental d-spacings and relative intensities are matched with the database entries for strengite and phosphosiderite to identify the phase(s) present in the sample.
Visualizing the Phase Identification Workflow
The following diagram illustrates the logical workflow for identifying the phase of an unknown iron(III) phosphate hydrate sample using XRD.
Caption: Workflow for XRD-based phase identification of iron(III) phosphate hydrates.
References
Validating the Stoichiometry of Synthesized FePO₄·4H₂O: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stoichiometric validation of synthesized compounds is a critical step to ensure the integrity and reproducibility of experimental results. This guide provides a comparative analysis of key analytical techniques for validating the stoichiometry of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O), a compound with applications in catalysis and as a precursor for battery materials.
The accurate determination of the elemental composition and the degree of hydration is paramount. This guide outlines the primary and alternative methods for this validation, presenting their principles, advantages, and limitations. Detailed experimental protocols for the most common techniques are also provided.
Core Validation Techniques
The validation of FePO₄·4H₂O stoichiometry primarily relies on a combination of thermal and elemental analysis techniques to quantify the water content and the iron-to-phosphate ratio.
1. Thermogravimetric Analysis (TGA): This is the principal method for determining the water of hydration. By precisely measuring the change in mass of a sample as it is heated at a controlled rate, the loss of water molecules can be quantified.
2. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful technique for accurate elemental analysis. After dissolving the sample, this method can precisely determine the concentration of iron and phosphorus, allowing for the verification of the 1:1 molar ratio of Fe to PO₄.
Alternative and Complementary Methods
While TGA and ICP-OES are the primary methods, other techniques can provide valuable complementary information or serve as alternatives.
1. Karl Fischer Titration: This is a highly specific and accurate method for the determination of water content. It is particularly useful for samples with low water content and can be a valuable alternative to TGA.
2. X-ray Fluorescence (XRF): XRF is a non-destructive technique that can also be used to determine the elemental composition of a sample. It can be a faster alternative to ICP-OES for elemental analysis, though it may have different sensitivity and matrix effects.
3. X-ray Diffraction (XRD): While not a direct method for stoichiometric validation, XRD is crucial for confirming the crystal structure and phase purity of the synthesized material. The presence of unexpected phases could indicate an incorrect stoichiometry or the presence of impurities.
Quantitative Data Comparison
| Parameter | Theoretical Value (FePO₄·4H₂O) | Thermogravimetric Analysis (TGA) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Karl Fischer Titration |
| Water Content (% w/w) | 32.32% | Principle: Measures mass loss upon heating. Pros: Direct measurement of water loss, relatively simple. Cons: Non-specific to water (other volatiles can interfere), requires careful interpretation of decomposition steps. | Not Applicable | Principle: Titration based on a specific reaction with water. Pros: Highly specific to water, very accurate for low water content. Cons: Requires specialized equipment and reagents, sample must be soluble in the KF solvent. |
| Iron Content (% w/w) | 25.05% | Not Applicable | Principle: Atomic emission from an inductively coupled plasma. Pros: High sensitivity and accuracy for elemental analysis. Cons: Destructive technique, requires sample dissolution, potential for spectral interferences. | Not Applicable |
| Phosphorus Content (% w/w) | 13.89% | Not Applicable | Principle: Atomic emission from an inductively coupled plasma. Pros: High sensitivity and accuracy for elemental analysis. Cons: Destructive technique, requires sample dissolution, potential for spectral interferences. | Not Applicable |
| Fe:P Molar Ratio | 1:1 | Not Applicable | Principle: Determined from the measured concentrations of Fe and P. Pros: Direct verification of the elemental ratio. Cons: Dependent on the accuracy of the ICP-OES measurement. | Not Applicable |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the water content of synthesized FePO₄·4H₂O.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place approximately 5-10 mg of the synthesized FePO₄·4H₂O powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Analysis Parameters:
-
Temperature Program: Heat the sample from room temperature (e.g., 25 °C) to a final temperature of at least 600 °C. A heating rate of 10 °C/min is common.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a typical flow rate of 20-50 mL/min to prevent oxidative side reactions.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Identify the temperature ranges corresponding to mass loss events on the TGA curve. The loss of water of hydration is expected to occur in one or more steps at temperatures above 100 °C.
-
Calculate the percentage mass loss corresponding to the dehydration steps. This value should be compared to the theoretical water content of 32.32% for FePO₄·4H₂O.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Protocol
Objective: To determine the iron and phosphorus content and confirm the Fe:P molar ratio.
Methodology:
-
Sample Digestion:
-
Accurately weigh approximately 100 mg of the synthesized FePO₄·4H₂O into a clean digestion vessel.
-
Add a suitable acid mixture for dissolution. A common mixture is concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia). The exact volumes will depend on the sample mass and digestion vessel.
-
Heat the mixture using a hot plate or microwave digestion system until the sample is completely dissolved.
-
-
Sample Dilution:
-
Quantitatively transfer the digested sample solution to a volumetric flask of appropriate volume (e.g., 100 mL) and dilute to the mark with deionized water.
-
Further dilutions may be necessary to bring the concentrations of Fe and P within the linear dynamic range of the ICP-OES instrument.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of known concentrations for both iron and phosphorus using certified standard solutions. The concentration range of the standards should bracket the expected concentrations in the diluted sample solutions.
-
-
Analysis:
-
Aspirate the blank, calibration standards, and sample solutions into the ICP-OES instrument.
-
Measure the emission intensities at the selected wavelengths for iron and phosphorus.
-
-
Data Analysis:
-
Construct calibration curves for Fe and P by plotting emission intensity versus concentration.
-
Determine the concentrations of Fe and P in the sample solutions from their emission intensities using the calibration curves.
-
Calculate the percentage by mass of Fe and P in the original solid sample, accounting for all dilutions.
-
Calculate the molar ratio of Fe to P and compare it to the theoretical 1:1 ratio.
-
Karl Fischer Titration Protocol (Alternative for Water Content)
Objective: To provide a highly accurate determination of the water content in FePO₄·4H₂O.
Methodology:
-
Instrument Setup: Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content) according to the manufacturer's instructions.
-
Solvent Preparation: Add a suitable Karl Fischer solvent to the titration cell and titrate to a dry endpoint to eliminate any residual water.
-
Sample Introduction:
-
Accurately weigh a suitable amount of the synthesized FePO₄·4H₂O.
-
Quickly transfer the sample to the titration cell. The sample must dissolve in the solvent to release the water. If solubility is an issue, a high-temperature oven attachment can be used to evaporate the water, which is then carried by a dry gas stream into the titration cell.
-
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Data Analysis: The instrument software will calculate the amount of water in the sample based on the volume of titrant used. The result is typically given as a percentage of water by mass.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive validation of synthesized FePO₄·4H₂O.
Caption: Workflow for the validation of FePO₄·4H₂O stoichiometry.
A Comparative Guide to the Thermal Decomposition of Iron(III) Phosphate Hydrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Iron(III) Phosphate (B84403) Tetrahydrate and Dihydrate Decomposition via TGA-DSC
This guide provides a detailed comparison of the thermal decomposition behavior of Iron(III) phosphate tetrahydrate (FePO₄·4H₂O) and its common alternative, Iron(III) phosphate dihydrate (FePO₄·2H₂O). Understanding the thermal stability and decomposition pathways of these hydrated compounds is critical for their application in various fields, including materials science, catalysis, and pharmaceuticals. The data presented herein is derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering quantitative insights into their thermal degradation profiles.
Quantitative Analysis of Thermal Decomposition
The thermal decomposition of hydrated iron(III) phosphates involves the sequential loss of water molecules. The precise temperature ranges and corresponding mass losses for these dehydration events are key indicators of the material's stability and composition. The following table summarizes the quantitative data obtained from TGA-DSC analysis of Iron(III) phosphate tetrahydrate and Iron(III) phosphate dihydrate.
| Compound | Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Thermal Event (DSC) |
| Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O) | Stage 1: Loss of 2 H₂O | ~50 - 150 | 16.15 | Not explicitly found in search results | Endothermic |
| Stage 2: Loss of 2 H₂O | ~150 - 300 | 16.15 | Not explicitly found in search results | Endothermic | |
| Iron(III) Phosphate Dihydrate (FePO₄·2H₂O) | Stage 1: Loss of 1 H₂O | ~131 - 162 | 9.64 | ~9.4 | Endothermic |
| Stage 2: Loss of 1 H₂O | ~162 - 400 | 9.64 | ~9.4 | Endothermic | |
| Crystallization | ~568 - 600 | 0 | 0 | Exothermic |
Note: The theoretical mass loss is calculated based on the molecular weights of the compounds. Observed mass loss and temperature ranges can vary with experimental conditions such as heating rate and atmosphere.
Decomposition Pathway
The thermal decomposition of these hydrated iron phosphates follows a multi-step process, primarily involving dehydration. The sequence of events can be visualized as a logical progression from the hydrated state to the anhydrous form.
Decomposition pathways of iron(III) phosphate hydrates.
Experimental Protocols
The following is a representative experimental protocol for conducting TGA-DSC analysis on hydrated iron(III) phosphates.
Objective: To determine the thermal stability, dehydration temperatures, and mass loss of Iron(III) phosphate tetrahydrate and dihydrate.
Instrumentation: A simultaneous TGA-DSC instrument is used to measure both mass change and heat flow as a function of temperature.
Experimental Workflow:
Experimental workflow for TGA-DSC analysis.
Procedure:
-
Sample Preparation: A sample of 5-10 mg of the hydrated iron(III) phosphate is accurately weighed into an alumina (B75360) or platinum crucible.
-
Instrument Setup: The crucible containing the sample and an empty reference crucible are placed in the TGA-DSC instrument. The system is then purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a controlled atmosphere.
-
Thermal Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate, typically 10°C/min.
-
Data Analysis: The TGA curve, which plots mass change as a function of temperature, is analyzed to determine the onset and end temperatures of each decomposition step and the corresponding percentage of mass loss. The DSC curve, which shows the heat flow, is used to identify whether the decomposition events are endothermic or exothermic.
This comprehensive approach allows for a detailed and objective comparison of the thermal properties of different hydrated forms of iron(III) phosphate, providing valuable data for researchers and professionals in various scientific disciplines.
Performance comparison of different Iron(3+) phosphate polymorphs in batteries
For Researchers, Scientists, and Drug Development Professionals
Iron(III) phosphate (B84403) (FePO4) stands as a compelling cathode material for next-generation lithium-ion and sodium-ion batteries, primarily due to its inherent safety, low cost, and environmental benignity. The electrochemical performance of FePO4 is intricately linked to its crystal structure, or polymorph. This guide provides an objective comparison of the key performance metrics of different FePO4 polymorphs—olivine (B12688019), monoclinic, trigonal, and amorphous—supported by experimental data to aid in the selection and development of advanced energy storage solutions.
Performance Comparison of FePO4 Polymorphs
The electrochemical characteristics of FePO4 polymorphs vary significantly, impacting their specific capacity, rate capability, and cycling stability. The following table summarizes the quantitative performance data from various studies.
| Polymorph | Ion | Specific Capacity (mAh/g) | C-Rate | Cycling Stability | Voltage Plateau (V) | Reference |
| Olivine | Li+ | ~163 | 0.1C | Good | ~3.4 | [1] |
| Na+ | ~111 | 0.1C | 90% retention after 240 cycles | ~2.8 | ||
| Monoclinic | Li+ | Not explicitly reported as a direct cathode material, but LiFePO4 derived from monoclinic FePO4 shows excellent performance. | - | - | - | [2] |
| Trigonal | Li+ | Lower capacity compared to olivine and amorphous forms. | - | Considered electrochemically inactive when sintered at high temperatures. | Lower voltage than olivine. | [3] |
| Amorphous | Li+ | 175.6 | 0.1C | Good, 139.1 mAh/g after 500 cycles at 5C | ~3.0 | [4][5] |
| Na+ | 175.4 | 50 mA/g | Stable for 500 cycles | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis and electrochemical testing protocols for the different FePO4 polymorphs.
Synthesis Protocols
1. Olivine FePO4 (Hydrothermal Method)
-
Precursors: Ferrous sulfate (B86663) (FeSO4·7H2O), phosphoric acid (H3PO4), and lithium hydroxide (B78521) (LiOH).
-
Procedure:
-
Dissolve stoichiometric amounts of FeSO4·7H2O and H3PO4 in deionized water.
-
Separately, dissolve LiOH in deionized water.
-
Slowly add the LiOH solution to the iron phosphate solution under vigorous stirring to form a precursor slurry.
-
Transfer the slurry to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 180-220°C for 6-12 hours.
-
After cooling, filter, wash the precipitate with deionized water and ethanol (B145695), and dry at 60-80°C in a vacuum oven.
-
2. Monoclinic FePO4 (Sol-Gel Method)
-
Precursors: Iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3·9H2O) and ammonium (B1175870) dihydrogen phosphate (NH4H2PO4).
-
Procedure:
-
Dissolve stoichiometric amounts of Fe(NO3)3·9H2O and NH4H2PO4 in a mixed solvent of ethanol and deionized water.
-
Add a chelating agent, such as citric acid, to the solution and stir until a clear solution is formed.
-
Heat the solution at 80°C with continuous stirring to form a viscous gel.
-
Dry the gel at 120°C overnight to obtain a precursor powder.
-
Calcine the powder at 500-600°C in air for several hours to obtain the monoclinic FePO4 phase.
-
3. Trigonal FePO4 (Hydrothermal Method)
-
Precursors: Iron(III) chloride (FeCl3) and phosphoric acid (H3PO4).
-
Procedure:
-
Dissolve FeCl3 and H3PO4 in deionized water.
-
Adjust the pH of the solution to a specific value (e.g., by adding a base like NaOH) to control the morphology.
-
Transfer the solution to a Teflon-lined autoclave and heat at a controlled temperature (e.g., 180°C) for a specific duration.
-
The resulting precipitate is then filtered, washed, and dried.
-
A subsequent calcination step at a higher temperature (e.g., >500°C) is often required to achieve the trigonal phase.[2]
-
4. Amorphous FePO4 (Co-precipitation Method)
-
Precursors: Iron(III) nitrate (Fe(NO3)3) and ammonium phosphate ((NH4)3PO4).[7]
-
Procedure:
-
Prepare aqueous solutions of Fe(NO3)3 and (NH4)3PO4.
-
Slowly add the (NH4)3PO4 solution to the Fe(NO3)3 solution under vigorous stirring at room temperature.
-
A precipitate of amorphous FePO4·nH2O will form immediately.
-
Age the precipitate in the mother liquor for a few hours.
-
Filter, wash the precipitate thoroughly with deionized water and ethanol to remove impurities.
-
Dry the product at a relatively low temperature (e.g., 80°C) in a vacuum oven to obtain amorphous FePO4.[8][9]
-
Electrochemical Characterization Protocol
1. Cathode Slurry Preparation
-
Composition: A typical slurry consists of the active FePO4 polymorph powder, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10.
-
Procedure:
-
Dissolve the PVDF binder in N-methyl-2-pyrrolidone (NMP) to form a solution.
-
Add the active material and conductive carbon to the binder solution.
-
Mix the components thoroughly using a planetary mixer or magnetic stirrer to form a homogeneous slurry.
-
2. Electrode Fabrication
-
Coating: The prepared slurry is uniformly coated onto an aluminum foil current collector using a doctor blade technique.
-
Drying: The coated electrode is first dried in an oven at around 80°C to evaporate the NMP solvent and then further dried under vacuum at 120°C for at least 12 hours.
-
Cutting: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried electrode sheet.
3. Coin Cell Assembly
-
Components: CR2032 coin cell cases, prepared cathode, lithium metal anode, separator (e.g., Celgard 2400), and electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).
-
Procedure (inside an argon-filled glovebox):
-
Place the cathode at the bottom of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add more electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the coin cell using a crimping machine to ensure a proper seal.
-
4. Electrochemical Measurements
-
Galvanostatic Cycling: Charge and discharge the assembled coin cells at various C-rates (e.g., from C/10 to 5C) within a specific voltage window (e.g., 2.0-4.2 V vs. Li/Li+) using a battery cycler. This determines the specific capacity, rate capability, and cycling stability.
-
Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the electrochemical reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell over a range of frequencies to analyze the charge transfer resistance and ion diffusion kinetics.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for synthesizing and evaluating the performance of different FePO4 polymorphs.
Caption: Experimental workflow for comparing FePO4 polymorphs.
This guide provides a foundational understanding of the performance differences between various FePO4 polymorphs and the experimental procedures required for their evaluation. The choice of a specific polymorph will ultimately depend on the desired battery characteristics, such as high capacity, long cycle life, or high-rate capability. Further research into optimizing the synthesis and electrode engineering for each polymorph will continue to unlock the full potential of this promising cathode material.
References
- 1. Graphene-Enhanced FePO4 Composites with Superior Electrochemical Performance for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural properties and electrochemical performance of different polymorphs of FePO4 as raw materials for lithium ion electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Construction of High-Performance Amorphous FePO4/Carbon Nanomaterials as Cathodes of Lithium-Ion Batteries [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Characterizing Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O): A Comparative Guide to Spectroscopic and Thermal Techniques
For Researchers, Scientists, and Drug Development Professionals
Iron(III) phosphate (B84403) and its hydrated forms are materials of significant interest in various fields, including their use as phosphate binders in pharmaceuticals and as precursor materials for lithium-ion battery cathodes.[1][2] Accurate characterization is crucial for understanding its properties and ensuring its efficacy and safety. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of FePO₄·4H₂O, alongside alternative techniques, supported by experimental data and detailed protocols.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For FePO₄·4H₂O, it is particularly useful for confirming the presence of phosphate (PO₄³⁻) and water (H₂O) groups, providing insight into the material's composition and hydration state.
Experimental Protocol: FTIR Analysis of FePO₄·4H₂O
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the FePO₄·4H₂O sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. KBr is transparent in the mid-IR region and serves as an ideal matrix.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Identify characteristic absorption bands and assign them to specific vibrational modes of the PO₄³⁻ and H₂O functional groups.
-
Experimental Workflow: FTIR Characterization
FTIR Spectral Data for Hydrated Iron Phosphate
The FTIR spectrum of hydrated iron phosphate exhibits characteristic absorption bands corresponding to the vibrational modes of water and phosphate groups.
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference(s) |
| ~3410 (broad) | O-H stretching | Symmetric and asymmetric stretching of H₂O molecules | [2][3] |
| ~1650 | H-O-H bending | Bending vibration of crystallization water | [2][3] |
| ~1060 (strong) | P-O stretching | Asymmetric stretching of the PO₄³⁻ tetrahedron | [2] |
| 900 - 1200 (broad) | P-O vibrations | General region for phosphate group vibrations | [4] |
| 500 - 670 | O-P-O bending | Bending vibrations within the PO₄³⁻ tetrahedron | [5][6] |
| ~430 | Fe-O vibrations | Stretching vibrations involving the iron-oxygen bond | [4] |
Alternative Characterization Techniques
While FTIR is excellent for identifying functional groups, a comprehensive characterization of FePO₄·4H₂O often requires complementary techniques to understand its crystallinity, elemental composition, and thermal stability.
X-ray Diffraction (XRD)
XRD is a primary technique for determining the crystallographic structure of a material. It distinguishes between crystalline and amorphous phases and can identify specific crystal structures.
-
Information Provided: For FePO₄·4H₂O, XRD analysis typically reveals a mostly amorphous or poorly crystalline structure.[7] Upon heating, the material dehydrates and crystallizes, often into a hexagonal (α-quartz type) structure, which can be monitored by XRD.[1][7]
-
Experimental Protocol Summary: A powdered sample is exposed to a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the material's crystal structure.
| Technique | Key Findings for Hydrated Iron Phosphate | Reference(s) |
| XRD | Precipitated FePO₄·xH₂O is often amorphous.[7] | [7] |
| Crystalline hexagonal FePO₄ forms after calcination above ~600°C. | [7] |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light.
-
Information Provided: Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar bonds, making it particularly effective for analyzing the PO₄³⁻ tetrahedron. While water is a weak Raman scatterer, the phosphate vibrations are typically strong and well-defined.
-
Experimental Protocol Summary: A laser is focused on the sample, and the scattered light is collected and analyzed. The frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecules.
| Technique | Characteristic Peaks (cm⁻¹) | Assignment | Reference(s) |
| Raman | ~1015-1020 | ν₁ (symmetric stretching) of PO₄³⁻ | [8][9] |
| ~1058-1148 | ν₃ (asymmetric stretching) of PO₄³⁻ | [9] | |
| ~537-643 | ν₄ (bending) of PO₄³⁻ | [9] | |
| ~393-420 | ν₂ (bending) of PO₄³⁻ | [9] |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of a material and observe phase transitions.
-
Information Provided: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. For FePO₄·4H₂O, these techniques can quantify the water content and identify the temperatures of dehydration and crystallization.
-
Experimental Protocol Summary: A small amount of sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).[10] The TGA measures mass loss, and the DSC detects endothermic (heat absorbing) and exothermic (heat releasing) events.
| Technique | Temperature Range (°C) | Event | Observation | Reference(s) |
| TGA/DSC | ~100 - 200 | Dehydration | Endothermic peaks (DSC), Mass loss (TGA) | [4][10] |
| ~550 - 570 | Crystallization | Exothermic peak (DSC) | [4][7] |
Comparative Summary
| Feature | FTIR Spectroscopy | XRD | Raman Spectroscopy | Thermal Analysis (TGA/DSC) |
| Primary Information | Functional groups, chemical bonding | Crystal structure, phase identification | Molecular vibrations, symmetry | Thermal stability, water content, phase transitions |
| Sample Type | Solid, liquid, gas | Crystalline or amorphous solid powder | Solid, liquid | Solid, liquid |
| Sample Prep. | KBr pellet, ATR, or diffuse reflectance | Grinding to a fine powder | Minimal to none | Minimal |
| Strengths | Fast, versatile, sensitive to polar bonds, good for identifying water | Definitive for crystal structure and phase purity | High spectral resolution, minimal sample prep, good for symmetric bonds | Quantitative water content, determines transition temperatures |
| Limitations | Poor for structural analysis, water can obscure spectral regions | Not informative for amorphous materials, requires crystalline sample for detailed analysis | Water is a weak scatterer, fluorescence can interfere | Destructive technique, provides no direct structural information |
Conclusion
FTIR spectroscopy is an indispensable tool for the initial characterization of FePO₄·4H₂O, providing rapid and clear confirmation of the essential phosphate and water functional groups. However, for a comprehensive understanding of the material's properties, a multi-technique approach is recommended. XRD is crucial for assessing crystallinity, Raman spectroscopy offers complementary vibrational data with high resolution for the phosphate framework, and thermal analysis provides quantitative data on hydration and thermal stability. By combining the insights from these techniques, researchers and drug development professionals can achieve a thorough and robust characterization of FePO₄·4H₂O, ensuring material quality and performance in its intended application.
References
- 1. Iron(III) phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Raman and infrared spectroscopic characterization of the phosphate mineral paravauxite Fe2+Al2(PO4)2(OH)2.8H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of Commercial Iron(III) Phosphate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial Iron(III) phosphate (B84403) tetrahydrate, a crucial component in various pharmaceutical and research applications.
This document outlines key experimental protocols for quantifying iron content and identifying potential impurities. It also presents a comparative overview of alternative iron sources used in drug development, supported by experimental data to aid in the selection of the most suitable materials for your specific needs.
Comparative Analysis of Purity Validation Methods
The purity of Iron(III) phosphate tetrahydrate is primarily assessed by determining its iron content and screening for elemental impurities. The choice of analytical method often depends on the required sensitivity, available instrumentation, and the specific impurities of concern.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Redox Titration | Oxidation of Fe(II) to Fe(III) or reduction of Fe(III) to Fe(II) using a standard titrant. | Cost-effective, well-established, high precision for macro-level quantification. | Less sensitive than spectroscopic methods, potential for interferences from other redox-active substances. | Assay of iron content in bulk material. |
| UV-Vis Spectrophotometry | Formation of a colored complex with a chromogenic agent, where the absorbance is proportional to the iron concentration.[1] | High sensitivity, suitable for trace analysis, relatively low cost. | Indirect method, requires a chromogenic agent, potential for interferences from other metal ions forming colored complexes. | Quantification of iron in dilute solutions and finished products. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in a high-temperature plasma followed by mass spectrometric detection of the ions.[2][3] | Extremely high sensitivity, multi-element analysis capabilities, considered the gold standard for elemental impurity testing.[2][3][4][5] | High instrument and operational costs, requires skilled operators. | Determination of trace and ultra-trace elemental impurities according to USP <232>.[2][3][4][5] |
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for the key experiments discussed in this guide.
Assay of Iron Content by Redox Titration (Cerimetric)
This method determines the amount of iron by titrating it with a standardized solution of a ceric salt.
Reagents and Equipment:
-
Standard 0.1 N Ceric Sulfate (B86663) solution
-
Ferroin (B110374) indicator solution
-
Sulfuric Acid, dilute (10%)
-
Analytical balance
-
Burette, 50 mL
-
Erlenmeyer flasks, 250 mL
Procedure:
-
Accurately weigh approximately 0.5 g of the Iron(III) phosphate tetrahydrate sample.
-
Dissolve the sample in 50 mL of dilute sulfuric acid in a 250 mL Erlenmeyer flask. Gentle heating may be required.
-
Cool the solution to room temperature.
-
Add 3 drops of ferroin indicator to the solution.
-
Titrate with the standardized 0.1 N ceric sulfate solution until the color changes from orange-red to a stable pale blue.
-
Record the volume of the titrant used.
-
Calculate the percentage of iron in the sample.
Quantification of Iron by UV-Vis Spectrophotometry
This method relies on the reaction of iron with 1,10-phenanthroline (B135089) to form a colored complex.[1]
Reagents and Equipment:
-
Standard iron solution (1000 ppm)
-
1,10-Phenanthroline solution (0.1% in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
Sodium acetate (B1210297) buffer solution (pH 4.5)
-
UV-Vis Spectrophotometer
-
Volumetric flasks
Procedure:
-
Sample Preparation: Accurately weigh a quantity of the Iron(III) phosphate tetrahydrate sample and dissolve it in dilute hydrochloric acid. Dilute the solution with deionized water to a known volume to obtain a concentration within the linear range of the calibration curve.
-
Reduction of Iron(III): To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II).
-
Color Development: Add the 1,10-phenanthroline solution and the sodium acetate buffer. Allow the color to develop for at least 10 minutes.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorption (approximately 510 nm) against a reagent blank.
-
Calibration: Prepare a series of standard solutions of known iron concentrations and follow the same procedure to generate a calibration curve.
-
Calculation: Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.
Determination of Elemental Impurities by ICP-MS
This procedure is aligned with the principles outlined in USP General Chapter <233> Elemental Impurities—Procedures.[2][3][4][5]
Reagents and Equipment:
-
Nitric Acid, high purity
-
Hydrochloric Acid, high purity
-
Internal standard solution (e.g., Yttrium, Indium)
-
ICP-MS instrument
-
Microwave digestion system
Procedure:
-
Sample Digestion: Accurately weigh a portion of the Iron(III) phosphate tetrahydrate sample into a clean microwave digestion vessel. Add a mixture of high-purity nitric acid and hydrochloric acid.
-
Microwave Digestion: Place the vessel in the microwave digestion system and run a suitable program to completely dissolve the sample.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask, add the internal standard, and dilute to the final volume with deionized water.
-
Analysis: Analyze the sample solution using a validated ICP-MS method. The instrument should be calibrated with certified reference standards for the elements of interest as specified in USP <232>.[2][3][4][5]
-
Quantification: The concentration of each elemental impurity is determined based on the instrument's response relative to the calibration standards.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for validating the purity of commercial Iron(III) phosphate tetrahydrate.
Caption: Workflow for Purity Validation.
Comparison with Alternative Iron Sources
In drug development, various iron compounds are utilized, each with its own set of characteristics. The choice of an iron source can significantly impact the bioavailability, stability, and side-effect profile of the final drug product.
| Iron Source | Chemical Formula | Key Characteristics | Common Purity Concerns |
| Iron(III) Phosphate Tetrahydrate | FePO₄·4H₂O | Low solubility, slow-release properties. | Heavy metals (As, Pb, Cd, Hg), other transition metals. |
| Ferrous Sulfate | FeSO₄·7H₂O | High bioavailability, but often associated with gastrointestinal side effects. | Ferric iron content, heavy metals. |
| Ferrous Fumarate | C₄H₂FeO₄ | Higher iron content by weight compared to ferrous sulfate. | Related organic impurities, heavy metals. |
| Ferrous Gluconate | C₁₂H₂₂FeO₁₄ | Generally better tolerated than ferrous sulfate. | Impurities from the gluconic acid starting material, heavy metals. |
| Iron Polysaccharide Complexes | N/A | Complex of iron with carbohydrates, designed for improved tolerability. | Uncomplexed iron, molecular weight distribution of the polysaccharide. |
The following decision tree can assist researchers in selecting an appropriate analytical method based on their specific requirements.
Caption: Analytical Method Selection Tree.
By employing these validated analytical methods and understanding the comparative landscape of available iron sources, researchers can ensure the quality and integrity of their work, leading to more reliable and impactful scientific outcomes.
References
- 1. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMSL | Services: Elemental Impurities [emsl.com]
- 3. Elemental Impurities, USP <232>, USP <233>, USP <2232>, Contaminant testing, heavy metals testing [impactanalytical.com]
- 4. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
- 5. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]
Doped vs. Undoped Iron(III) Phosphate (FePO₄): A Comparative Guide to Electrochemical Performance
For researchers, scientists, and professionals in drug development exploring advanced materials, this guide provides an objective comparison of the electrochemical performance of doped versus undoped iron(III) phosphate (B84403) (FePO₄). The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate a comprehensive understanding of the material's potential in various applications.
Iron(III) phosphate (FePO₄) serves as a precursor to lithium iron phosphate (LiFePO₄), a prominent cathode material in lithium-ion batteries. The inherent limitations of pristine LiFePO₄, such as low electronic and ionic conductivity, have driven extensive research into doping strategies to enhance its electrochemical performance. This guide delves into the significant improvements achieved by introducing various dopants into the FePO₄ structure, leading to superior LiFePO₄ cathodes.
Quantitative Performance Comparison
The introduction of dopants into the FePO₄ lattice can significantly impact the resulting LiFePO₄ cathode's specific capacity, rate capability, and cycling stability. The following tables summarize the electrochemical performance of undoped LiFePO₄ compared to various doped counterparts, as reported in the literature.
| Material | Dopant | Discharge Capacity (mAh/g) at 0.1C | Capacity Retention |
| Undoped LiFePO₄/C | - | ~132.1 | 90.1% after 100 cycles at 0.2C[1] |
| LiFe₀.₉₆Ce₀.₀₄PO₄ | Ce⁴⁺ | 158.2 | 152 mAh/g after 20 cycles at 0.1C[2] |
| LiFe₀.₉₉Ru₀.₀₁PO₄/C | Ru³⁺ | 162.6 | 95.6% after 300 cycles at 5C[3] |
| Nb-doped LiFePO₄/C | Nb⁵⁺ | 146.8 | >96.1% after 100 cycles at 0.2C[1] |
| F-doped LiFePO₄/C | F⁻ | ~155.1 | 93.3% after 100 cycles at 0.2C[1] |
| Mg-doped Li₀.₉₈₅Mg₀.₀₁₅FePO₄/C | Mg²⁺ | ~163 | - |
| Ti-doped LiFePO₄/C (2%) | Ti⁴⁺ | 161.0 | - |
| Zn-doped NaFe₀.₉₇Zn₀.₀₃PO₄/C | Zn²⁺ | 113.5 | 92% after 50 cycles at 0.1C[4] |
| Material | Dopant | Rate Capability (Discharge Capacity in mAh/g at various C-rates) |
| Undoped LiFePO₄/C | - | 97.9 mAh/g at 10C[1] |
| LiFe₀.₉₉Ru₀.₀₁PO₄/C | Ru³⁺ | 145.5 (1C), 132.4 (2C), 120.0 (5C), 110.6 (10C)[3] |
| F-doped LiFePO₄/C | F⁻ | 123.3 (5C), 113.7 (10C)[1] |
| S-doped LiFePO₄ | S²⁻ | ~113 mAh/g at 10C |
| Ti-doped LiFePO₄/C (0.5%) | Ti⁴⁺ | 135 mAh/g at 10C |
| Mg-doped Li₀.₉₈₅Mg₀.₀₁₅FePO₄/C | Mg²⁺ | 145.5 (2C), 128.3 (5C), 103.7 (10C) |
| Ti-doped LiFePO₄/C (2%) | Ti⁴⁺ | 132.4 (1C), 105.3 (5C), 92.6 (10C) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common experimental protocols for the synthesis of doped FePO₄ and the subsequent electrochemical characterization of the resulting LiFePO₄ cathodes.
Synthesis of Doped FePO₄/LiFePO₄
Several methods are employed to synthesize doped FePO₄, which is then lithiated to form LiFePO₄. The choice of method influences the material's properties.
1. Solid-State Reaction Method: This is a conventional and scalable method.
-
Precursor Mixing: Stoichiometric amounts of precursors, such as a lithium source (e.g., Li₂CO₃, LiOH), an iron source (e.g., FeC₂O₄·2H₂O, FePO₄), a phosphorus source (e.g., NH₄H₂PO₄), and the dopant source (e.g., a metal oxide or salt of the dopant element), are intimately mixed. A carbon source (e.g., glucose, citric acid) is often added to create a conductive carbon coating.
-
Milling: The mixture is typically ball-milled for several hours to ensure homogeneity.
-
Calcination: The mixture is pre-sintered at a lower temperature (e.g., 300-400 °C) in an inert or reducing atmosphere (e.g., Ar, N₂) to decompose the precursors.
-
Final Sintering: The resulting powder is then ground and sintered at a higher temperature (e.g., 600-800 °C) for an extended period (e.g., 8-12 hours) under an inert or reducing atmosphere to form the final doped LiFePO₄/C composite.[1]
2. Sol-Gel Method: This method allows for excellent mixing of precursors at the atomic level.
-
Solution Preparation: Stoichiometric amounts of soluble precursors, such as lithium, iron, and phosphate salts, and the dopant precursor are dissolved in a suitable solvent (e.g., water, ethanol). A chelating agent (e.g., citric acid, ethylene (B1197577) glycol) is added to form a homogenous sol.[5]
-
Gel Formation: The sol is heated to evaporate the solvent, leading to the formation of a viscous gel.
-
Drying and Decomposition: The gel is dried and then decomposed at a moderate temperature (e.g., 300-400 °C) in an inert atmosphere.
-
Final Calcination: The decomposed powder is then calcined at a higher temperature (e.g., 600-750 °C) to obtain the crystalline doped LiFePO₄.[5]
3. Hydrothermal/Solvothermal Method: This technique allows for the synthesis of well-crystallized nanoparticles at relatively lower temperatures.
-
Precursor Solution: Stoichiometric amounts of the lithium, iron, phosphorus, and dopant precursors are dissolved in a solvent (water for hydrothermal, an organic solvent for solvothermal).
-
Autoclave Reaction: The solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-220 °C) for a certain duration (e.g., 6-24 hours).
-
Product Recovery: After cooling, the precipitate is collected by centrifugation or filtration, washed with deionized water and ethanol, and dried under vacuum.
-
Annealing (Optional): A post-synthesis annealing step, often with a carbon source, can be performed to improve crystallinity and conductivity.
Electrochemical Measurements
The electrochemical performance of the synthesized doped LiFePO₄ is typically evaluated in a coin cell configuration.
-
Electrode Slurry Preparation: The active material (doped LiFePO₄/C), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.
-
Electrode Fabrication: The slurry is uniformly cast onto an aluminum foil current collector and dried in a vacuum oven to remove the solvent. The coated foil is then punched into circular electrodes of a specific diameter.
-
Coin Cell Assembly: A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox. The cell consists of the prepared cathode, a lithium metal anode, a separator (e.g., Celgard), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate, dimethyl carbonate, and diethyl carbonate).
-
Electrochemical Testing:
-
Galvanostatic Charge-Discharge: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 2.5-4.2 V vs. Li/Li⁺) to determine the specific capacity, rate capability, and cycling stability.[3]
-
Cyclic Voltammetry (CV): CV is performed at different scan rates to study the redox reactions and lithium-ion diffusion kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ionic conductivity of the electrode materials.
-
Visualizing the Workflow and Impact of Doping
Graphviz diagrams are used to illustrate the experimental workflow and the logical relationships between doping and the enhancement of electrochemical performance.
Caption: Experimental workflow for doped LiFePO₄.
Caption: Impact of doping on FePO₄ properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. How to Properly Charge and Discharge LiFePO4 Batteries: A Comprehensive Guide [evlithium.com]
- 4. Solid-state reaction synthesis and characterization of Mn-doped LiFePO4 cathode material | Semantic Scholar [semanticscholar.org]
- 5. escholarship.org [escholarship.org]
Cross-Validation of Analytical Techniques for the Characterization of Iron(III) Phosphate Tetrahydrate (FePO₄·4H₂O)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). It is designed to assist researchers, scientists, and professionals in drug development in selecting and cross-validating appropriate analytical methodologies for this compound. The guide outlines detailed experimental protocols, presents quantitative data in a comparative format, and illustrates the logical workflow for a comprehensive characterization and cross-validation process.
Introduction to Cross-Validation in Analytical Chemistry
Cross-validation of analytical techniques is a critical process in scientific research and industrial applications. It involves comparing the results from two or more different analytical methods to ensure the accuracy, reliability, and consistency of the obtained data. This is particularly important in the pharmaceutical industry, where the physicochemical properties of a compound like FePO₄·4H₂O must be thoroughly understood and documented for regulatory purposes. A well-designed cross-validation strategy provides a high degree of confidence in the characterization of a material.
Analytical Techniques for FePO₄·4H₂O Characterization
A multi-technique approach is essential for the comprehensive characterization of FePO₄·4H₂O, as each method provides unique insights into its different physicochemical properties. The primary techniques covered in this guide are:
-
X-ray Diffraction (XRD): For determining the crystalline structure and phase purity.
-
Thermal Analysis (TGA/DSC): For investigating thermal stability, dehydration processes, and phase transitions.
-
Vibrational Spectroscopy (FTIR and Raman): For identifying functional groups and confirming molecular structure.
-
Microscopy and Elemental Analysis (SEM-EDX): For examining particle morphology, size, and elemental composition.
-
Quantitative Elemental Analysis: For determining the precise elemental composition.
The logical workflow for the characterization and cross-validation of FePO₄·4H₂O is depicted in the following diagram:
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from the characterization of FePO₄·4H₂O using various analytical techniques.
| Analytical Technique | Parameter | Expected Results for FePO₄·4H₂O | Purpose in Cross-Validation |
| X-ray Diffraction (XRD) | Crystalline Phase | Orthorhombic | Confirms the crystal structure and phase purity. Results should be consistent with a standard reference pattern for FePO₄·4H₂O. |
| Major Peaks (2θ) | To be determined experimentally. Anhydrous FePO₄ (JCPDS No. 29-0715) shows peaks at 20.3°, 21.6°, 25.8°, 34.0°, and 41.5°.[1][2] | Provides a fingerprint for the material's crystalline identity. | |
| Thermal Analysis (TGA/DSC) | Dehydration Steps | Two-step weight loss corresponding to the loss of four water molecules. | The total weight loss should correspond to the theoretical water content (32.32%). The number of steps informs on the binding energies of the water molecules. |
| Temperature Range (°C) | Step 1: ~80-150 °C (loss of two H₂O)Step 2: ~150-300 °C (loss of two H₂O) | The temperature ranges are characteristic of the material's thermal stability. DSC will show corresponding endothermic peaks. | |
| Weight Loss (%) | Step 1: ~16.16%Step 2: ~16.16%Total: ~32.32% | The experimental weight loss is cross-validated with the theoretical water content from the molecular formula. | |
| Vibrational Spectroscopy | FTIR Peak Positions (cm⁻¹) | ~3400-3000 (O-H stretching of H₂O)~1640 (H-O-H bending of H₂O)~1100-950 (P-O stretching of PO₄³⁻)~600-500 (O-P-O bending of PO₄³⁻)[3][4] | Confirms the presence of water of hydration and phosphate functional groups. The peak positions should be consistent with the expected molecular structure. |
| Raman Peak Positions (cm⁻¹) | ~990-950 (ν₁ symmetric stretching of PO₄³⁻)~1150-1000 (ν₃ antisymmetric stretching of PO₄³⁻)~600-550 (ν₄ bending of PO₄³⁻)~450-400 (ν₂ bending of PO₄³⁻)[5][6][7] | Provides complementary information to FTIR, especially for symmetric vibrations. Cross-validation between FTIR and Raman confirms the vibrational modes of the phosphate group. | |
| SEM-EDX | Morphology | To be determined experimentally (e.g., crystalline, amorphous, particle size and shape). | Visualizes the material's morphology, which can be correlated with synthesis conditions. |
| Elemental Composition (Atomic %) | Fe: ~11%P: ~11%O: ~78% (including oxygen from water) | EDX provides semi-quantitative elemental analysis, which should be in general agreement with the stoichiometry of FePO₄·4H₂O. | |
| Quantitative Elemental Analysis | Elemental Composition (Weight %) | Fe: 25.05%P: 13.89%H: 3.62%O: 57.44% | Provides precise quantitative data to confirm the empirical formula of the compound, cross-validating the results from TGA and EDX. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Diffraction (XRD)
-
Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: A small amount of the FePO₄·4H₂O powder is gently pressed into a sample holder to ensure a flat surface.
-
Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard reference patterns from the JCPDS-ICDD database.
Thermal Analysis (TGA/DSC)
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Sample Preparation: Approximately 5-10 mg of the FePO₄·4H₂O sample is accurately weighed into an alumina (B75360) or platinum crucible.
-
Data Collection: The sample is heated from room temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: The TGA curve is analyzed to determine the percentage weight loss at different temperature ranges, corresponding to the dehydration steps. The DSC curve is analyzed to identify the endothermic or exothermic nature of these transitions.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
Sample Preparation: The sample is prepared as a KBr pellet by mixing a small amount of FePO₄·4H₂O with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Collection: The spectrum is recorded in the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes of the phosphate (PO₄³⁻) and water (H₂O) functional groups.[8][9]
Raman Spectroscopy
-
Instrument: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
Sample Preparation: A small amount of the FePO₄·4H₂O powder is placed on a microscope slide.
-
Data Collection: The Raman spectrum is collected over a range of 100-3500 cm⁻¹.
-
Data Analysis: The Raman shifts are analyzed to identify the vibrational modes of the Fe-O and P-O bonds, providing complementary information to the FTIR data.[5][6][7]
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)
-
Instrument: A scanning electron microscope equipped with an EDX detector.
-
Sample Preparation: The FePO₄·4H₂O powder is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of gold or carbon to make it conductive.
-
Data Collection: SEM images are acquired at different magnifications to observe the particle morphology, size, and aggregation. EDX spectra are collected from representative areas of the sample to determine the elemental composition.
-
Data Analysis: The SEM images are analyzed to describe the material's microstructure. The EDX spectrum is analyzed to identify the elements present and their relative atomic percentages.
Quantitative Elemental Analysis
-
Iron (Fe) Content: Determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) after dissolving a known amount of the sample in a suitable acid.
-
Phosphorus (P) Content: Determined spectrophotometrically as the phosphovanadomolybdate complex or by ICP-OES.
-
Hydrogen (H) Content: Determined by a CHN elemental analyzer.
Conclusion
The cross-validation of multiple analytical techniques provides a robust and comprehensive characterization of FePO₄·4H₂O. By comparing the results from XRD, TGA/DSC, FTIR/Raman, SEM-EDX, and quantitative elemental analysis, researchers can confidently determine the identity, purity, structure, and thermal properties of the compound. This integrated approach is essential for ensuring the quality and consistency of FePO₄·4H₂O in research, development, and manufacturing processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The molecular structure of the phosphate mineral beraunite Fe(2+)Fe5(3+)(PO4)4(OH)5⋅4H2O--a vibrational spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ufop.br [repositorio.ufop.br]
- 7. researchgate.net [researchgate.net]
- 8. azooptics.com [azooptics.com]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
Safety Operating Guide
Proper Disposal of Iron(3+) Phosphate Tetrahydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance requires a thorough understanding of proper chemical disposal procedures. This guide provides essential, immediate safety and logistical information for the proper disposal of Iron(3+) phosphate (B84403) tetrahydrate, tailored for researchers, scientists, and drug development professionals. While generally not classified as a hazardous substance, proper disposal protocols are crucial to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes safety goggles, gloves, and a lab coat. In case of a spill, avoid dust formation and inhalation.[1] Spilled material should be collected mechanically and placed in a suitable, closed container for disposal.[1][2][3]
Step 1: Waste Characterization - Is it Hazardous?
The primary step in the proper disposal of any chemical waste is to determine if it is classified as hazardous. According to multiple Safety Data Sheets (SDS), Iron(3+) phosphate tetrahydrate is not considered a hazardous substance or mixture under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4] It is also not regulated as a dangerous good for transport.
However, it is crucial to note that waste regulations can vary significantly based on national, state, and local laws.[5] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, but states can have more stringent requirements.[5] Therefore, you must verify the classification of your this compound waste according to your local regulations.
Action:
-
Review your institution's chemical hygiene plan and waste disposal guidelines.
-
Consult your institution's Environmental Health and Safety (EHS) department to confirm the classification of this compound waste in your jurisdiction.
Step 2: Non-Hazardous Waste Disposal Procedure
If your waste characterization confirms that the this compound is not considered hazardous by your local regulations, the following general procedure can be followed:
-
Containerization: Ensure the waste is in a well-labeled, sealed container to prevent spills or leaks. Do not mix with other waste streams.
-
Labeling: Clearly label the container as "this compound Waste" and indicate that it is non-hazardous.
-
Disposal: Some sources suggest that solid, non-hazardous waste of this chemical may be disposed of in the garbage that goes to a landfill.[6] However, it is always best practice to confirm this with your institution's EHS department or waste management contractor.
Step 3: Hazardous Waste Disposal Procedure
In the event that your this compound waste is considered hazardous due to local regulations or contamination with other hazardous materials, a more stringent disposal process is required.
-
Containerization: Use a designated hazardous waste container that is compatible with the chemical. Ensure the container is securely sealed.
-
Labeling: The container must be labeled with a hazardous waste tag that includes the chemical name, accumulation start date, and associated hazards.
-
Storage: Store the container in a designated satellite accumulation area or central hazardous waste storage area, following your institution's guidelines.
-
Manifesting and Transport: For off-site disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[7][8] This process is typically managed by your institution's EHS department in conjunction with a licensed hazardous waste transporter.[9]
Summary of Key Information
For quick reference, the following table summarizes the key characteristics of this compound relevant to its disposal.
| Property | Information |
| Hazard Classification | Not classified as a hazardous substance or mixture under OSHA Hazard Communication Standard.[4] Not regulated as a dangerous good for transport. |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat.[1][3] |
| Spill Cleanup | Avoid dust formation. Collect mechanically and place in a suitable, closed container for disposal.[1][2][3] |
| General Disposal Guideline | Dispose of in accordance with national and local regulations.[2] Consult a local waste disposal expert. |
| Containerization | Keep in original or other suitable, closed, and labeled containers. Do not mix with other waste. |
Disposal Decision Workflow
The following diagram illustrates the logical steps to determine the proper disposal procedure for this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. youtube.com [youtube.com]
- 6. "iron(III) phosphate" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling Iron(3+) phosphate tetrahydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Iron(III) phosphate (B84403) tetrahydrate (FePO₄·4H₂O). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling Iron(III) phosphate tetrahydrate.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield where splashing is possible.[1] Equipment should be approved under standards like NIOSH or EN 166.[5][6] | To protect against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Wear protective gloves (e.g., Nitrile rubber, >0.11 mm thickness) and clean, body-covering clothing.[1][4] Long sleeves and pants are recommended.[2] | To prevent skin contact and potential irritation.[1][2][7] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95 or P1) should be used when dust is generated and engineering controls are insufficient.[2][3] | To avoid respiratory irritation from inhaling the powder.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized protocol for handling Iron(III) phosphate tetrahydrate minimizes risks and ensures procedural consistency.
1. Preparation:
-
Ensure a well-ventilated work area, preferably with a local exhaust ventilation system.[1][7]
-
Locate and verify the functionality of the nearest eye wash station and safety shower.[1]
-
Don the required PPE as detailed in the table above.
-
Prepare all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.
2. Handling:
-
Avoid generating dust.[1][7] If weighing the powder, do so in a fume hood or a designated ventilated enclosure.
-
Use non-sparking tools to prevent ignition sources.[7]
3. Storage:
-
Keep containers tightly closed and protected from sunlight and heat sources.[1][7]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal of Iron(III) phosphate tetrahydrate and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Dispose of waste material at an authorized chemical waste disposal facility.[2][7] Do not allow the product to enter drains, soil, or water sources.[1][7]
-
Contaminated Packaging Disposal: Triple rinse empty containers, or puncture them to prevent reuse, before disposing of them in a sanitary landfill or through a licensed disposal company.[6][7] Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of Iron(III) phosphate tetrahydrate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
